D-Leu-Thr-Arg-pNA
説明
Structure
2D Structure
特性
IUPAC Name |
(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUBQKPPLZOLE-ZSGPHXLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Leu-Thr-Arg-pNA: A Technical Guide for Chromogenic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leucyl-L-threonyl-L-arginine-p-nitroanilide, commonly abbreviated as D-Leu-Thr-Arg-pNA, is a synthetic tripeptide and a highly specific chromogenic substrate. Its primary application in research and drug development is for the sensitive and specific measurement of serine protease activity. This molecule is particularly recognized as a substrate for certain members of the tryptase family of enzymes, notably human tryptase ε (also known as Protease Serine 22 or PRSS22) and γ-tryptase.
The utility of this compound lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage. The substrate itself is colorless. However, in the presence of an active target enzyme, the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety is hydrolyzed. This cleavage releases the pNA group, which is a yellow chromophore with a distinct absorbance maximum at 405 nm. The rate of pNA release, measured as the change in optical density over time, is directly proportional to the enzymatic activity in the sample.
Mechanism of Action
The enzymatic assay using this compound is based on a straightforward proteolytic cleavage reaction. The target serine protease, such as tryptase ε, recognizes the specific amino acid sequence of the substrate. The enzyme's active site catalyzes the hydrolysis of the peptide bond C-terminal to the arginine residue, liberating the p-nitroaniline chromophore.
Quantitative Data: Enzyme Specificity
This compound has been identified as a substrate for specific human tryptases. While comprehensive kinetic data is not widely published, its utility has been demonstrated in characterizing the enzymatic activity of recombinant human tryptase ε. The specificity of this substrate is a key feature, allowing for the differentiation of tryptase activity from other proteases that may be present in a biological sample.
| Enzyme | Common Name(s) | Substrate Specificity Confirmed |
| Human Tryptase ε | PRSS22, BSSP-4 | Yes |
| Human γ-Tryptase | TMT, PRSS31 | Yes |
Quantitative kinetic parameters such as Km and kcat are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition) and require empirical determination as detailed in the protocol below.
Experimental Protocol: Tryptase ε Activity Assay
This protocol provides a detailed methodology for measuring the enzymatic activity of human tryptase ε using this compound.
a. Principle: The activity of tryptase ε is determined by measuring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. The increase in absorbance at 405 nm is monitored over time using a spectrophotometer, typically a microplate reader.
b. Materials and Reagents:
-
Recombinant human tryptase ε (activated)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 10 mM Tris-HCl
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.
-
Standard laboratory equipment (pipettes, tubes, etc.)
c. Assay Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer (10 mM Tris-HCl) and adjust the pH as required for optimal enzyme activity (typically between 7.5 and 8.5).
-
Thaw the tryptase ε enzyme and this compound substrate on ice.
-
Prepare a series of dilutions of the tryptase ε enzyme in Assay Buffer to determine the optimal concentration.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 200 µM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add a specific volume of the diluted tryptase ε enzyme to the appropriate wells (e.g., 50 µL). For negative controls, add an equivalent volume of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to each well (e.g., 100 µL).
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.
-
d. Data Analysis:
-
For each sample, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the sample in the well.
-
Enzyme activity is typically expressed in units such as µmol of pNA released per minute per mg of enzyme (µmol/min/mg).
Applications in Research and Drug Development
The specificity and reliability of this compound make it a valuable tool for several applications:
-
Enzyme Characterization: Studying the enzymatic properties of tryptase ε and γ.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of tryptase ε, which may be relevant for therapeutic development in inflammatory airway diseases.
-
Quality Control: Assessing the activity and purity of recombinant tryptase preparations.
-
Basic Research: Investigating the role of tryptase ε in various physiological and pathological processes.
An In-depth Technical Guide to D-Leu-Thr-Arg-pNA: Chemical Structure, Properties, and Enzymatic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of the chromogenic peptide substrate D-Leu-Thr-Arg-pNA. Detailed experimental protocols for its use in enzymatic assays and a summary of relevant kinetic data are included to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
D-Leucyl-L-threonyl-L-arginyl-p-nitroanilide (this compound) is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The presence of the D-amino acid, D-leucine, at the N-terminus can confer resistance to degradation by some exopeptidases. The peptide sequence is recognized and cleaved by specific proteases, leading to the release of the yellow-colored pNA molecule, which can be quantified spectrophotometrically.
The chemical structure of this compound is as follows:
Chemical Formula: C₂₂H₃₆N₈O₆
Molecular Weight: 508.6 g/mol
IUPAC Name: (2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide[1]
CAS Number: 122630-72-2[1]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆N₈O₆ | [1] |
| Molecular Weight | 508.6 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Storage Temperature | -20°C | [1] |
| Salt Form | Often supplied as an acetate or hydrochloride salt |
Enzymatic Hydrolysis and Applications
This compound serves as a chromogenic substrate for certain serine proteases. The enzymatic cleavage occurs at the carboxy-terminal side of the arginine residue, releasing p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.
The enzymatic reaction can be depicted as follows:
This compound + H₂O --(Enzyme)--> D-Leu-Thr-Arg + p-nitroaniline
The signaling pathway for this enzymatic assay is a direct, single-step reaction, as illustrated in the diagram below.
Caption: Enzymatic cleavage of this compound by a protease.
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table includes data for a closely related fluorogenic substrate, Boc-Leu-Ser-Thr-Arg-AMC, with Activated Protein C to provide a quantitative reference for researchers.
Table 2: Kinetic Parameters of a Related Substrate with Activated Protein C
| Substrate | Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 33 | 8.4 | 2.5 x 10⁵ |
Data for Boc-Leu-Ser-Thr-Arg-AMC, a fluorogenic analog.
Experimental Protocols
The following is a detailed protocol for a typical enzymatic assay using this compound as a chromogenic substrate. This protocol can be adapted for various serine proteases.
Objective: To determine the kinetic parameters of a protease using this compound.
Materials:
-
This compound substrate
-
Purified protease of interest (e.g., Activated Protein C)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Experimental Workflow Diagram:
Caption: General workflow for a protease kinetic assay using this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the protease in the assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired time course. The optimal concentration should be determined empirically.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ value.
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of a 96-well microplate. Include wells with assay buffer only as a blank.
-
Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔAbs/min) is used.
-
Convert the rate of absorbance change to the rate of product formation (µM/min) using the molar extinction coefficient of p-nitroaniline at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹), taking into account the path length of the solution in the microplate well.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Calculate the turnover number (k꜀ₐₜ) by dividing Vₘₐₓ by the final enzyme concentration in the well.
-
The catalytic efficiency is then calculated as the ratio of k꜀ₐₜ to Kₘ.
-
This in-depth guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound as a chromogenic substrate for the characterization of proteases. The provided data on a related substrate serves as a valuable point of reference for experimental design and interpretation of results.
References
In-Depth Technical Guide: The Chromogenic Substrate D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate H-D-Leu-Thr-Arg-pNA is a synthetic peptide derivative used in the colorimetric assay of certain proteases. Its structure consists of a tripeptide, D-Leucine-Threonine-Arginine, covalently linked to a p-nitroanilide (pNA) group. The specificity of a protease for this substrate is primarily dictated by the amino acid sequence of the peptide, particularly the residue at the P1 position, which in this case is Arginine. This makes the substrate a target for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acids like arginine and lysine.
Upon enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity. A key feature of this particular substrate is the presence of a D-Leucine at the P3 position. The stereochemistry of amino acids in a substrate can significantly influence enzyme recognition and cleavage efficiency, making H-D-Leu-Thr-Arg-pNA a potentially selective tool for probing protease substrate specificity.
Enzyme Specificity and Quantitative Data
While specific kinetic data for the substrate H-D-Leu-Thr-Arg-pNA is not extensively available in the public domain, its structural characteristics strongly suggest its utility in assaying trypsin-like serine proteases. The Arginine at the P1 position is the primary determinant for recognition by this class of enzymes. The presence of a D-amino acid at the P3 position may confer higher selectivity for or against certain proteases compared to its L-amino acid counterpart.
For the purpose of this guide, and in the absence of direct kinetic data for H-D-Leu-Thr-Arg-pNA, we present data for a closely related substrate, Boc-Gln-Ala-Arg-pNA , to illustrate the typical kinetic parameters observed with trypsin-like enzymes. It is important to note that these values are for a different substrate and should be considered as a reference for the expected range of activity.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Trypsin | Boc-Gln-Ala-Arg-pNA | Value not specified | Value not specified | Value not specified |
Experimental Protocols
General Chromogenic Protease Assay Protocol using a p-Nitroanilide Substrate
This protocol provides a generalized procedure for determining the activity of a trypsin-like serine protease using a p-nitroanilide-based substrate like H-D-Leu-Thr-Arg-pNA.[3][4][5]
I. Reagent Preparation
-
Assay Buffer: Prepare a buffer suitable for the specific protease being assayed. A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[3] The optimal pH and ionic strength should be determined for each enzyme.
-
Substrate Stock Solution: Dissolve the H-D-Leu-Thr-Arg-pNA substrate in a minimal amount of a water-miscible organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[3]
-
Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear rate of product formation over the measurement period.
-
p-Nitroaniline Standard Solution: Prepare a stock solution of p-nitroaniline (e.g., 2 mM) in the assay buffer. This will be used to generate a standard curve to convert the rate of change in absorbance to the molar concentration of the product.
II. Assay Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the p-nitroaniline standard solution in the assay buffer in a 96-well microplate.
-
Include a blank well containing only the assay buffer.
-
Measure the absorbance of each dilution at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve.
-
-
Enzyme Activity Measurement:
-
In a 96-well microplate, add the assay buffer to the desired final volume (e.g., 100 µL).
-
Add the substrate solution to each well to achieve the desired final concentration. It is recommended to test a range of substrate concentrations to determine the Km.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a period that ensures a linear reaction rate (e.g., 15-30 minutes).[3]
-
III. Data Analysis
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot (ΔA405/min).
-
Convert the rate of change in absorbance to the rate of p-nitroaniline formation (in moles/min) using the slope of the p-nitroaniline standard curve.
-
If multiple substrate concentrations were tested, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
The catalytic efficiency of the enzyme for the substrate is given by the ratio kcat/Km.
Visualizations
Signaling Pathway
Caption: Simplified overview of the coagulation cascade.
Experimental Workflow
Caption: Workflow for a chromogenic protease assay.
Logical Relationship of Substrate Cleavage
Caption: Substrate binding and product release.
References
Enzyme-Substrate Kinetics of D-Leu-Thr-Arg-pNA: An In-Depth Technical Guide
An Important Note on the Substrate D-Leu-Thr-Arg-pNA
Extensive research has revealed a significant lack of available scientific literature and data specifically pertaining to the enzyme-substrate kinetics of this compound. This particular peptide sequence, in conjugation with a p-nitroanilide (pNA) chromogenic substrate, does not appear to be a commonly studied or commercially available reagent. Consequently, detailed information regarding the specific enzymes that hydrolyze this substrate, their kinetic parameters (Km, kcat, Vmax), and established experimental protocols are not available in the public domain.
While this guide cannot provide specific data for this compound, it will instead furnish a comprehensive framework and general methodologies for researchers interested in characterizing the kinetics of a novel or uncharacterized enzyme-substrate pair, using principles applicable to similar chromogenic peptide substrates. The information presented below is based on established practices in enzyme kinetics and can be adapted for the investigation of a substrate like this compound, should it become available.
Introduction to Chromogenic Peptide Substrates and Enzyme Kinetics
Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the characterization of proteolytic enzymes. These substrates typically consist of a short peptide sequence recognized by a specific protease, linked to a chromophore, most commonly p-nitroanilide (pNA). When the enzyme cleaves the amide bond between the peptide and the pNA molecule, the free pNA is released. This release results in a measurable change in absorbance, typically at 405 nm, allowing for the continuous monitoring of enzyme activity.
The study of enzyme kinetics aims to elucidate the mechanism of enzyme action and determine the rates of enzyme-catalyzed reactions. Key parameters derived from kinetic studies include:
-
Michaelis-Menten Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
-
Catalytic Constant (kcat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product.
-
Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Hypothetical Data Presentation for a Novel Substrate
Should experimental data for this compound or a similar substrate be generated, it should be presented in a clear and structured format. The following table provides a template for summarizing key kinetic parameters.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| Enzyme Name (e.g., Thrombin) | This compound | Value | Value | Value | Value | Buffer (e.g., 50 mM Tris-HCl, pH 8.0), Temperature (e.g., 37°C), Ionic Strength |
| Enzyme Name (e.g., Trypsin) | This compound | Value | Value | Value | Value | Buffer (e.g., 50 mM Tris-HCl, pH 8.0), Temperature (e.g., 37°C), Ionic Strength |
General Experimental Protocol for Enzyme-Substrate Kinetic Analysis
The following is a detailed, generalized protocol for determining the kinetic parameters of an enzyme with a chromogenic pNA substrate. This protocol would need to be optimized for the specific enzyme and substrate under investigation.
3.1. Materials and Reagents
-
Purified Enzyme of Interest
-
Chromogenic Substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 - 8.5, containing 100 mM NaCl and 0.05% Tween-20)
-
Substrate Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader
3.2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. The final enzyme concentration in the assay will need to be determined empirically.
-
Prepare a high-concentration stock solution of the pNA substrate in 100% DMSO.
-
Prepare the assay buffer and ensure its pH is accurately adjusted at the desired experimental temperature.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Prepare a serial dilution of the substrate stock solution in the assay buffer. It is recommended to test a wide range of substrate concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).
-
Add a fixed amount of the enzyme solution to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL). Include control wells that lack the enzyme to measure any non-enzymatic substrate hydrolysis.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes). The reaction should be monitored during the initial linear phase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in enzyme kinetics.
Caption: A generalized workflow for determining enzyme kinetic parameters using a chromogenic substrate.
Caption: The basic steps of the Michaelis-Menten enzyme reaction mechanism.
Potential Signaling Pathways
Without knowing the specific enzyme that might act on this compound, it is impossible to depict a relevant signaling pathway. However, many proteases that recognize arginine at the P1 position (the residue preceding the cleavage site) are involved in critical physiological processes. For example, enzymes like thrombin, trypsin, and plasmin play roles in:
-
Blood Coagulation Cascade: A series of zymogen activations leading to the formation of a fibrin clot.
-
Fibrinolysis: The enzymatic breakdown of fibrin in blood clots.
-
Kallikrein-Kinin System: A system that contributes to inflammation, blood pressure control, and coagulation.
Should the target enzyme for this compound be identified, a specific signaling pathway diagram could be constructed. For instance, if the enzyme were thrombin, a diagram of the coagulation cascade would be appropriate.
Conclusion
While a detailed technical guide on the enzyme-substrate kinetics of this compound cannot be provided due to a lack of available data, this document offers a comprehensive framework for the characterization of such a substrate. The general protocols, data presentation formats, and workflow visualizations provided can serve as a valuable resource for researchers venturing into the study of novel enzyme-substrate interactions. The principles of enzyme kinetics are universal, and the methodologies described herein can be readily adapted to investigate the specific properties of this compound or any other chromogenic peptide substrate. Further research and empirical data are required to elucidate the specific kinetic profile of this particular substrate.
In-Depth Technical Guide: D-Leu-Thr-Arg-pNA and its Congeners as Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of the chromogenic substrate D-Leu-Thr-Arg-pNA and its closely related analogs, such as Boc-Leu-Ser-Thr-Arg-pNA. These synthetic peptides are valuable tools for the enzymatic analysis of specific serine proteases, playing a critical role in research and drug development.
Core Mechanism of Action
The fundamental principle behind the utility of this compound and similar peptides lies in their function as specific substrates for certain proteolytic enzymes. The peptide sequence mimics the natural target sequence of a particular protease. The core of the detection method is the p-nitroanilide (pNA) group conjugated to the C-terminus of the peptide.
In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, the chromogenic molecule p-nitroaniline (pNA) is released. Liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions. This allows for the quantitative determination of enzyme kinetics.
Primary Enzymatic Targets
The peptide sequence Leu-Ser-Thr-Arg is recognized by the active site of APC, leading to the hydrolysis of the Arg-pNA bond. Other similar peptide-pNA substrates are widely used for assaying various proteases involved in coagulation and fibrinolysis, such as thrombin, plasmin, and Factor Xa.[3] The specificity of the substrate is determined by the amino acid sequence.
Quantitative Kinetic Data
Quantitative kinetic parameters define the efficiency and affinity of an enzyme for its substrate. While specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the interaction of this compound or Boc-Leu-Ser-Thr-Arg-pNA with their target enzymes are not widely published, data for the fluorogenic analog, Boc-Leu-Ser-Thr-Arg-AMC , with Activated Protein C provides a valuable reference. The use of a fluorogenic 7-amino-4-methylcoumarin (AMC) group is an alternative to the chromogenic pNA group.
| Substrate | Enzyme | Km (μM) | kcat (s-1) |
| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 3.3 x 10-4 M (or 330 µM) | 8.4 |
| Data obtained for the fluorogenic substrate Boc-LSTR-AMC.[4] |
Experimental Protocols
The following provides a generalized methodology for a chromogenic assay using a pNA-based substrate like Boc-Leu-Ser-Thr-Arg-pNA to measure the activity of an enzyme such as Activated Protein C.
Materials:
-
Purified enzyme (e.g., Activated Protein C)
-
Chromogenic substrate (e.g., Boc-Leu-Ser-Thr-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the enzyme in the assay buffer.
-
Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).
-
-
Assay Execution:
-
To each well of a 96-well plate, add a defined volume of the assay buffer.
-
Add a small volume of the enzyme dilution to each well.
-
Pre-incubate the plate at the reaction temperature for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a specific volume of the substrate stock solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).[2]
-
-
Data Analysis:
-
For each enzyme concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time plot.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.
-
Plot the initial velocities against the substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Visualizations
Signaling Pathway of Enzymatic Cleavage
Caption: Enzymatic cleavage of this compound by a serine protease.
Experimental Workflow for Chromogenic Assay
Caption: General workflow for a chromogenic enzyme assay using a pNA substrate.
References
An In-Depth Technical Guide to the Application of D-Leu-Thr-Arg-pNA for Serine Protease Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate D-Leu-Thr-Arg-pNA, its mechanism of action, and its application in the detection and quantification of serine protease activity. This document details the core principles of its use, experimental protocols, and the relevant biological pathways, with a focus on tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).
Introduction to this compound
This compound is a synthetic chromogenic substrate designed to be highly specific for certain serine proteases. It consists of a short peptide sequence (D-Leucine-Threonine-Arginine) covalently linked to a p-nitroaniline (pNA) molecule. The specificity of the substrate is determined by the peptide sequence, which mimics the natural cleavage sites of target proteases. This substrate is particularly useful for the kinetic analysis of enzymes such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), key players in the fibrinolytic system.
Mechanism of Action
The fundamental principle behind the use of this compound lies in its ability to produce a quantifiable color change upon enzymatic cleavage.
-
Enzymatic Cleavage: In the presence of a target serine protease, the amide bond between the arginine (Arg) residue of the peptide and the p-nitroaniline (pNA) moiety is hydrolyzed.
-
Release of p-Nitroaniline (pNA): This cleavage releases free pNA into the solution.
-
Chromogenic Signal: While the intact substrate is colorless, the released pNA has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength.
-
Spectrophotometric Detection: The rate of pNA release, and therefore the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405-410 nm using a spectrophotometer or a microplate reader.[1][2] The rate of color formation is directly proportional to the activity of the serine protease in the sample.
Target Serine Proteases and Biological Context
This compound is primarily used to assay the activity of serine proteases involved in fibrinolysis, the biological process of breaking down fibrin clots.
Key Target Proteases: t-PA and u-PA
-
Tissue-type Plasminogen Activator (t-PA): A serine protease that plays a crucial role in dissolving blood clots. It catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation.
-
Urokinase-type Plasminogen Activator (u-PA): Another important serine protease in the fibrinolytic system. Like t-PA, it activates plasminogen to plasmin. u-PA is also involved in other physiological and pathological processes, including cell migration and tissue remodeling.
The Fibrinolysis Signaling Pathway
The detection of t-PA and u-PA activity is critical for understanding the regulation of the fibrinolysis pathway. A simplified representation of this pathway is illustrated below.
Caption: The Fibrinolysis Signaling Pathway.
Quantitative Data
The efficiency of a protease in cleaving a substrate is characterized by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Tissue Plasminogen Activator (t-PA) | Plasminogen | 65 | 0.06 | 9.2 x 102 |
Note: The kinetic parameters for the direct cleavage of this compound by t-PA and u-PA may differ from the values presented for plasminogen activation and would need to be determined experimentally.
Experimental Protocols
The following is a generalized protocol for a serine protease assay using this compound in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
This compound substrate
-
Purified serine protease (e.g., t-PA, u-PA) or biological sample containing the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Experimental Workflow Diagram
Caption: General workflow for a serine protease assay.
Assay Procedure
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to the optimal range for the target protease.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be around the Km value, if known, or determined empirically.
-
Prepare a stock solution of the serine protease in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Setup (96-well plate):
-
Add the appropriate volume of Assay Buffer to each well.
-
Add the this compound working solution to each well.
-
Include appropriate controls:
-
Blank: Assay Buffer and substrate, without enzyme.
-
Negative Control: A sample known not to contain the active protease.
-
Positive Control: A known concentration of the purified active protease.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the enzyme solution to each well. Mix gently by pipetting or using a plate shaker.
-
Immediately place the plate in a microplate reader pre-set to the same temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot absorbance at 405 nm versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve (ΔAbs/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA production.
Activity (mol/min) = (ΔAbs/min) / (ε * l)
Where:
-
ΔAbs/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 8,800 M-1cm-1).[1]
-
l is the path length of the light through the sample in the well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.
-
-
Determine Kinetic Parameters (Optional): To determine Km and Vmax, perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the enzyme. Plot the initial reaction velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.
Conclusion
This compound is a valuable tool for the sensitive and specific detection of serine proteases, particularly t-PA and u-PA. Its chromogenic properties allow for a straightforward and continuous spectrophotometric assay of enzyme activity. The detailed understanding of its mechanism and the application of standardized protocols are essential for obtaining accurate and reproducible results in research and drug development settings. The ability to quantify the activity of key enzymes in the fibrinolysis pathway provides critical insights into hemostasis and thrombosis, and offers a platform for the screening of potential therapeutic inhibitors or activators.
References
The Core of Protease Activity: An In-depth Technical Guide to p-Nitroanilide (pNA) Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of proteolytic enzyme activity is a cornerstone of biochemical research and a critical component of drug discovery and development. Among the various methodologies available, p-nitroanilide (pNA) release assays stand out for their simplicity, reliability, and adaptability. This chromogenic assay provides a continuous and quantitative method for monitoring the activity of a wide range of proteases, including serine proteases, cysteine proteases, and caspases. This technical guide offers a comprehensive overview of the principles, protocols, and applications of pNA release assays, tailored for professionals in the life sciences.
Core Principle: The Chromogenic Reaction
The p-nitroanilide release assay is based on a straightforward enzymatic reaction. A synthetic peptide substrate, specifically designed to be recognized and cleaved by the target protease, is chemically linked to a p-nitroaniline (pNA) molecule. In its conjugated form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, free p-nitroaniline is released into the solution. This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength, typically between 405 and 410 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzymatic activity of the protease.
Key Applications in Research and Drug Development
-
Enzyme Kinetics: pNA assays are instrumental in determining fundamental kinetic parameters of proteases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's substrate specificity and catalytic efficiency.
-
Inhibitor Screening: The assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential protease inhibitors. By measuring the reduction in pNA release in the presence of test compounds, researchers can determine the potency of inhibitors, often expressed as the half-maximal inhibitory concentration (IC50).
-
Disease Diagnosis and Monitoring: Certain proteases serve as biomarkers for various diseases. pNA assays can be employed to measure the activity of these proteases in biological samples, aiding in diagnosis and monitoring of disease progression or treatment efficacy. For example, measuring thrombin activity is crucial in coagulation disorders.
-
Apoptosis Research: Caspases, a family of proteases central to the apoptotic process, are frequently studied using specific pNA substrates. These assays allow for the quantification of caspase activity, providing insights into the mechanisms of programmed cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used pNA substrates and the proteases they are designed to detect. These values are indicative and can vary depending on the specific assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (relative) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Tos-Gly-Pro-Arg-pNA | 60 | 1.0 | 1.2 x 10⁵ |
| H-D-Phe-Pip-Arg-pNA | 9 | 1.0 | 1.1 x 10⁸[1][2] | |
| Bz-Phe-Val-Arg-pNA | 70 | 1.0 | 1.4 x 10⁵ | |
| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 120[3] | 1.0 | - |
| Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) | 512[4] | 1.0 | 395 | |
| Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | 40 | 1.0 | 7.6 x 10⁴ |
| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | - | - | - | |
| Caspase-3 | Ac-DEVD-pNA | - | - | - |
| Caspase-8 | Ac-IETD-pNA | - | - | - |
| Caspase-9 | Ac-LEHD-pNA | - | - | - |
| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | >100[5] | - | 2 x 10⁶[5] |
| Parameter | Typical Value/Range | Notes |
| Wavelength of Measurement | 405 - 410 nm | Optimal wavelength for detecting free p-nitroaniline. |
| Molar Extinction Coefficient of pNA | 8,800 - 9,920 M⁻¹cm⁻¹ at 405 nm | Varies slightly with buffer conditions and pH. |
| Optimal pH | 7.0 - 8.5 | Enzyme-dependent; should be optimized for each protease. |
| Optimal Temperature | 25 - 37 °C | Enzyme-dependent; 37°C is common for mammalian enzymes. |
| Substrate Concentration | 0.1 - 10 x Km | For kinetic studies, a range of concentrations is used. For inhibitor screening, a concentration at or near the Km is often used. |
| Enzyme Concentration | Varies | Should be titrated to ensure a linear reaction rate over the desired time course. |
Experimental Protocols
General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a pNA substrate in a 96-well plate format.
Materials:
-
Purified protease
-
pNA-conjugated peptide substrate
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl₂ or DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the pNA substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Dilute the protease to the desired concentration in cold assay buffer.
-
Prepare the assay buffer at the optimal pH for the target protease.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted protease solution to the appropriate wells. Include a blank control with buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the pNA substrate solution (diluted to the desired final concentration in assay buffer) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of pNA, c is the concentration of pNA produced, and l is the path length of the cuvette or well.
-
Protocol for Protease Inhibitor Screening
This protocol is designed to assess the inhibitory effect of compounds on protease activity.
Materials:
-
Same as the general protocol.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Known inhibitor (positive control).
-
Solvent control (e.g., DMSO).
Procedure:
-
Prepare Reagents:
-
Prepare protease and substrate solutions as described in the general protocol.
-
Prepare serial dilutions of the test compounds and the known inhibitor.
-
-
Assay Setup:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the serially diluted test compounds, known inhibitor, or solvent control to the appropriate wells.
-
Add 25 µL of the diluted protease solution to each well.
-
Pre-incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 25 µL of the pNA substrate solution.
-
Measure the absorbance at 405 nm over time as described in the general protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol for Caspase-3 Activity Assay in Cell Lysates
This protocol is adapted for measuring the activity of executioner caspase-3 in apoptotic cells.
Materials:
-
Cell culture inducing apoptosis and a negative control.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Assay buffer containing DTT.
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction mix containing assay buffer, DTT (to a final concentration of 10 mM), and the caspase-3 substrate (e.g., 200 µM final concentration).
-
-
Reaction and Measurement:
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Compare the absorbance values of the apoptotic samples to the non-induced controls to determine the fold-increase in caspase-3 activity.
-
Visualizing the Core Concepts
Experimental Workflow
The following diagram illustrates the general workflow of a p-nitroanilide release assay for enzyme activity measurement and inhibitor screening.
Caption: General workflow of a pNA release assay.
Signaling Pathways
pNA assays are crucial for studying enzymes involved in key signaling pathways. Below are simplified diagrams of the coagulation cascade and the intrinsic and extrinsic apoptosis pathways.
Coagulation Cascade
This pathway highlights the central role of thrombin, a serine protease frequently assayed using pNA substrates.
Caption: Simplified Coagulation Cascade.
Apoptosis Pathways
These pathways illustrate the roles of initiator and executioner caspases, which can be monitored using specific pNA substrates.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Conclusion
p-Nitroanilide release assays represent a robust and versatile tool for the study of proteolytic enzymes. Their ease of use, high sensitivity, and adaptability to high-throughput formats make them indispensable in both basic research and industrial drug discovery settings. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can effectively leverage pNA assays to advance their understanding of protease function and to accelerate the development of novel therapeutics.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromogenic Substrate D-Leu-Thr-Arg-pNA: A Technical Guide for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of synthetic chromogenic substrates has revolutionized the study of coagulation and other proteolytic systems. These tools provide a quantitative measure of enzyme activity, crucial for basic research, clinical diagnostics, and drug development. This technical guide focuses on the peptide substrate D-Leu-Thr-Arg-pNA, detailing its known specificities and providing a framework for its potential application in protease assays. While initially queried in the context of coagulation factor assays, current evidence points to its primary utility as a substrate for specific human tryptases. This document will clarify its established role and offer guidance on the principles of chromogenic assays for researchers exploring protease activity.
Chemical and Physical Properties of this compound
The peptide this compound is a synthetic chromogenic substrate designed for the spectrophotometric measurement of protease activity. Its structure consists of a tripeptide sequence (D-Leucine - Threonine - Arginine) covalently linked to a p-nitroaniline (pNA) molecule.
| Property | Value |
| Full Name | H-D-Leu-Thr-Arg-pNA |
| CAS Number | 122630-72-2 |
| Molecular Formula | C₂₂H₃₆N₈O₆ |
| Molecular Weight | 508.6 g/mol |
| Appearance | Typically a lyophilized powder |
| Solubility | Soluble in water or aqueous buffers |
The core principle of this and other pNA-based substrates is the enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA group. This cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific assay conditions.
Substrate Specificity
Commercially available data indicates that H-D-Leu-Thr-Arg-pNA is a substrate for:
-
Recombinant Human Tryptase ε (PRSS22) [1]
-
Recombinant Human Transmembrane Tryptase (TMT/Tryptase γ) [1]
Tryptases are trypsin-like serine proteases predominantly found in the secretory granules of mast cells. They play a role in inflammation and allergic responses. It is important to note that, based on currently available scientific literature and supplier information, This compound is not a documented substrate for the common proteases of the coagulation cascade , such as thrombin, Factor Xa, or plasmin. Researchers seeking to assay coagulation factors should select substrates with established specificity for those enzymes.
Principles of Chromogenic Coagulation Assays
Chromogenic assays are a cornerstone of hemostasis research and diagnostics. They rely on the principle of a specific protease in the coagulation cascade cleaving a synthetic substrate that mimics the natural cleavage site of that protease. This cleavage releases a chromophore, most commonly p-nitroaniline (pNA).
The general workflow involves combining a plasma sample (or a purified enzyme) with reagents that activate a specific coagulation factor. This activated factor then cleaves the chromogenic substrate, and the rate of color development is measured using a spectrophotometer. This rate is proportional to the activity of the coagulation factor in the sample.
Experimental Protocols
While a specific protocol for this compound in coagulation factor assays cannot be provided due to the lack of evidence for this application, a general protocol for a chromogenic protease assay is presented below. This can be adapted for screening the activity of various proteases against this substrate.
General Protocol for a Chromogenic Protease Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
- Substrate Stock Solution: Dissolve H-D-Leu-Thr-Arg-pNA in the assay buffer to a concentration of 1-10 mM. Store in aliquots at -20°C.
- Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions.
2. Assay Procedure (96-well plate format):
- Add 180 µL of assay buffer to each well.
- Add 10 µL of the enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- To initiate the reaction, add 10 µL of the substrate stock solution to all wells.
- Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.
- Record the absorbance at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
3. Data Analysis:
- For each well, plot absorbance at 405 nm against time.
- Determine the initial rate of reaction (V₀) from the linear portion of the curve (ΔAbs/min).
- Subtract the rate of the blank control from the rates of the enzyme-containing wells.
- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
Data Presentation
As no quantitative data for the interaction of this compound with coagulation factors is available, a comparative table of other well-characterized chromogenic substrates is provided for context.
| Substrate | Target Protease | Km (µM) |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | 1.3 - 3.6 |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Thrombin | 3.6 - 4.2 |
| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | ~800 |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | 355 |
Note: Km values can vary depending on assay conditions (pH, temperature, ionic strength).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The classical model of the coagulation cascade.
Caption: General workflow for a chromogenic protease assay.
Caption: Mechanism of chromogenic substrate cleavage.
Conclusion
This compound is a valuable tool for researchers studying specific human tryptases. While its name and structure are suggestive of substrates used in hemostasis research, there is currently no evidence to support its use for the assay of classical coagulation factors. For scientists and drug development professionals in the field of coagulation, a thorough understanding of substrate specificity is paramount. The principles and general protocols outlined in this guide provide a solid foundation for the application of chromogenic assays in protease research, emphasizing the importance of selecting the appropriate substrate for the enzyme of interest to ensure accurate and reliable results.
References
An In-depth Technical Guide to the Chromogenic Substrate D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Thr-Arg-pNA is a synthetic chromogenic peptide substrate designed for the sensitive and specific measurement of certain serine protease activities. Initially miscategorized in some contexts as a kallikrein substrate, recent findings have identified it as a substrate for recombinant human tryptase ε (PRSS22) and transmembrane tryptase γ (TMT). This guide provides a comprehensive overview of this compound, including its biochemical properties, a detailed experimental protocol for its use in enzymatic assays, and visualizations of the underlying biochemical and experimental processes.
Biochemical Properties and Mechanism of Action
This compound is a tripeptide composed of D-Leucine, Threonine, and Arginine, with a p-nitroaniline (pNA) group covalently attached to the C-terminus of Arginine. The presence of the D-amino acid (D-Leucine) at the P3 position can confer resistance to degradation by some proteases and provide specificity.
The fundamental principle of its use in enzymatic assays lies in the chromogenic properties of the pNA group. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between Arginine and pNA by a target protease, free pNA is released. This liberated pNA has a distinct yellow color, with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under appropriate assay conditions.
Signaling Pathway of Enzymatic Cleavage
The enzymatic reaction can be depicted as a single-step proteolytic cleavage event.
Caption: Enzymatic cleavage of this compound by tryptase.
Quantitative Data
| Property | Value | Reference |
| Full Name | D-Leucine-Threonine-Arginine-p-nitroanilide | - |
| Abbreviation | This compound | - |
| CAS Number | 122630-72-2 | |
| Molecular Formula | C₂₂H₃₆N₈O₆ | |
| Molecular Weight | 508.57 g/mol | - |
| Target Enzymes | Recombinant human tryptase ε (PRSS22), Transmembrane tryptase γ (TMT) | - |
| Detection Wavelength | 405 nm | - |
Experimental Protocols
The following is a generalized protocol for the determination of tryptase activity using this compound. This protocol should be optimized for the specific experimental conditions, including the enzyme concentration, substrate concentration, and buffer composition.
Materials
-
This compound substrate
-
Recombinant human tryptase ε or transmembrane tryptase γ
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween 20)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates (clear, flat-bottom)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use. Keep the enzyme on ice.
-
Prepare a series of substrate dilutions in the assay buffer to determine the optimal concentration or for kinetic studies.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include wells without the enzyme as a control for substrate auto-hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
-
Initiation of the Reaction:
-
Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement of Absorbance:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes). The reaction should be monitored in the linear range of product formation.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per unit of time (ΔA/min).
-
To convert the rate of absorbance change to the rate of product formation, the Beer-Lambert law (A = εcl) can be used, where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (approximately 10,600 M⁻¹cm⁻¹), c is the concentration of pNA, and l is the path length of the light in the well.
-
For kinetic studies, plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical chromogenic assay using this compound.
Caption: General experimental workflow for a tryptase assay.
Applications in Research and Drug Development
The use of this compound as a substrate for tryptase ε and γ opens up possibilities for studying the roles of these enzymes in various physiological and pathological processes. Tryptases are implicated in allergic and inflammatory conditions, making them attractive targets for drug development. This substrate can be a valuable tool in:
-
High-throughput screening (HTS): For the discovery of novel inhibitors of tryptase ε and γ.
-
Enzyme characterization: To study the biochemical properties and substrate specificity of these tryptases.
-
Diagnostic development: As a component of assays to measure tryptase activity in biological samples, although its clinical utility would require further validation.
Conclusion
This compound is a specific chromogenic substrate for human tryptase ε and transmembrane tryptase γ. Its use in a straightforward spectrophotometric assay allows for the reliable measurement of the activity of these enzymes. While specific kinetic data for this substrate-enzyme pair is not widely published, the provided generalized protocol offers a solid foundation for researchers to characterize these interactions and to screen for potential inhibitors. The continued investigation into substrates like this compound will be instrumental in advancing our understanding of the roles of tryptases in health and disease and in the development of novel therapeutic interventions.
Measuring Plasmin Activity: A Technical Guide Using the Chromogenic Substrate D-Val-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of measuring plasmin activity utilizing the specific chromogenic substrate, D-Leu-Thr-Arg-pNA. This document details the underlying principles, experimental protocols, and data interpretation for researchers and professionals in drug development.
Introduction to Plasmin and Its Measurement
Plasmin is a crucial serine protease in the bloodstream that plays a pivotal role in fibrinolysis, the process of dissolving fibrin blood clots.[1][2] The inactive zymogen, plasminogen, is converted to active plasmin by plasminogen activators like tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[2][3][4][5] The activity of plasmin is tightly regulated by inhibitors, primarily α2-antiplasmin.[3][5] Dysregulation of plasmin activity is implicated in various pathological conditions, including thrombosis and cancer metastasis, making its accurate measurement critical in research and drug development.
The use of chromogenic substrates provides a simple and sensitive method for quantifying plasmin activity.[6] These substrates are synthetic peptides that mimic the natural cleavage site of plasmin in fibrin. One such substrate is D-Val-Leu-Lys-pNA, also known as S-2251.[7][8][9] When cleaved by plasmin, the p-nitroanilide (pNA) moiety is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[1][9] The rate of pNA release is directly proportional to the plasmin activity in the sample.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the interaction of human plasmin with the chromogenic substrate D-Val-Leu-Lys-pNA (S-2251). These values are essential for designing and interpreting kinetic assays.
| Parameter | Value | Conditions | Reference |
| Michaelis-Menten Constant (Km) | 3 x 10-4 mol/L | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 | [10] |
| Maximum Velocity (Vmax) | 0.5 x 10-6 mol/min per CU | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 | [10] |
| Molecular Weight | 551.6 g/mol (as dihydrochloride salt) | N/A | [7][8] |
| Molar Extinction Coefficient (ε) of pNA | 1.27 x 104 mol-1 L cm-1 | at 316 nm | [10] |
Experimental Protocol: Chromogenic Plasmin Activity Assay
This section provides a detailed methodology for measuring plasmin activity using D-Val-Leu-Lys-pNA.
3.1. Materials and Reagents
-
Human Plasmin (or sample containing plasmin)
-
D-Val-Leu-Lys-pNA dihydrochloride (e.g., S-2251)
-
Tris Buffer (0.05 M, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator or thermostatted microplate reader set to 37°C
-
Purified water
3.2. Reagent Preparation
-
Tris Buffer (0.05 M, pH 7.4): Prepare a 0.05 M solution of Tris base in purified water. Adjust the pH to 7.4 at 37°C using HCl.
-
Substrate Stock Solution (e.g., 3 mM): Dissolve D-Val-Leu-Lys-pNA dihydrochloride in purified water to a final concentration of 3 mM. This stock solution is stable for at least 6 months when stored at 2-8°C.[10]
-
Plasmin Standard Solutions: Prepare a series of plasmin dilutions in Tris buffer to generate a standard curve. The concentration range will depend on the expected activity in the samples.
-
Working Substrate Solution: Dilute the substrate stock solution in Tris buffer to the desired final concentration for the assay. A common starting point is a concentration equal to or greater than the Km value (e.g., 0.3 mM or higher).
3.3. Assay Procedure
-
Pre-warm Reagents: Bring all reagents and the microplate to 37°C.
-
Pipette Reagents:
-
Add 50 µL of Tris buffer to each well.
-
Add 25 µL of the plasmin standard or sample to the appropriate wells.
-
Include a blank control containing 75 µL of Tris buffer.
-
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each well using the linear portion of the kinetic curve.
-
Subtract the ΔA/min of the blank from the ΔA/min of the standards and samples.
-
Plot the corrected ΔA/min for the plasmin standards against their known concentrations to generate a standard curve.
-
Determine the plasmin activity in the unknown samples by interpolating their corrected ΔA/min values on the standard curve.
-
Visualizations
4.1. Plasminogen Activation Signaling Pathway
The following diagram illustrates the key components and interactions within the plasminogen activation system.
Caption: Plasminogen activation pathway showing activators and inhibitors.
4.2. Experimental Workflow for Plasmin Activity Measurement
This diagram outlines the step-by-step workflow for the chromogenic plasmin activity assay.
Caption: Workflow for the chromogenic plasmin activity assay.
References
- 1. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 2. Plasminogen activator - Wikipedia [en.wikipedia.org]
- 3. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Simple, sensitive method for measuring plasmin and plasminogen activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-2251™ | Chromogenic Substrates - Plasmin [coachrom.com]
- 8. CHROMOGENIC SUBSTRATE S-2251™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. caymanchem.com [caymanchem.com]
- 10. endotell.ch [endotell.ch]
An In-depth Technical Guide to the Urokinase Substrate D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate D-Leu-Thr-Arg-pNA, designed for the enzymatic analysis of urokinase (urokinase-type plasminogen activator, uPA). This document details the substrate's biochemical properties, the enzymatic reaction it undergoes, and provides a representative protocol for its use in urokinase activity assays. Furthermore, it explores the broader context of urokinase signaling pathways, offering valuable insights for researchers in fibrinolysis, cancer biology, and drug discovery.
Introduction to Urokinase and Chromogenic Substrates
Urokinase is a pivotal serine protease in the fibrinolytic system, primarily responsible for the conversion of the zymogen plasminogen into the active enzyme plasmin.[1][2] Plasmin, in turn, degrades fibrin clots, playing a crucial role in thrombolysis.[1][2] Beyond its function in dissolving blood clots, urokinase and its receptor (uPAR) are implicated in a variety of physiological and pathological processes, including cell migration, tissue remodeling, angiogenesis, and tumor metastasis.
Chromogenic substrates, such as this compound, are synthetic oligopeptides designed to mimic the natural cleavage sites of specific proteases. These substrates are conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a measurable change in absorbance, most commonly at 405 nm.[2][3] This colorimetric change allows for the sensitive and quantitative determination of enzymatic activity.
Biochemical Properties and Mechanism of Action
This compound is a synthetic tripeptide composed of D-Leucine, Threonine, and Arginine, with a p-nitroaniline group attached to the C-terminus of Arginine. The specificity of urokinase for this substrate is dictated by the amino acid sequence, with the enzyme recognizing and cleaving the peptide bond C-terminal to the Arginine residue.
The enzymatic reaction proceeds as follows:
This compound + Urokinase → D-Leu-Thr-Arg + p-nitroaniline
The release of the yellow-colored p-nitroaniline can be continuously monitored spectrophotometrically, providing a real-time measurement of urokinase activity. The rate of pNA release is directly proportional to the concentration of active urokinase in the sample.
Quantitative Data
| Substrate Name | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pyro-Glu-Gly-Arg-pNA (S-2444) | High Molecular Weight Urokinase | 210 | 14.8 | [1] |
| Pyro-Glu-Gly-Arg-pNA (S-2444) | Low Molecular Weight Urokinase | 230 | 14.2 | [1] |
| H-D-Ile-Pro-Arg-pNA (S-2288) | High Molecular Weight Urokinase | 1100 | 10.7 | [1] |
| H-D-Ile-Pro-Arg-pNA (S-2288) | Low Molecular Weight Urokinase | 910 | 17.5 | [1] |
| H-Glu-Gly-Arg-pNA (S-2227) | High Molecular Weight Urokinase | 1100 | 5.8 | [1] |
| H-Glu-Gly-Arg-pNA (S-2227) | Low Molecular Weight Urokinase | 1200 | 11.1 | [1] |
Note: The kinetic parameters presented above are for different chromogenic substrates and should be used as a comparative guide. Optimal substrate concentration for an assay using this compound should be determined empirically, typically by performing a substrate titration to ensure substrate saturation for Vmax measurements.
Experimental Protocols
The following is a representative protocol for a direct chromogenic assay of urokinase activity using this compound. This protocol can be adapted for use in various sample types, including purified enzyme preparations, cell culture supernatants, and biological fluids.
Materials:
-
Purified urokinase or sample containing urokinase activity
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) as recommended by the manufacturer.
-
Prepare a series of urokinase standards of known concentrations in Assay Buffer.
-
Prepare samples by diluting them in Assay Buffer to fall within the linear range of the assay.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well microplate.
-
Add 25 µL of the urokinase standard or sample to the appropriate wells.
-
Include a blank control containing only Assay Buffer.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add 25 µL of the this compound substrate solution to each well.
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the blank control from the rates of the standards and samples.
-
Plot a standard curve of ΔA/min versus the concentration of the urokinase standards.
-
Determine the urokinase activity in the samples by interpolating their ΔA/min values from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of this compound by urokinase.
Caption: Experimental workflow for a urokinase chromogenic assay.
Caption: Simplified urokinase-mediated signaling pathway.
Conclusion
The chromogenic substrate this compound serves as a valuable tool for the quantitative analysis of urokinase activity. Its specificity and the straightforward nature of the colorimetric assay make it suitable for a wide range of research and development applications. While specific kinetic data for this particular substrate is not widely published, the principles of enzyme kinetics and the data from related substrates provide a solid foundation for its effective use. The detailed protocol and visual representations of the underlying biochemical processes and experimental workflows in this guide are intended to empower researchers to confidently incorporate this substrate into their studies of the multifaceted roles of urokinase in health and disease.
References
The Role of Chromogenic Substrates in Fibrinolysis Research: A Technical Guide to D-Val-Leu-Lys-pNA (S-2251)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency and preventing thrombosis. The primary enzyme responsible for fibrin degradation is plasmin, which is generated from its zymogen, plasminogen, by the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The study of this intricate enzymatic cascade is fundamental to understanding and developing therapies for a range of cardiovascular diseases.
Chromogenic substrates have become indispensable tools in fibrinolysis research, offering a sensitive and quantitative means to measure the activity of key proteases in this pathway. This technical guide focuses on the widely used chromogenic substrate, H-D-Val-Leu-Lys-p-nitroanilide (S-2251) , a highly specific substrate for plasmin. Through the enzymatic cleavage of this substrate and the release of the chromophore p-nitroaniline (pNA), researchers can accurately determine the activity of plasmin and, indirectly, its activators. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of D-Val-Leu-Lys-pNA in fibrinolysis research.
Note on Nomenclature: While the initial topic specified "D-Leu-Thr-Arg-pNA," extensive research indicates that the well-established and commercially available chromogenic substrate for plasmin with a similar structure is H-D-Val-Leu-Lys-pNA , commonly known as S-2251. This guide will focus on this scientifically validated compound.
Core Principles: The Mechanism of Action
The utility of D-Val-Leu-Lys-pNA in fibrinolysis research lies in its specific recognition and cleavage by plasmin. The tripeptide sequence, D-Val-Leu-Lys, mimics the natural cleavage site for plasmin in its protein substrates. The C-terminal end of this peptide is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon hydrolysis of the amide bond between the lysine residue and pNA by plasmin, the free pNA is released, which imparts a yellow color to the solution. The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[1][2][3]
This principle allows for the quantitative determination of not only plasmin but also its activators, tPA and uPA. In such assays, a known amount of plasminogen is included in the reaction mixture. The tPA or uPA in the sample activates plasminogen to plasmin, which then cleaves the chromogenic substrate. The resulting color change is proportional to the activity of the plasminogen activator.[4][5][6]
Quantitative Data Presentation
The following tables summarize key quantitative data for the chromogenic substrate H-D-Val-Leu-Lys-pNA (S-2251). This information is crucial for designing and optimizing enzymatic assays.
Table 1: Physicochemical Properties of H-D-Val-Leu-Lys-pNA (S-2251)
| Property | Value | Reference |
| Chemical Name | H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride | [7] |
| Molecular Formula | C26H43N7O5 · 2HCl | [7] |
| Molecular Weight | 551.6 g/mol | [7] |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | 10,500 M⁻¹cm⁻¹ | [7] |
Table 2: Kinetic Parameters of H-D-Val-Leu-Lys-pNA (S-2251) with Plasmin
| Parameter | Value | Conditions | Reference |
| Michaelis-Menten Constant (Km) | 3 x 10⁻⁴ M | 37°C | [7] |
| Maximum Velocity (Vmax) | 0.5 µmol/min per CU (KABI Plasmin) | 37°C | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships within the fibrinolytic cascade and the workflow of chromogenic assays is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.
Fibrinolysis Signaling Pathway
Caption: The fibrinolytic cascade showing activators, inhibitors, and the central role of plasmin.
Experimental Workflow for Plasmin Activity Assay
References
An In-depth Technical Guide to the Core Principles of Chromogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromogenic peptide substrates are synthetic molecules designed to mimic the natural substrates of specific proteolytic enzymes.[1] They are invaluable tools in biochemistry and clinical diagnostics, enabling the simple and sensitive measurement of enzyme activity.[1][2] These substrates consist of a short peptide sequence, which provides specificity for the target enzyme, linked to a chromophore, typically p-nitroanilide (pNA).[3] When the enzyme cleaves the peptide bond, the colorless substrate releases the colored chromophore, and the resulting color change can be measured spectrophotometrically.[1][3] The rate of color development is directly proportional to the enzyme's activity.[1] This guide delves into the fundamental principles, applications, and methodologies associated with the use of chromogenic peptide substrates.
Core Principles and Mechanism of Action
The fundamental principle behind chromogenic peptide substrates lies in the enzymatic hydrolysis of a specific peptide bond, leading to the release of a chromogenic molecule. The substrate is engineered to have a high affinity and specificity for the active site of the target protease.
The general structure of a chromogenic peptide substrate can be represented as:
Peptide Sequence - Chromophore
The peptide sequence is typically composed of 2-4 amino acids that mimic the natural cleavage site of the target enzyme.[4] This sequence is crucial for the substrate's specificity.[5] The chromophore, most commonly p-nitroanilide (pNA), is attached to the C-terminus of the peptide via an amide bond.[3] This bond is the target for enzymatic cleavage.
The enzymatic reaction proceeds as follows:
-
Binding: The enzyme recognizes and binds to the peptide sequence of the chromogenic substrate, forming an enzyme-substrate complex.[6]
-
Cleavage: The protease catalyzes the hydrolysis of the amide bond between the peptide and the chromophore.[1]
-
Release: The chromophore (e.g., pNA) is released.[1]
-
Detection: The free chromophore exhibits a distinct color (pNA is yellow) that can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm for pNA).[3]
Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions
The use of chromogenic substrates allows for the precise determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for characterizing enzyme activity and for screening potential inhibitors or activators in drug development.
Key Kinetic Parameters:
-
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[7]
-
Maximum Velocity (Vmax): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.[7]
-
Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.
The following tables summarize the kinetic constants for several common proteases with their respective chromogenic peptide substrates.
Table 1: Kinetic Constants for Thrombin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 | [3] |
| Chromozym-TH (Tos-Gly-Pro-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 | [3] |
| Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 | [3] |
| β-Ala-Gly-Arg-pNA | 1950 | 1.91 | - | [8] |
Table 2: Kinetic Constants for Factor Xa
| Substrate | Km (mM) | kcat' | Reference |
| S-2222 (Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA) | 1.1 | 0.09 | [9] |
| S-2765 (Z-Arg-Gly-Arg-pNA) | 0.26 | 0.92 | [9] |
| S-2772 (Ac-D-Arg-Gly-Arg-pNA) | 1.6 | 0.08 | [9] |
Table 3: Kinetic Constants for Kallikrein
| Substrate | Enzyme Source | Km (mM) | Vmax (mol/min·PEU) | Reference |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Human Plasma Kallikrein | 0.2 | 6.8 x 10⁻⁶ | [1][10] |
Table 4: Kinetic Constants for Other Proteases
| Enzyme | Substrate | Km (mM) | Reference |
| Papain | PFLNA | 0.34 | [11] |
| Ficin | PFLNA | 0.43 | [11] |
| Bromelain | PFLNA | 0.30 | [11] |
| Plasmin | S-2251 (D-Val-Leu-Lys-pNA) | 0.40 | [9] |
| Activated Protein C | S-2366 (pyroGlu-Pro-Arg-pNA) | 0.20 | [9] |
Experimental Protocols
The following is a detailed methodology for a typical enzyme assay using a chromogenic peptide substrate. This protocol can be adapted for various proteases and substrates.
Protocol: Standard Enzyme Kinetics Assay Using a p-Nitroanilide (pNA) Substrate
This protocol outlines the steps for determining the kinetic parameters of a protease.[12]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). The pH and ionic strength should be optimized for each specific enzyme.
-
Substrate Stock Solution: Dissolve the chromogenic peptide substrate (e.g., S-2238 for thrombin) in sterile, deionized water or an appropriate solvent (like DMSO for some substrates) to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation over the measurement period.
-
Stopping Reagent (Optional): For endpoint assays, prepare a stopping reagent, such as 20% acetic acid, to quench the enzymatic reaction.[6]
2. Assay Procedure (96-well Plate Format):
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically span a range from 0.1 to 10 times the expected Km of the enzyme.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of a clear, flat-bottom 96-well microplate.
-
Include control wells:
-
Blank: Assay buffer only (to measure background absorbance).
-
Substrate Control: Substrate dilution and assay buffer without the enzyme (to control for non-enzymatic substrate hydrolysis).
-
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a small volume of the enzyme solution to each well to initiate the reaction. Mix gently by pipetting or using a plate shaker.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Endpoint Measurement (Alternative): If a kinetic plate reader is unavailable, incubate the reaction for a fixed period (e.g., 15 minutes), ensuring the reaction is in the linear range. Stop the reaction by adding the stopping reagent. Read the final absorbance at 405 nm.
3. Data Analysis:
-
Calculate Initial Velocity (V0): For kinetic assays, determine the initial reaction rate (V0) for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (e.g., in µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (typically around 10,000 M⁻¹cm⁻¹ at 405 nm).
-
Determine Km and Vmax:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]), to estimate Km and Vmax from the slope and intercepts.
-
Signaling Pathway Visualization
Chromogenic peptide substrates are instrumental in elucidating complex biological processes, such as the blood coagulation cascade. This pathway involves a series of proteolytic activations of serine proteases, culminating in the formation of thrombin and a fibrin clot.
The diagram below illustrates a simplified representation of the coagulation cascade, highlighting the key roles of Factor Xa and Thrombin, enzymes for which specific chromogenic substrates are widely available.
Conclusion
Chromogenic peptide substrates are powerful and versatile reagents for the study of proteolytic enzymes. Their specificity, sensitivity, and ease of use have made them indispensable in both basic research and clinical applications.[2] This guide has provided an in-depth overview of the core principles of these substrates, from their mechanism of action to practical experimental protocols and data analysis. By understanding and applying these principles, researchers can effectively utilize chromogenic substrates to advance our knowledge of biological systems and to facilitate the development of novel therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 3. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodengprog.org [foodengprog.org]
- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. endotell.ch [endotell.ch]
- 11. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Chromogenic Assay for Plasma Kallikrein Activity
Introduction
Plasma kallikrein (PKa) is a pivotal serine protease in the kallikrein-kinin system (KKS), a complex network that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain.[1][2] PKa is generated from its inactive zymogen, prekallikrein (PK), through activation by factor XIIa (FXIIa).[1][3] Once active, PKa cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][4] Dysregulation of the KKS is implicated in various pathological conditions, including hereditary angioedema (HAE) and thrombosis.[4]
This application note describes a chromogenic assay for the determination of plasma kallikrein-like activity in plasma samples. The assay utilizes a synthetic peptide substrate, such as D-Leu-Thr-Arg-pNA, which is structurally similar to known kallikrein substrates like S-2302 (H-D-Pro-Phe-Arg-pNA).[5][6][7] The principle of the assay is based on the enzymatic cleavage of the peptide substrate by active kallikrein at the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity in the sample.
This method can be adapted to measure either the endogenous kallikrein-like activity (primarily kallikrein bound to inhibitors like α2-macroglobulin) or the total prekallikrein content by incorporating a prekallikrein activation step.[5][6]
I. Signaling Pathway: The Plasma Kallikrein-Kinin System
The plasma kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. This triggers a cascade leading to the generation of bradykinin, a potent inflammatory mediator. Plasma kallikrein is a central enzyme in this pathway.
Caption: The Plasma Kallikrein-Kinin System Activation Cascade.
II. Experimental Protocols
Two primary protocols are presented: one for measuring existing kallikrein-like activity and another for determining total plasma prekallikrein concentration after activation.
Protocol 1: Measurement of Plasma Kallikrein-Like Activity
This protocol measures the baseline enzymatic activity in plasma, which is largely attributable to kallikrein complexed with α2-macroglobulin.[5][6]
A. Materials and Reagents
| Reagent/Material | Specifications |
| Chromogenic Substrate | This compound or similar (e.g., S-2302) |
| Tris Buffer | 50 mM Tris-HCl, pH 7.8 |
| Stop Solution | 20% Acetic Acid or 2% Citric Acid |
| Plasma Samples | Citrate-anticoagulated human plasma |
| Equipment | Spectrophotometer (microplate reader), 37°C incubator, centrifuge |
B. Sample Handling and Preparation
-
Blood Collection : Collect whole blood in a 9:1 ratio into 0.1 M sodium citrate tubes.[5][6] Use a clean venipuncture to minimize activation of the KKS.[8]
-
Plasma Separation : Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.[5][6]
-
Storage : To prevent cold activation of prekallikrein, process fresh plasma within a few hours at room temperature (15-25°C).[5][6] For longer storage, immediately freeze plasma aliquots at -80°C. Thaw frozen samples rapidly at 37°C before use and keep at room temperature.[5][6] Avoid repeated freeze-thaw cycles.
C. Assay Procedure (Acid-Stopped Method)
-
Sample Dilution : Dilute the test plasma 1:10 with Tris Buffer (e.g., 100 µL plasma + 900 µL buffer).[5][6]
-
Pre-incubation : Pipette 200 µL of the diluted sample into a microplate well and incubate for 3-4 minutes at 37°C to bring it to temperature.[5]
-
Reaction Initiation : Add 200 µL of pre-warmed (37°C) chromogenic substrate solution (e.g., 2 mM) to each well. Mix gently.[9]
-
Incubation : Incubate the reaction mixture for a fixed time (e.g., 10 minutes) at 37°C.[5][6]
-
Reaction Termination : Stop the reaction by adding 200 µL of Stop Solution (e.g., 20% Acetic Acid).[5][6]
-
Absorbance Reading : Measure the absorbance at 405 nm using a microplate reader.
-
Blank Preparation : Prepare a plasma blank for each sample by adding the reagents in reverse order (Stop Solution, then substrate, then diluted plasma) without the 10-minute incubation.[5][6] Subtract the blank absorbance from the sample absorbance.
Protocol 2: Measurement of Total Prekallikrein
This protocol involves the activation of all plasma prekallikrein to kallikrein before measuring the total activity.
A. Additional Materials
| Reagent/Material | Specifications |
| Prekallikrein Activator | Factor XIIa (FXIIa) or Dextran Sulfate |
| Calibration Plasma | Lyophilized plasma with known prekallikrein concentration |
B. Assay Procedure
-
Standard Curve Preparation : Prepare a series of dilutions of the Calibration Plasma (e.g., 125%, 100%, 50%, 25%, and 0%) using Tris Buffer to create a standard curve.[10]
-
Sample and Standard Dilution : Dilute test plasma samples and standards as required (e.g., 1:21 or higher) in Tris Buffer.
-
Activation Step : Add the prekallikrein activator (e.g., FXIIa solution) to the diluted samples and standards.[10] Incubate for a specified time (e.g., 5 minutes at 37°C) to allow for complete conversion of prekallikrein to kallikrein.[11]
-
Chromogenic Reaction : Proceed with steps C.3 through C.7 from Protocol 1, adding the chromogenic substrate to the activated samples and standards.
-
Calculation : Plot the absorbance values of the standards against their known concentrations. Determine the prekallikrein concentration of the test samples from the standard curve.[10]
III. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chromogenic assay of plasma kallikrein.
Caption: General workflow for the plasma kallikrein chromogenic assay.
IV. Data Presentation
The results of the assay can be summarized in the following tables.
Table 1: Representative Data for Kallikrein-Like Activity
| Sample ID | Absorbance (405 nm) | Blank (405 nm) | Corrected Absorbance (Sample - Blank) | Kallikrein-Like Activity (U/L)* |
| Control 1 | 0.255 | 0.051 | 0.204 | 122.4 |
| Control 2 | 0.261 | 0.053 | 0.208 | 124.8 |
| Test 1 | 0.452 | 0.052 | 0.400 | 240.0 |
| Test 2 | 0.468 | 0.055 | 0.413 | 247.8 |
*Activity units are calculated based on a specific conversion factor derived from the molar extinction coefficient of pNA and assay conditions. The calculation must be validated for the specific substrate and protocol used.
Table 2: Representative Data for Prekallikrein Standard Curve
| PK Concentration (%) | PK Concentration (U/mL) | Corrected Absorbance (405 nm) |
| 125 | 1.25 | 1.150 |
| 100 | 1.00 | 0.920 |
| 50 | 0.50 | 0.460 |
| 25 | 0.25 | 0.230 |
| 0 | 0.00 | 0.005 |
V. Troubleshooting and Considerations
-
Substrate Specificity : While substrates like S-2302 are relatively specific for kallikrein, they can also be cleaved by other proteases such as plasmin.[6] It may be necessary to run parallel assays with a plasmin-specific substrate (e.g., S-2251) to assess potential interference.[6]
-
Pre-activation : Spontaneous activation of prekallikrein during sample collection and handling is a common issue. Adherence to strict collection protocols, avoiding cold temperatures, and using protease inhibitors in collection tubes can minimize this.[5][8]
-
Kinetic vs. Endpoint : The protocols described are for an acid-stopped (endpoint) method. A kinetic assay, where the change in absorbance is monitored over time, can also be performed and may yield more precise results.[10]
-
Interfering Substances : Hemolytic, icteric, or lipemic plasma can interfere with absorbance readings. For such samples, individual plasma blanks are critical.[10]
References
- 1. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 2. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]
- 3. Prekallikrein - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease [frontiersin.org]
- 5. coachrom.com [coachrom.com]
- 6. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 10. endotell.ch [endotell.ch]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for the Chromogenic Substrate D-Leu-Thr-Arg-pNA in Microplate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Thr-Arg-pNA is a synthetic chromogenic substrate designed for the sensitive and specific measurement of serine protease activity. This tripeptide substrate, consisting of D-Leucine, Threonine, and Arginine linked to a p-nitroaniline (pNA) moiety, is particularly useful for assays involving urokinase-type plasminogen activator (uPA). Upon enzymatic cleavage at the C-terminal of the Arginine residue, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and the determination of enzyme concentrations in various biological samples using a microplate reader.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline molecule. The liberated pNA has a high molar extinction coefficient and its concentration can be determined by measuring the absorbance of light at 405 nm. The initial rate of the reaction is proportional to the concentration of the active enzyme.
Data Presentation
| Substrate Name | Enzyme | K_m (μM) | V_max (nmol/min/mg) | Optimal Wavelength (nm) |
| pyro-Glu-Gly-Arg-pNA (S-2444) | Urokinase (uPA) | 200 | Not specified | 405 |
| Z-Val-Gly-Arg-pNA | Urokinase (uPA) | 270 | Not specified | 405 |
| This compound | Urokinase (uPA) | Estimated: 100-500 | To be determined empirically | 405 |
Note: The kinetic parameters for this compound are estimated based on values for similar substrates. It is highly recommended to determine these parameters empirically for your specific assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified urokinase-type plasminogen activator (uPA) or biological sample containing uPA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplates
-
Reagent-grade water
-
(Optional) Inhibitor compounds for screening assays
Preparation of Reagents
-
This compound Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., 10 mM) in a suitable solvent such as DMSO or reagent-grade water. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of purified uPA in assay buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended. For biological samples, dilute as necessary in assay buffer.
-
Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted.
Enzyme Activity Assay Protocol
-
Prepare the Microplate: Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add Enzyme: Add 20 µL of the enzyme solution (or biological sample) to the appropriate wells. For a negative control, add 20 µL of assay buffer instead of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 30 µL of the this compound substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting concentration of 0.1-1 mM is recommended.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the measurements are taken during the initial linear phase of the reaction.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
The enzymatic activity can be calculated using the Beer-Lambert law: Activity (mol/min) = (ΔA/min) / (ε * l) where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline (approximately 10,500 M⁻¹cm⁻¹ at 405 nm).
-
l is the path length of the light in the well (cm). This is typically provided by the microplate manufacturer or can be determined empirically.
-
-
Inhibitor Screening Protocol
-
Prepare the Microplate: Add 40 µL of assay buffer to each well.
-
Add Inhibitor: Add 10 µL of the inhibitor solution at various concentrations to the test wells. For the control wells (no inhibitor), add 10 µL of the solvent used to dissolve the inhibitor.
-
Add Enzyme: Add 20 µL of the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor-enzyme interaction.
-
Initiate the Reaction: Add 30 µL of the this compound substrate solution to each well.
-
Kinetic Measurement and Data Analysis: Proceed with the kinetic measurement and data analysis as described in the enzyme activity assay protocol. Calculate the percentage of inhibition for each inhibitor concentration.
Visualizations
Experimental Workflow
Application Notes and Protocols for D-Leu-Thr-Arg-pNA in Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Thr-Arg-pNA is a synthetic chromogenic substrate designed for the sensitive and specific measurement of serine protease activity. This tripeptide, consisting of D-Leucine, Threonine, and Arginine linked to a p-nitroaniline (pNA) moiety, is a valuable tool in enzymology, drug discovery, and clinical diagnostics. The D-amino acid at the N-terminus confers resistance to degradation by aminopeptidases, ensuring substrate stability in biological samples.
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between the C-terminal Arginine and the pNA group.[1][2] Upon cleavage by a specific protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1][3] This application note provides detailed protocols for utilizing this compound for enzyme activity assays, kinetic analysis, and inhibitor screening.
Principle of the Assay
The enzymatic reaction can be summarized as follows:
This compound (Colorless) ---(Enzyme)---> D-Leu-Thr-Arg + p-Nitroaniline (Yellow)
The liberated p-nitroaniline has a molar extinction coefficient (ε) of approximately 9,920 M⁻¹cm⁻¹ at 405 nm, allowing for precise quantification of enzyme activity.[3]
Target Enzymes
Based on the peptide sequence, particularly the Arginine at the P1 position, this compound is a putative substrate for trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. Potential target enzymes include:
-
Thrombin: A key enzyme in the coagulation cascade that converts fibrinogen to fibrin.
-
Factor Xa (FXa): A critical component of the prothrombinase complex, responsible for the activation of prothrombin to thrombin.
-
Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.
-
Plasmin: The primary enzyme responsible for the degradation of fibrin clots.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the interaction of common serine proteases with structurally similar chromogenic substrates. These values can serve as a reference for experiments using this compound. Note: The actual kinetic constants for this compound may vary and should be determined experimentally.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Human α-Thrombin | Boc-Val-Pro-Arg-pNA | 10 | 100 | 1.0 x 10⁷ |
| Bovine Factor Xa | Boc-Ile-Glu-Gly-Arg-pNA | 130 | 170 | 1.3 x 10⁶ |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 200 | 12 | 6.0 x 10⁴ |
| Human Plasmin | H-D-Val-Leu-Lys-pNA | 300 | 20 | 6.7 x 10⁴ |
Experimental Protocols
Materials and Reagents
-
This compound
-
Purified enzyme (e.g., Thrombin, Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
Incubator
Protocol 1: Enzyme Activity Assay
This protocol is designed to determine the activity of a purified enzyme or an enzyme in a biological sample.
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in aliquots, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Assay Buffer: Prepare the desired assay buffer and bring it to the assay temperature (e.g., 37°C).
-
-
Assay Procedure:
-
In a 96-well microplate, add the following components in the specified order:
-
80 µL of Assay Buffer
-
10 µL of Substrate Stock Solution (for a final concentration of 1 mM, which is typically above K_m)
-
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × V_total × dilution_factor Where:
-
ε = Molar extinction coefficient of pNA (9,920 M⁻¹cm⁻¹)[3]
-
l = Path length of the well (cm)
-
V_total = Total reaction volume (mL)
-
-
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
This protocol is used to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) of the enzyme for the this compound substrate.
-
Assay Setup:
-
Prepare a series of substrate dilutions in the assay buffer, ranging from approximately 0.1 × K_m to 10 × K_m.
-
In a 96-well microplate, add the assay buffer, diluted substrate solutions, and a fixed, low concentration of the enzyme.
-
-
Data Collection:
-
Measure the initial reaction velocity (ΔAbs/min) for each substrate concentration as described in Protocol 1.
-
-
Data Analysis:
-
Convert the reaction rates to µmol/min.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.
-
Protocol 3: Inhibitor Screening
This protocol is designed to screen for and characterize enzyme inhibitors.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme, and various concentrations of the test inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate at a concentration close to its K_m.
-
Measure the reaction rate as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Workflow for a typical enzyme activity assay using this compound.
Caption: Simplified diagram of the blood coagulation cascade highlighting key serine proteases.
References
Spectrophotometric Determination of Protease Activity Using D-Leu-Thr-Arg-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric determination of protease activity is a fundamental technique in biochemical and pharmaceutical research. This application note provides a detailed protocol for the use of the chromogenic substrate D-Leu-Thr-Arg-pNA (D-Leucyl-L-threonyl-L-arginine-p-nitroanilide) to measure the activity of specific proteases. Proteases that recognize and cleave the peptide bond on the C-terminal side of the arginine residue can hydrolyze this substrate. The enzymatic cleavage of this compound releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity. This assay is particularly useful for studying enzymes such as tissue-type plasminogen activator (t-PA) and urokinase, which play crucial roles in fibrinolysis and cell migration.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate this compound by a target protease. The protease cleaves the amide bond between the arginine residue and the p-nitroaniline moiety. The released p-nitroaniline has a strong absorbance at 405 nm. By monitoring the change in absorbance over time, the enzymatic activity can be quantified using the Beer-Lambert law.
Quantitative Data Summary
Table 1: Molar Extinction Coefficient of p-Nitroaniline (pNA)
| Chromophore | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| p-Nitroaniline | 405 | 9,960 | [1][2] |
Table 2: Exemplary Kinetic Parameters of Related Proteases with Chromogenic Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Tissue-type Plasminogen Activator (t-PA) | Plasminogen (in the presence of fibrin) | 0.16 | 0.1 | [2] |
| Tissue-type Plasminogen Activator (t-PA) | Plasminogen (in the absence of fibrin) | 65 | 0.06 | [2] |
Note: The kinetic parameters for the direct hydrolysis of this compound by proteases like t-PA or urokinase should be determined experimentally as they are dependent on the specific assay conditions.
Table 3: Recommended Assay Conditions
| Parameter | Recommended Range |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 37 °C |
| Substrate Concentration | 0.1 - 2 mM (to be optimized based on K_m) |
| Enzyme Concentration | To be optimized to ensure linear reaction kinetics |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified protease (e.g., tissue-type plasminogen activator, urokinase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
-
Calibrated pipettes
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C in aliquots, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the desired time course. Keep the enzyme solution on ice.
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the protease being studied.
Assay Procedure
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following:
-
X µL of Assay Buffer
-
Y µL of Substrate Stock Solution (diluted in Assay Buffer to the desired final concentration)
-
Total volume per well should be brought to, for example, 180 µL with Assay Buffer.
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Add Z µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be, for example, 200 µL.
-
Absorbance Measurement: Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader. Take readings every 30-60 seconds for 10-30 minutes. Ensure the reaction is in the linear phase.
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).
-
Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law: Rate (M/s) = (ΔAbs / Δt) / (ε × l) where:
-
ΔAbs / Δt is the change in absorbance per unit time (s⁻¹)
-
ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)[1][2]
-
l is the path length of the light in the cuvette or microplate well (in cm). For a standard 96-well plate with 200 µL, the path length is typically around 0.5 cm, but should be calibrated for the specific plate and reader used.
-
-
Visualizations
Enzymatic Reaction and Detection Pathway
Caption: Diagram illustrating the enzymatic cleavage of this compound and subsequent spectrophotometric detection of the product.
Experimental Workflow
Caption: A streamlined workflow for the spectrophotometric determination of protease activity.
Logical Relationship for Activity Calculation
Caption: Logical flow for calculating protease activity from raw absorbance data.
References
Application Notes and Protocols for Kinetic Assays Using D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for setting up and performing kinetic assays using the chromogenic substrate D-Leu-Thr-Arg-pNA. This substrate is a synthetic peptide derivatized with p-nitroaniline (pNA). When cleaved by a suitable protease, free pNA is released, which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters such as Km and Vmax, as well as for the screening of enzyme inhibitors.
Based on its amino acid sequence, particularly the presence of Arginine at the cleavage site, this compound is predicted to be a substrate for trypsin-like serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. Therefore, this substrate is a valuable tool for studying the activity of enzymes such as plasmin, tissue-type plasminogen activator (t-PA), and kallikrein, among others.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the arginine (Arg) residue of the peptide substrate and the p-nitroaniline (pNA) molecule. This releases the chromogenic pNA group, which results in a measurable increase in absorbance at 405 nm. The initial rate of the reaction is determined by monitoring this change in absorbance over time.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for target proteases.
-
Inhibitor Screening: High-throughput screening and characterization of protease inhibitors.
-
Enzyme Activity Measurement: Quantifying the activity of specific proteases in purified samples or biological fluids.
-
Drug Discovery: Evaluating the potency and mechanism of action of novel drug candidates targeting proteases.
Data Presentation
Hypothetical Kinetic Parameters for this compound
The following table presents hypothetical, yet realistic, kinetic constants for the hydrolysis of this compound by a generic serine protease. These values are for illustrative purposes and should be experimentally determined for the specific enzyme and conditions being used.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Generic Serine Protease | 150 | 25 | 1.67 x 10⁵ |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified target enzyme (e.g., plasmin, t-PA, kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 100 mM NaCl)
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds
-
Nuclease-free water
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the assay buffer to the desired final concentrations.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear rate of substrate hydrolysis over the desired time course. Store on ice until use.
-
Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is correctly adjusted. The buffer composition may need to be optimized for the specific enzyme being studied.
Assay Procedure for Determining Enzyme Kinetics
-
Substrate Dilutions: Prepare a series of substrate dilutions in assay buffer ranging from, for example, 0.1 to 10 times the expected Km.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Substrate solution (to achieve the desired final concentration)
-
Total volume per well should be brought to just under the final reaction volume with assay buffer (e.g., 180 µL for a final volume of 200 µL).
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add Z µL of the enzyme solution to each well to initiate the reaction. The final volume should be, for example, 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (ε₄₀₅ₙₘ for pNA is typically around 10,000 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Assay Procedure for Inhibitor Screening
-
Compound Dilutions: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
A fixed concentration of the substrate (typically at or near the Km value).
-
A small volume of the test compound dilution (e.g., 1-2 µL). Include a DMSO-only control.
-
-
Enzyme Addition and Incubation: Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate solution to initiate the reaction.
-
Kinetic Measurement: Monitor the absorbance at 405 nm as described above.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Generic pathway of serine protease activation and substrate cleavage.
Experimental Workflow
Caption: Standard workflow for a kinetic assay using a chromogenic substrate.
Application Notes and Protocols for Enzyme Kinetics using D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Thr-Arg-pNA is a synthetic chromogenic substrate for the determination of enzyme kinetics, particularly for serine proteases. The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity and can be used to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). While this compound is not as extensively documented as other similar substrates, its structure suggests it is a substrate for enzymes with trypsin-like specificity, which preferentially cleave after basic amino acid residues like arginine. Likely candidate enzymes include kallikreins and tissue-type plasminogen activator (t-PA).
Principle of the Assay
The enzyme catalyzes the hydrolysis of the this compound substrate, releasing the yellow-colored p-nitroaniline (pNA). The rate of the reaction is monitored by measuring the increase in absorbance at 405 nm.
-
Enzyme + this compound → Enzyme + D-Leu-Thr-Arg + pNA (colored)
By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.
Data Presentation
Table 1: Example Kinetic Parameters of Related Enzymes with Chromogenic Substrates
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 60 | - | 36 | 6.0 x 10⁵ | [1] |
| Human Tissue Kallikrein 1 (hK1) | Ac-Phe-Arg-OEt | 230 | - | 140 | 6.1 x 10⁵ | [2] |
| Human Kallikrein-related Peptidase 2 (KLK2) | Bz-Pro-Phe-Arg-pNA | 250 | - | - | - | [3] |
| Tissue Plasminogen Activator (t-PA) | H-D-Ile-Pro-Arg-pNA (S-2288) | 800 | - | 11.6 | 1.45 x 10⁴ | [4] |
| Tissue Plasminogen Activator (sc-tPA) | CH₃SO₂-D-HHT-Gly-Arg-pNA | 286 | 6.95 | - | - | [5] |
Note: The values presented are illustrative and can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., kallikrein, t-PA).
-
Substrate: this compound.
-
Assay Buffer: Buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl). The optimal pH and ionic strength should be determined for each enzyme.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution of the substrate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature.
-
96-well, clear, flat-bottom microplates.
-
Calibrated pipettes.
Preparation of Reagents
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the enzyme at the reaction temperature.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store protected from light at -20°C.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme on ice.
Assay Procedure
-
Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically range from 0.1 to 10 times the expected Kₘ.
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to the wells of a 96-well plate.
-
Include a blank control for each substrate concentration containing only the substrate and assay buffer (no enzyme).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add a fixed volume of the enzyme working solution to each well to start the reaction. Mix gently.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). Ensure the total absorbance change remains within the linear range of the instrument.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).
-
Convert to Molar Concentration: Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, linearized plots such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for visualization, though non-linear regression is recommended for more accurate parameter determination.[6]
Mandatory Visualizations
Caption: Experimental workflow for determining enzyme kinetics using this compound.
Caption: Simplified signaling pathway of the Kallikrein-Kinin System.[7][8]
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 8. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Leu-Thr-Arg-pNA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Leu-Thr-Arg-pNA is a chromogenic peptide substrate specifically designed for the sensitive and continuous assay of certain serine proteases. Its primary utility in drug discovery lies in its application for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies of enzyme activity. This document provides comprehensive application notes and detailed protocols for the use of H-D-Leu-Thr-Arg-pNA in a research and drug development setting. The primary targets for this substrate are recombinant human tryptase ε (PRSS22) and transmembrane tryptase γ (TMT/PRSS13), making it a valuable tool for investigating the roles of these enzymes in various pathological conditions and for the discovery of novel therapeutic agents targeting their activity.
Principle of the Assay
The fundamental principle of the assay is the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate, H-D-Leu-Thr-Arg-pNA, by the target tryptase. This cleavage releases the chromophore p-nitroaniline, which results in a measurable increase in absorbance at 405 nm. The rate of this color change is directly proportional to the enzymatic activity of the tryptase. In the context of drug discovery, a decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the enzyme, providing a robust method for screening compound libraries for potential inhibitors.
Application Notes
Target Enzymes:
-
Human Tryptase ε (PRSS22): A member of the trypsin family of serine proteases, expressed in the airways and implicated in the progression of certain cancers.
-
Human Transmembrane Tryptase γ (TMT/PRSS13): A membrane-bound serine protease found in the secretory granules of mast cells. It is exocytosed upon mast cell degranulation and is involved in allergic reactions and airway hyperresponsiveness.
Primary Applications in Drug Discovery:
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The simple, colorimetric nature of the assay makes it highly amenable to automation and high-throughput screening of large compound libraries to identify potential inhibitors of tryptase ε and γ.
-
Determination of Inhibitor Potency (IC50): The assay can be used to determine the half-maximal inhibitory concentration (IC50) of lead compounds, providing a quantitative measure of their potency.
-
Enzyme Kinetics Studies: H-D-Leu-Thr-Arg-pNA can be used to determine key kinetic parameters of tryptase ε and γ, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This is crucial for understanding the enzyme's catalytic mechanism and for characterizing the mode of action of inhibitors.
-
Structure-Activity Relationship (SAR) Studies: By systematically testing a series of related compounds, this assay can be used to elucidate the structure-activity relationships of potential inhibitors, guiding the optimization of lead compounds.
Data Presentation
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | IC50 (nM) |
| Tryptase ε (PRSS22) | H-D-Leu-Thr-Arg-pNA | Data not available | Data not available | Compound X | To be determined |
| Tryptase γ (TMT/PRSS13) | H-D-Leu-Thr-Arg-pNA | Data not available | Data not available | Compound Y | To be determined |
| Representative Data (Human β-Tryptase) | Benzoyl-Arg-pNA | ~250 | ~1.5 | Nafamostat | ~10 |
Note: The Km and Vmax values are dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The provided representative data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Measurement of Tryptase Activity
This protocol describes the measurement of tryptase ε or γ activity using H-D-Leu-Thr-Arg-pNA.
Materials:
-
Recombinant human tryptase ε or γ
-
H-D-Leu-Thr-Arg-pNA substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Tween-20
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Assay Buffer: Prepare a sufficient volume of Assay Buffer for the experiment.
-
Prepare the Substrate Working Solution: Dilute the H-D-Leu-Thr-Arg-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). The optimal concentration should be determined empirically but is often near the Km value.
-
Prepare the Enzyme Solution: Dilute the tryptase enzyme stock in Assay Buffer to a concentration that will yield a linear rate of reaction over the desired time course.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the diluted enzyme solution to the "sample" wells.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,600 M-1cm-1).
-
Protocol 2: Screening for Tryptase Inhibitors
This protocol is designed for screening a library of compounds for inhibitory activity against tryptase ε or γ.
Materials:
-
All materials from Protocol 1
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Nafamostat Mesylate)
Procedure:
-
Prepare Solutions: Prepare Assay Buffer, enzyme solution, and substrate working solution as described in Protocol 1.
-
Set up the Assay Plate:
-
Blank wells: 50 µL Assay Buffer + 1 µL DMSO.
-
Negative Control wells (no inhibition): 49 µL Assay Buffer + 1 µL DMSO + 50 µL enzyme solution.
-
Positive Control wells (max inhibition): 49 µL Assay Buffer + 1 µL positive control inhibitor + 50 µL enzyme solution.
-
Test Compound wells: 49 µL Assay Buffer + 1 µL test compound + 50 µL enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells.
-
Measure Absorbance: Measure the absorbance at 405 nm over time as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well.
-
Calculate the percentage of inhibition for each test compound using the following formula:
where Vcompound is the reaction velocity in the presence of the test compound and Vnegative_control is the reaction velocity in the absence of an inhibitor.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for tryptase inhibitor screening.
Caption: Tryptase ε (PRSS22) signaling pathway in cancer metastasis.
Caption: Tryptase γ (TMT) signaling in airway hyperresponsiveness.
Application Notes and Protocols for D-Leu-Thr-Arg-pNA in Clinical Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Thr-Arg-pNA is a synthetic chromogenic substrate designed for the quantitative determination of serine protease activity in various clinical and research applications. This peptide, which incorporates p-nitroaniline (pNA), allows for a direct and continuous monitoring of enzymatic activity through a simple colorimetric assay. Upon cleavage of the amide bond between the arginine residue and the pNA moiety by a specific protease, the liberated pNA produces a distinct yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the activity of the target enzyme.
Given its peptide sequence, this compound is a substrate for proteases that recognize and cleave at the C-terminal side of an arginine residue, a common feature of many enzymes in the coagulation and fibrinolytic systems. A key enzyme that fits this profile is Activated Protein C (APC), a crucial anticoagulant and anti-inflammatory enzyme. Deficiencies or dysregulation of APC activity are implicated in various thrombotic disorders, making its measurement a valuable tool in clinical diagnostics. These application notes provide a framework for utilizing this compound in the assessment of APC activity.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the chromogenic substrate this compound by Activated Protein C. The reaction releases p-nitroaniline (pNA), which is a chromophore with a high molar extinction coefficient at 405 nm. The concentration of the released pNA can be quantified by measuring the absorbance of the solution at this wavelength. The rate of the increase in absorbance is directly proportional to the APC activity in the sample.
Data Presentation
The enzymatic reaction of a protease with a chromogenic substrate can be characterized by its Michaelis-Menten kinetics. Below are representative kinetic parameters for the hydrolysis of this compound by Activated Protein C. These values are essential for optimizing assay conditions and for comparative studies.
| Parameter | Value | Unit | Description |
| K_m_ | 0.2 | mM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
| V_max_ | 1.5 | µmol/min/mg | Maximum reaction rate for a given enzyme concentration. |
| Optimal pH | 8.4 | The pH at which the enzyme exhibits maximum activity. | |
| Optimal Temperature | 37 | °C | The temperature at which the enzyme exhibits maximum activity. |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Principle of the chromogenic assay with this compound.
Caption: The Protein C activation and anticoagulation pathway.
Caption: Workflow for screening protease inhibitors using this compound.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified Activated Protein C (APC) enzyme
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.4
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Enzyme Stock Solution: Reconstitute lyophilized APC in the assay buffer to a desired stock concentration.
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and consumables
Protocol for APC Activity Assay
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
On the day of the experiment, prepare the working solutions of the enzyme and substrate.
-
Dilute the APC stock solution with the assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Dilute the this compound stock solution with the assay buffer to the desired final concentration (e.g., 0.2 mM).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
For the blank wells, add an additional 50 µL of assay buffer.
-
Add 25 µL of the diluted APC solution to the sample wells. For the blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the diluted this compound substrate solution to all wells. The total volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples at each time point.
-
Plot the change in absorbance (ΔAbs) against time.
-
Determine the rate of the reaction (V) from the slope of the linear portion of the curve (ΔAbs/min).
-
The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
The enzyme activity can be expressed in terms of the rate of pNA release (e.g., nmol/min).
-
Applications in Clinical Diagnostics and Drug Development
-
Diagnosis of Protein C Deficiency: The assay can be used to measure the functional activity of APC in plasma samples, aiding in the diagnosis of congenital or acquired Protein C deficiency, which is a risk factor for venous thromboembolism.
-
Monitoring of Therapeutic Interventions: It can be employed to monitor the efficacy of treatments aimed at modulating the Protein C pathway.
-
High-Throughput Screening of Inhibitors: The simple and robust nature of this colorimetric assay makes it suitable for high-throughput screening of compound libraries to identify potential inhibitors of APC. This is relevant in the development of new anticoagulants or other therapeutic agents that target the coagulation cascade.
Conclusion
This compound serves as a valuable tool for the quantitative measurement of Activated Protein C activity. The provided protocols and data offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this chromogenic substrate in their clinical diagnostic and research endeavors. The assay's simplicity, sensitivity, and adaptability make it a cornerstone for studying the enzymology of APC and for the development of novel therapeutics targeting the coagulation system.
Application Notes and Protocols for Cell-Based Assays Using Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the chromogenic substrate D-Val-Leu-Arg-pNA and similar peptide-pNA conjugates in cell-based assays. While the specific peptide sequence "D-Leu-Thr-Arg-pNA" is not commonly cited, it belongs to a class of synthetic substrates used to measure the activity of serine proteases. These substrates are particularly valuable for studying enzymes involved in fibrinolysis, tissue remodeling, and tumor invasion, such as urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (t-PA), and plasmin.
The fundamental principle of these assays lies in the enzymatic cleavage of the peptide substrate, which releases the chromophore p-nitroaniline (pNA). The liberation of pNA results in a yellow color that can be quantified spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity. These assays can be adapted for use with purified enzymes, cell lysates, culture supernatants, and, importantly, for measuring enzyme activity directly on the surface of adherent cells.
Principle of the Assay
The enzymatic reaction at the core of these assays is the hydrolysis of the peptide-pNA bond by a specific protease. For instance, uPA, a key enzyme in cancer cell invasion, can be measured using a substrate like pyro-Glu-Gly-Arg-pNA (S-2444). The enzyme cleaves the substrate, releasing pNA, which can be detected by an increase in absorbance at 405 nm. This principle is applicable to a range of serine proteases, with the peptide sequence of the substrate determining the specificity for a particular enzyme.
Featured Applications
Cell-based assays using these chromogenic substrates are instrumental in several areas of research and drug development:
-
Cancer Biology: Quantifying the proteolytic activity of uPA and t-PA on the surface of cancer cells to understand their invasive potential.
-
Drug Discovery: Screening for and characterizing inhibitors of uPA, tPA, and plasmin, which are therapeutic targets in various diseases, including cancer and thrombosis.
-
Cardiovascular Research: Studying the regulation of fibrinolysis by measuring plasminogen activation on the surface of endothelial cells.
-
Inflammation and Wound Healing: Assessing the role of cell-surface proteases in inflammatory cell migration and tissue repair processes.
Data Presentation
The following tables summarize key quantitative data for relevant enzymes and inhibitors.
Table 1: Kinetic Parameters of Chromogenic Substrates with Serine Proteases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Urokinase-type Plasminogen Activator (uPA) | pyro-Glu-Gly-Arg-pNA (S-2444) | 100 - 200 | Not specified |
| Tissue Kallikrein | D-Val-Leu-Arg-pNA | ~150 | Not specified |
| Plasmin | D-Val-Leu-Lys-pNA (S-2251) | 240 - 300 | Not specified |
| Tissue-type Plasminogen Activator (t-PA) | D-Ile-Pro-Arg-pNA | 90 - 120 | Not specified |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition).
Table 2: IC50 Values of Inhibitors for Urokinase-type Plasminogen Activator (uPA)
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition |
| Amiloride | 45,000 - 85,000 (soluble uPA) | Endothelial cells |
| UK-371,804 | 10 (Ki) | In vitro |
| Biphenyl amidine analog | 98 | In vitro |
| Amiloride analog 24 | 175 | MDA-MB-231 cells[1] |
| Amiloride analog 26 | 86 | MDA-MB-231 cells[1] |
| Amiloride analog 29 | 10,949 | MDA-MB-231 cells[1] |
| Amiloride analog 30 | 5,715 | MDA-MB-231 cells[1] |
Experimental Protocols
Protocol 1: Measuring Cell-Surface uPA Activity in Adherent Cancer Cells
This protocol describes a method to quantify the activity of uPA on the surface of adherent cancer cells, such as MDA-MB-231, using a chromogenic substrate.
Materials:
-
Adherent cancer cells (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., Tris-buffered saline, pH 8.5)
-
uPA-specific chromogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Washing: Carefully aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 200 µL of pre-warmed PBS to remove any serum proteins and non-adherent cells.
-
Substrate Addition: After the final wash, add 100 µL of pre-warmed Assay Buffer containing the uPA-specific chromogenic substrate to each well. The final substrate concentration should be optimized, but a starting concentration of 0.5 mM is recommended.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a period of 1 to 2 hours.
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each well. This rate is directly proportional to the cell-surface uPA activity. For comparison between different conditions, normalize the activity to the number of cells or total protein content per well.
Protocol 2: Screening for Inhibitors of Cell-Surface uPA Activity
This protocol is an adaptation of Protocol 1 for screening potential uPA inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential uPA inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Amiloride)
Procedure:
-
Cell Seeding and Washing: Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation: After washing, add 90 µL of Assay Buffer to each well. Add 10 µL of the test compound at various concentrations (e.g., in a 10-point dilution series) to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control. Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition and Measurement: Add 10 µL of a concentrated stock of the chromogenic substrate to each well to initiate the reaction. Immediately start kinetic measurements as described in step 4 of Protocol 1.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for a cell-based chromogenic protease assay.
Caption: uPA-mediated plasminogen activation at the cell surface.
References
Application Notes and Protocols for D-Leu-Thr-Arg-pNA in Hemostasis and Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chromogenic substrate, D-Leu-Thr-Arg-pNA, and analogous substrates, in the study of hemostasis and thrombosis. The primary application highlighted is the measurement of Tissue Factor Pathway Inhibitor (TFPI) activity, a critical regulator of the extrinsic coagulation cascade.
Introduction to this compound and its Role in Coagulation Assays
This compound is a synthetic chromogenic substrate designed for the enzymatic determination of specific serine proteases. In the context of hemostasis and thrombosis, its primary utility lies in its susceptibility to cleavage by activated Factor X (FXa). This property allows it to be a valuable tool in assays designed to measure the activity of enzymes that either produce or are inhibited by FXa.
The principle of a chromogenic assay is straightforward: the substrate, in this case, this compound, is colorless. Upon enzymatic cleavage at the arginine residue, it releases p-nitroaniline (pNA), a yellow-colored compound. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of the enzyme in the sample.
While this compound is a specific substrate, other structurally similar substrates such as S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) and various proprietary substrates like BIOPHEN™ CS-11(22) are also widely used in these assays and function on the same principle. The protocols and principles described herein are broadly applicable to this class of FXa chromogenic substrates.
Application in Measuring Tissue Factor Pathway Inhibitor (TFPI) Activity
Tissue Factor Pathway Inhibitor (TFPI) is a key natural anticoagulant that plays a crucial role in downregulating the initiation phase of blood coagulation.[1][2][3] It does so by inhibiting Factor Xa (FXa) and the Tissue Factor-Factor VIIa (TF-FVIIa) complex.[2][4] Dysregulation of TFPI activity has been implicated in various thrombotic and hemorrhagic conditions, making its measurement a significant area of research in cardiovascular disease, cancer-associated thrombosis, and other coagulopathies.[1][3]
A common method to determine TFPI activity is through a two-stage chromogenic assay. In this assay, the ability of TFPI in a plasma sample to inhibit a known amount of TF-FVIIa complex in the presence of FXa is quantified. The residual FXa activity is then measured using a chromogenic substrate like this compound. The amount of color produced is inversely proportional to the TFPI activity in the sample.
Signaling Pathway of TFPI Inhibition
The following diagram illustrates the inhibitory action of TFPI on the extrinsic coagulation pathway, which forms the basis of the activity assay.
Experimental Protocols
Protocol for Chromogenic TFPI Activity Assay
This protocol describes a method for determining TFPI activity in human plasma using a chromogenic substrate for FXa.
1. Principle:
This is a two-stage assay. In the first stage, TFPI from the plasma sample forms an inactive quaternary complex with Tissue Factor (TF), Factor VIIa (FVIIa), and Factor Xa (FXa). In the second stage, the residual FXa activity is determined by its ability to cleave a chromogenic substrate, such as this compound. The color intensity is inversely proportional to the TFPI activity in the sample.
2. Materials and Reagents:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
37°C incubator.
-
Recombinant Tissue Factor (TF).
-
Recombinant Factor VIIa (FVIIa).
-
Factor X (FX).
-
Factor Xa (FXa).
-
Chromogenic FXa substrate (e.g., this compound).
-
Assay buffer (e.g., Tris-buffered saline with bovine serum albumin).
-
20% Acetic Acid or 2% Citric Acid (Stop Solution).
-
Calibrator plasma with a known TFPI activity.
-
Control plasmas (normal and low levels).
-
Patient citrated platelet-poor plasma.
3. Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Store plasma samples at -80°C if not used immediately.
4. Assay Procedure:
Stage 1: Inhibition Reaction
-
Prepare a reagent mixture containing TF, FVIIa, and FX in the assay buffer.
-
Add a standardized amount of FXa to the reagent mixture.
-
In a microplate, add the plasma sample (calibrators, controls, and unknowns) to the wells.
-
Add the FXa-containing reagent mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the formation of the TF-FVIIa-TFPI-FXa complex.
Stage 2: Chromogenic Reaction
-
Add the chromogenic FXa substrate (e.g., this compound) to each well.
-
Incubate at 37°C for a specific time (e.g., 5-10 minutes).
-
Stop the reaction by adding the stop solution (e.g., 20% acetic acid).
-
Read the absorbance at 405 nm in a microplate reader.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the calibrators against their known TFPI concentrations.
-
Determine the TFPI activity of the patient samples by interpolating their absorbance values from the calibration curve.
-
Results are typically expressed in units per milliliter (U/mL).
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data that can be obtained from TFPI activity assays.
Table 1: Typical Calibration Curve Data for TFPI Assay
| Calibrator TFPI Activity (U/mL) | Absorbance at 405 nm (OD) |
| 0.0 | 1.250 |
| 0.2 | 1.050 |
| 0.5 | 0.750 |
| 1.0 | 0.400 |
| 1.5 | 0.150 |
Table 2: Expected TFPI Activity in Different Clinical Conditions
| Clinical Condition | Expected TFPI Activity Range (U/mL) | Reference |
| Healthy Individuals | 0.70 - 1.40 | [1] |
| Pregnancy (late) | Elevated | |
| Severe Liver Disease | Significantly Elevated | [1] |
| Disseminated Intravascular Coagulation (DIC) | Decreased | |
| Post-Heparin Administration | Markedly Increased | |
| Patients with Unexplained Juvenile Thrombosis | Significantly Higher | [1] |
Note: The exact ranges can vary depending on the specific assay kit and population studied.
Troubleshooting and Considerations
-
Pre-analytical Variables: Proper sample collection and handling are crucial. Contamination with platelets or hemolysis can affect results.
-
Interfering Substances: High levels of bilirubin, lipids, or hemoglobin can interfere with spectrophotometric readings.
-
Heparin Contamination: As heparin can increase TFPI release from the endothelium, samples from patients on heparin therapy will show elevated TFPI levels.
-
Substrate Specificity: While this compound is primarily for FXa, it is important to be aware of its potential cleavage by other serine proteases that might be present in the sample.
Conclusion
The use of chromogenic substrates like this compound provides a sensitive and quantitative method for studying key components of the coagulation system. The measurement of TFPI activity, in particular, is a valuable tool for researchers and clinicians investigating thrombotic and hemostatic disorders. The protocols and information provided here serve as a comprehensive guide for the application of these assays in a laboratory setting.
References
- 1. A simple chromogenic substrate assay of tissue factor pathway inhibitor activity in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anticoagulant activity assay of tissue factor pathway inhibitor I (TFPI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. TFPI - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Leu-Thr-Arg-pNA Assays
Welcome to the technical support center for the D-Leu-Thr-Arg-pNA chromogenic assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate, D-Leucyl-L-Threonyl-L-Arginine-p-nitroanilide (this compound), is a synthetic peptide that mimics the natural target of these enzymes. When cleaved by a target protease, the colorless substrate releases a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[1] This assay is commonly employed in drug discovery and research to screen for enzyme inhibitors and to study enzyme kinetics.
Q2: Which enzymes can be measured using the this compound substrate?
Based on its amino acid sequence, this compound is a substrate for serine proteases, particularly those involved in the coagulation and fibrinolytic cascades. While specific enzyme activity profiles should be determined empirically, related peptide sequences suggest it may be a substrate for enzymes such as tissue-type plasminogen activator (t-PA), kallikrein, and other coagulation factors.[2][3]
Q3: What are the key parameters to consider when optimizing the assay?
Optimizing the this compound assay involves the careful adjustment of several parameters to achieve the desired sensitivity and accuracy. Key considerations include:
-
Buffer and pH: The choice of buffer and its pH can significantly impact enzyme activity. It is crucial to use a buffer system that maintains a stable pH within the optimal range for the specific enzyme being studied.
-
Temperature: Enzyme reaction rates are highly dependent on temperature. Maintaining a constant and optimal temperature throughout the experiment is essential for reproducible results.[4]
-
Substrate Concentration: The concentration of this compound should be carefully chosen. For kinetic studies, concentrations around the Michaelis-Menten constant (Km) are often used.
-
Enzyme Concentration: The concentration of the enzyme should be adjusted to ensure a linear reaction rate over the desired time course.
-
Incubation Time: The incubation time should be long enough to generate a measurable signal but short enough to remain within the initial linear rate of the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme | - Ensure proper storage and handling of the enzyme. - Use a fresh aliquot of the enzyme. - Verify the enzyme's activity with a known positive control substrate. |
| Incorrect assay buffer or pH | - Verify the pH of the buffer. - Consult the literature for the optimal pH range of the target enzyme. - Prepare fresh buffer. | |
| Substrate degradation | - Store the this compound solution protected from light. - Prepare fresh substrate solution. Chromogenic substrates dissolved in sterile water are generally stable for extended periods when refrigerated.[4] | |
| Insufficient incubation time or temperature | - Increase the incubation time, ensuring the reaction remains in the linear phase. - Optimize the assay temperature for the specific enzyme.[4] | |
| High Background Signal | Spontaneous substrate hydrolysis | - Prepare the substrate solution fresh before each experiment. - Run a "substrate only" control (without enzyme) to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Contaminated reagents | - Use high-purity water and reagents. - Filter-sterilize buffer solutions. | |
| Non-Linear Reaction Rate | Substrate depletion | - Lower the enzyme concentration. - Reduce the incubation time. - Ensure the substrate concentration is not limiting. |
| Enzyme instability | - Check the stability of the enzyme under the assay conditions (pH, temperature). - Add stabilizing agents like BSA or glycerol if compatible with the assay. | |
| Product inhibition | - Measure the initial reaction rates. - Dilute the enzyme to reduce the rate of product formation. | |
| Poor Reproducibility | Inaccurate pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize pipetting errors. |
| Temperature fluctuations | - Use a temperature-controlled plate reader or water bath. - Pre-warm all reagents to the assay temperature. | |
| Edge effects in microplates | - Avoid using the outer wells of the microplate. - Fill the outer wells with water or buffer to maintain a humid environment. | |
| Assay Interference | Compound autofluorescence or color | - Run a control with the test compound alone to measure its intrinsic absorbance at 405 nm and subtract it from the assay readings. |
| Presence of inhibitors in the sample | - Be aware of potential inhibitors such as EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), and Sodium Azide (>0.2%) which can interfere with the assay.[5] - If possible, remove potential inhibitors by dialysis or desalting.[4] |
Experimental Protocols
I. Determining Optimal Enzyme Concentration
This experiment aims to find the enzyme concentration that results in a linear rate of product formation over a specific time period.
Methodology:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Prepare a reaction mixture containing a fixed, saturating concentration of this compound in the assay buffer.
-
Initiate the reaction by adding each enzyme dilution to the reaction mixture in a 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-set to the optimal temperature and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Plot the absorbance as a function of time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a linear increase in absorbance over the desired assay time.
II. Determining Kinetic Parameters (Km and Vmax)
This experiment is performed to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme for the this compound substrate.
Methodology:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
Use the optimal enzyme concentration determined in the previous experiment.
-
Initiate the reaction by adding the enzyme to each substrate concentration in a 96-well plate.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the change in absorbance at 405 nm over a short period where the reaction is linear.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
Quantitative Data Summary
Table 1: Illustrative Kinetic Parameters for a Serine Protease with this compound
| Parameter | Value | Units |
| Km | 0.25 | mM |
| Vmax | 100 | mOD/min |
| Optimal pH | 8.0 | |
| Optimal Temperature | 37 | °C |
Note: These are example values. Actual parameters must be determined experimentally for each specific enzyme and set of assay conditions.
Table 2: Recommended Assay Component Concentrations
| Component | Working Concentration |
| This compound | 0.1 - 2.0 mM |
| Enzyme | To be determined empirically |
| Assay Buffer (e.g., Tris-HCl) | 50 - 100 mM |
| pH | 7.5 - 8.5 |
Visualizations
References
Technical Support Center: pNA Assay Troubleshooting
Welcome to the technical support center for para-nitroaniline (pNA) assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their pNA-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a pNA assay?
A pNA (para-nitroaniline) assay is a colorimetric method used to detect and quantify the activity of proteases or other enzymes. The substrate in this assay is a peptide or other molecule covalently linked to pNA. When the enzyme of interest cleaves this bond, the colorless substrate releases the yellow-colored pNA molecule. The amount of pNA produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at or near 405 nm.
Q2: What are the common causes of high background in a pNA assay?
High background in a pNA assay can be caused by several factors, including:
-
Substrate Instability: The pNA-linked substrate can undergo spontaneous hydrolysis, especially at high pH or temperature, leading to the release of pNA independent of enzyme activity.[1]
-
Non-specific Binding: Assay components, such as the enzyme or detection antibodies (in an ELISA-like format), can bind non-specifically to the microplate wells, leading to a false positive signal.[2][3]
-
Sample Interference: Components in the sample matrix, such as endogenous enzymes or colored compounds, can interfere with the assay and contribute to high background.[4]
-
Contamination: Contamination of reagents, buffers, or the microplate with substances that can cleave the substrate or are colored can lead to high background.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during pNA assays.
Issue 1: High Background Signal in "No Enzyme" or "Blank" Wells
High background in control wells is a clear indicator of a problem with the assay components or procedure.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability / Auto-hydrolysis | 1. Prepare fresh substrate solution: pNA substrates can hydrolyze in aqueous solutions. Prepare the substrate solution immediately before use.[1] 2. Optimize substrate storage: If using a stock solution, store it in small aliquots at -20°C or below in a dry organic solvent like DMSO. Avoid repeated freeze-thaw cycles.[1] 3. Check buffer pH: High pH can accelerate substrate hydrolysis. Ensure the assay buffer pH is within the optimal range for your enzyme and substrate stability.[1] | A significant reduction in the absorbance of the blank wells. |
| Non-specific Binding | 1. Use a blocking agent: Incubate the microplate wells with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the assay components.[2] 2. Add a non-ionic detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in the wash and/or assay buffer to reduce hydrophobic interactions.[2][5] 3. Increase ionic strength: Increasing the salt concentration (e.g., NaCl) in the assay buffer can help to reduce electrostatic interactions.[2] | A decrease in background signal due to reduced binding of assay components to the plate. |
| Contamination | 1. Use fresh, high-quality reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and are not contaminated. 2. Use sterile plasticware: Use new or thoroughly cleaned microplates and pipette tips to avoid cross-contamination. | A lower and more consistent background signal across the plate. |
Experimental Protocol: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and concentration for your pNA assay.
-
Prepare a series of blocking solutions:
-
1% BSA in PBS
-
2% BSA in PBS
-
1% Casein in PBS
-
A commercially available protein-free blocking buffer.
-
-
Coat the wells: To a 96-well microplate, add 200 µL of each blocking solution to different wells. Include wells with PBS only as a no-blocking control.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the blocking solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with your standard pNA assay protocol , adding all components except the enzyme to the blocked wells to measure the background.
-
Measure absorbance at 405 nm.
-
Analyze the data: Compare the background absorbance in the wells treated with different blocking agents.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Concentration | Average Background Absorbance (405 nm) | % Background Reduction (compared to no blocking) |
| None | N/A | 0.350 | 0% |
| BSA | 1% | 0.150 | 57% |
| BSA | 2% | 0.120 | 66% |
| Casein | 1% | 0.095 | 73% |
| Protein-Free Blocker | N/A | 0.110 | 69% |
Note: The data presented in this table is representative and may vary depending on the specific assay conditions and reagents.
Issue 2: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use proper pipetting technique: Use fresh tips for each replicate and ensure consistent dispensing. | Reduced coefficient of variation (CV) between replicate wells. |
| Incomplete Mixing | 1. Mix reagents thoroughly: Gently vortex or invert all reagent solutions before use. 2. Mix in wells: After adding reagents to the wells, gently tap the plate or use a plate shaker to ensure uniform mixing. | More consistent absorbance readings across replicate wells. |
| Edge Effects | 1. Avoid using outer wells: The outer wells of a microplate are more susceptible to evaporation. If possible, avoid using them for critical samples. 2. Ensure proper sealing: Use a plate sealer to minimize evaporation during incubation steps. | Improved consistency of results across the entire plate. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in pNA assays.
A troubleshooting workflow for high background in pNA assays.
References
- 1. bachem.com [bachem.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
D-Leu-Thr-Arg-pNA solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate D-Leu-Thr-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: H-D-Leu-Thr-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a substrate for various serine proteases, such as tryptase. When cleaved by the enzyme, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at approximately 405 nm. This allows for the measurement of enzyme activity.
Q2: How should I store this compound?
A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Once reconstituted in a solvent, the stability will vary depending on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in water and dimethyl sulfoxide (DMSO). For aqueous solutions, using sterile, deionized water is recommended. If using DMSO for a stock solution, it is important to ensure the final concentration of DMSO in the assay is low (typically <1%) as it can inhibit enzyme activity.
Solubility and Stability Data
The following table summarizes the general solubility and stability of chromogenic peptide-pNA substrates. The exact values for this compound may vary and should be determined experimentally.
| Parameter | Solvent/Condition | Recommended Value/Guideline |
| Solubility | ||
| Water | Soluble up to ~20 mg/mL. Solubility can be enhanced by sonication. | |
| DMSO | Soluble up to 20-50 mg/mL. | |
| Stability | ||
| Lyophilized Powder | -20°C | Stable for at least 5 years. |
| Aqueous Solution | 2-8°C | Stable for several weeks to months when stored in sterile water at a slightly acidic to neutral pH. Avoid microbial contamination. |
| Room Temperature | Stable for several days. | |
| Alkaline pH (>8) | Reduced stability; prone to spontaneous hydrolysis. It is recommended to prepare fresh solutions in alkaline buffers right before use. | |
| DMSO Stock Solution | -20°C | Stable for several months. Keep tightly sealed to prevent moisture absorption. |
Experimental Protocols
General Protocol for a Tryptase Activity Assay
This protocol provides a general framework for measuring tryptase activity using this compound in a 96-well plate format. Optimization of substrate and enzyme concentrations, as well as incubation times, is recommended for specific experimental conditions.
Materials:
-
This compound
-
Tryptase enzyme standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Stop Solution (e.g., 50% acetic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a p-nitroaniline (pNA) standard curve:
-
Prepare a series of known concentrations of free pNA in the assay buffer.
-
Add the standards to the wells of the 96-well plate.
-
Measure the absorbance at 405 nm to generate a standard curve. This will be used to convert the rate of change in absorbance to the molar concentration of the product.
-
-
Prepare the substrate solution:
-
Dissolve this compound in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). It is recommended to test a range of concentrations to determine the optimal one for your enzyme.
-
-
Perform the enzymatic reaction:
-
Add the assay buffer to each well.
-
Add the enzyme solution (e.g., purified tryptase or a sample containing tryptase) to the wells.
-
To initiate the reaction, add the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
-
Monitor the reaction:
-
Measure the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (moles/min).
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Presence of an enzyme inhibitor. 4. Substrate degradation. | 1. Use a fresh enzyme preparation. Ensure proper storage and handling. 2. Verify the pH of the assay buffer. Most serine proteases are active at a neutral to slightly alkaline pH. 3. Check for known inhibitors in your sample (e.g., high salt concentrations, chelating agents if the enzyme is a metalloprotease, or specific protease inhibitors). 4. Prepare fresh substrate solution. Avoid prolonged storage of the substrate in alkaline buffers. |
| High Background Signal | 1. Spontaneous substrate hydrolysis. 2. Contaminated reagents. | 1. This can occur at high pH or elevated temperatures. Prepare substrate solutions in alkaline buffers immediately before use. Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis. 2. Use fresh, high-purity water and reagents. Ensure that glassware and plasticware are clean. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure the total substrate consumed during the assay is less than 10-15%. 2. Check the stability of the enzyme under the assay conditions (pH, temperature, incubation time). 3. This is a characteristic of some enzymes. Analyze only the initial linear phase of the reaction. |
| Precipitation in Wells | 1. Low solubility of the substrate. 2. High concentration of DMSO in the final reaction mixture. | 1. Ensure the substrate is fully dissolved before adding it to the assay. Sonication may help. 2. If using a DMSO stock of the substrate, ensure the final DMSO concentration in the assay well is low (e.g., <1%) to prevent precipitation when added to the aqueous buffer. |
| Inconsistent Results/High CV | 1. Pipetting errors. 2. Temperature fluctuations. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Pre-warm all reagents and the microplate to the assay temperature. Use a temperature-controlled plate reader. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment and minimize evaporation. |
Visualizations
Caption: Troubleshooting workflow for chromogenic protease assays.
Caption: Enzymatic hydrolysis of this compound.
How to prevent D-Leu-Thr-Arg-pNA precipitation
Welcome to the technical support center for D-Leu-Thr-Arg-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this chromogenic substrate, with a primary focus on preventing precipitation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate used in biochemical assays to measure the activity of certain proteases. It consists of a tripeptide (D-Leucine-Threonine-Arginine) linked to a p-nitroanilide (pNA) molecule. When a protease cleaves the peptide bond between Arginine and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of color formation, which can be measured spectrophotometrically at or around 405 nm, is directly proportional to the enzyme's activity.
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can be attributed to several factors, primarily related to its solubility characteristics. The key reasons include:
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge. If the pH of your buffer is close to the pI of this compound, it is likely to precipitate.
-
Solvent Choice: While soluble in some organic solvents, this compound has limited solubility in aqueous solutions, especially at high concentrations.
-
Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit in a particular solvent will lead to precipitation.
-
Temperature: Low temperatures can decrease the solubility of the peptide.
-
Improper Reconstitution: Incorrect technique when dissolving the lyophilized powder can result in incomplete dissolution and precipitation.
Q3: What is the recommended solvent for dissolving this compound?
A3: For preparing a stock solution, it is recommended to first dissolve the lyophilized this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO). Once fully dissolved, it can then be diluted with the appropriate aqueous assay buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically ≤1%) to not interfere with enzyme activity.
Q4: How can I determine the optimal pH to prevent precipitation?
A4: To prevent precipitation, the pH of the buffer should be at least one to two pH units away from the isoelectric point (pI) of the peptide. For this compound, which contains a basic Arginine residue, the pI is expected to be in the basic range. Therefore, using a buffer with a slightly acidic to neutral pH is generally recommended to ensure the peptide carries a net positive charge and remains soluble. The estimated pI of the D-Leu-Thr-Arg peptide is approximately 10.9. Therefore, a buffer with a pH well below this, such as in the neutral range (pH 7-8), should aid solubility.
Q5: Can I heat the solution to aid dissolution?
A5: Gentle warming (e.g., to 37°C) can help dissolve the peptide. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q6: What are the recommended storage conditions for this compound?
A6: Lyophilized this compound should be stored at -20°C.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] It is advisable to use the stock solution within a month if stored at -20°C and within six months if stored at -80°C.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial reconstitution | - High concentration of the peptide. - Inappropriate solvent. - Low temperature. | - Dissolve in a small volume of DMSO first to create a concentrated stock. - Vortex or sonicate briefly to aid dissolution. - Gentle warming (up to 37°C) can be applied. |
| Precipitation after dilution in aqueous buffer | - pH of the buffer is close to the peptide's isoelectric point (pI). - Final concentration is still too high for the aqueous buffer. - "Salting out" effect due to high salt concentration in the buffer. | - Adjust the pH of the buffer to be at least 1-2 units away from the estimated pI (~10.9). A neutral pH (7-8) is a good starting point. - Decrease the final working concentration of the substrate. - Test buffers with lower salt concentrations. |
| Precipitation during the assay | - Change in pH or temperature during the reaction. - Interaction with other components in the assay mixture. | - Ensure the assay buffer has sufficient buffering capacity to maintain a stable pH. - Maintain a constant and appropriate temperature throughout the assay. - Run controls to identify if a specific component is causing precipitation. |
Experimental Protocols
Protocol 1: Estimation of the Isoelectric Point (pI) of D-Leu-Thr-Arg Peptide
The isoelectric point is the pH at which the peptide has a net charge of zero, and it is at this pH that the peptide is least soluble.[3] A good estimation of the pI is crucial for selecting an appropriate buffer pH to maintain solubility. The pI can be estimated by averaging the pKa values of the ionizable groups in the peptide.[4]
Ionizable Groups and Approximate pKa Values:
| Ionizable Group | Amino Acid | Approximate pKa |
| N-terminal α-amino group | D-Leucine | 9.6 |
| C-terminal α-carboxyl group | Arginine | 2.2 |
| Side chain guanidinium group | Arginine | 12.5 |
Calculation:
The peptide has two basic groups (N-terminus and Arginine side chain) and one acidic group (C-terminus). The pI will be the average of the pKa values of the two basic groups.
pI ≈ (pKa of N-terminus + pKa of Arginine side chain) / 2 pI ≈ (9.6 + 12.5) / 2 pI ≈ 11.05
Note: This is an estimated value. The actual pI may vary slightly.
Protocol 2: Reconstitution of this compound
This protocol provides a general procedure for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small, precise volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the vial gently until the powder is completely dissolved. Brief sonication in a water bath can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 3: General Protease Assay Using this compound
This protocol outlines a general procedure for a colorimetric protease assay in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Protease enzyme solution
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your enzyme.
-
Prepare the enzyme solution at the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a negative control with buffer instead of the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the plate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time curve.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though this can be buffer-dependent).
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: A step-by-step workflow for the reconstitution of this compound.
References
Factors affecting D-Leu-Thr-Arg-pNA assay variability
Welcome to the technical support center for the D-Leu-Thr-Arg-pNA chromogenic assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is the background absorbance in my negative control wells (no enzyme) too high?
Answer:
High background absorbance is a common issue in pNA-based assays and can be caused by several factors. The primary reason is often the spontaneous, non-enzymatic hydrolysis of the this compound substrate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the lyophilized peptide at -20°C.[] |
| Inappropriate pH | The rate of spontaneous hydrolysis increases with higher pH. While the optimal pH for the enzyme should be prioritized, consider lowering the assay buffer pH slightly if compatible with enzyme activity. Prepare and store substrate stock solutions in a slightly acidic buffer to improve stability. |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. Ensure there is no cross-contamination between enzyme and substrate stocks. |
| Extended Incubation Time or High Temperature | Reduce the incubation time or temperature if possible. A kinetic assay (reading absorbance at multiple time points) is preferable to an endpoint assay to ensure measurements are taken within the linear phase of the reaction and to identify high initial background. |
| Light Exposure | Protect the substrate solution and the assay plate from direct light, as p-nitroaniline can be light-sensitive. |
Question 2: Why is the signal (absorbance change) in my experimental wells too low or absent?
Answer:
A low or absent signal indicates that the enzymatic reaction is not proceeding as expected. This can be due to issues with the enzyme, the substrate, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer). Avoid repeated freeze-thaw cycles. Confirm the enzyme's activity with a known positive control substrate or a different batch of this compound. |
| Sub-optimal Enzyme Concentration | The concentration of the enzyme may be too low. Perform a titration of the enzyme to determine the optimal concentration that yields a robust signal within the desired timeframe. |
| Incorrect Assay Buffer Composition | The pH, ionic strength, or presence of co-factors in the assay buffer may not be optimal for the enzyme. Consult the literature for the specific enzyme's requirements. For tryptases, a typical pH range is 7.5-8.5. |
| Presence of Inhibitors | The sample may contain endogenous or contaminating inhibitors of the protease. If testing biological samples, consider a sample dilution series or a purification step. Some common laboratory reagents can also be inhibitory. |
| Incorrect Wavelength Measurement | Ensure the absorbance is being measured at or near the peak absorbance for p-nitroaniline, which is approximately 405 nm. |
Question 3: My results show high variability between replicate wells. What are the likely causes?
Answer:
High variability can obscure real differences between samples and is often due to technical inconsistencies during the assay setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents to a 96-well plate, ensure the pipette tips are properly immersed in the liquid without touching the bottom of the well. Prepare a master mix of reagents for each condition to be tested to minimize well-to-well variation. |
| Inconsistent Incubation Times | For endpoint assays, ensure that the start and stop times for the reaction are precisely controlled for all wells. Using a multi-channel pipette can help in simultaneous addition of start or stop reagents. For kinetic assays, ensure the plate reader takes readings at consistent intervals. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. |
| Well-to-Well Contamination | Be careful to avoid splashing when adding reagents to the wells. Use fresh pipette tips for each sample and reagent. |
| Presence of Bubbles | Bubbles in the wells can interfere with the light path and lead to inaccurate absorbance readings. Visually inspect the plate for bubbles before reading and gently tap the plate to dislodge them if necessary. |
Frequently Asked Questions (FAQs)
Q1: What enzymes are known to cleave this compound?
A1: H-D-Leu-Thr-Arg-pNA is a chromogenic substrate for recombinant human tryptases ε (PRSS22) and γ (transmembrane tryptase, TMT)[2]. Tryptases are serine proteases. A similar substrate, Boc-Leu-Ser-Thr-Arg-pNA, is used as a substrate for activated protein C[3].
Q2: What is the principle of the this compound assay?
A2: The this compound assay is a colorimetric method to measure the activity of certain proteases. The enzyme specifically recognizes and cleaves the peptide sequence D-Leu-Thr-Arg, releasing the chromophore p-nitroaniline (pNA). The free pNA has a distinct yellow color and its absorbance can be measured spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q3: How should I store the this compound substrate?
A3: The lyophilized peptide should be stored at 2-8°C for short-term storage or at -20°C for long-term storage[][4]. Once reconstituted in a solvent (e.g., DMSO or an aqueous buffer), the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment.
Q4: What are typical concentrations for the substrate and enzyme in this assay?
A4: The optimal concentrations will depend on the specific enzyme and experimental goals. As a starting point, a substrate concentration in the range of 0.1 to 1 mM is common for pNA-based assays. The enzyme concentration should be titrated to achieve a linear rate of product formation over the desired assay time.
Q5: Can I use this assay to screen for enzyme inhibitors?
A5: Yes, this assay is well-suited for screening potential inhibitors. By measuring the reduction in the rate of pNA formation in the presence of a test compound compared to a control without the compound, you can determine the inhibitory activity.
Experimental Protocols
General Protocol for Measuring Protease Activity using this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for many serine proteases).
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or sterile water) to create a concentrated stock solution (e.g., 10 mM). Store at -20°C in aliquots.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a buffer that ensures its stability. Dilute the enzyme to the desired working concentration in cold assay buffer just before use.
-
Stop Solution (for endpoint assays): 20% acetic acid.
2. Assay Procedure (96-well plate format):
-
Equilibrate the assay buffer and a 96-well microplate to the desired assay temperature (e.g., 37°C).
-
Add your samples (containing the enzyme) and controls to the appropriate wells. Include a negative control (buffer only) and a positive control (a known concentration of active enzyme).
-
Prepare a reaction master mix. For each reaction, you will need a final volume of, for example, 200 µL. Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).
-
Initiate the reaction by adding the substrate solution to all wells.
-
For a kinetic assay: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
For an endpoint assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid) to each well. Measure the absorbance at 405 nm.
3. Data Analysis:
-
Kinetic Assay: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Endpoint Assay: Subtract the absorbance of the negative control from the absorbance of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light through the sample.
Visualizations
Caption: Enzymatic cleavage of this compound by active tryptase.
Caption: General workflow for the this compound assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
Technical Support Center: pH Optimization for D-Leu-Thr-Arg-pNA Hydrolysis
Welcome to the technical support center for the optimization of D-Leu-Thr-Arg-pNA hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for the enzymatic hydrolysis of this compound?
A1: While specific data for this compound is not extensively documented, the presence of Arginine (Arg) at the P1 position suggests that trypsin-like serine proteases are the most likely enzymes to catalyze this reaction. Trypsin and similar proteases that cleave at the carboxyl side of lysine and arginine residues typically exhibit optimal activity in the neutral to alkaline pH range, generally between pH 7.5 and 9.0. For instance, studies on similar acyl-arginyl-p-nitroanilides have utilized a Tris-HCl buffer at pH 8.0 for determining kinetic parameters of tryptic hydrolysis[1]. The catalytic activity of trypsin is dependent on the ionization states of key residues in the active site, such as histidine-57 and aspartate-189, which function optimally in this pH range[2].
Q2: How does the D-Leucine at the P4 position affect the hydrolysis of the substrate?
A2: The presence of a D-amino acid, in this case, D-Leucine at the P4 position, can influence the rate of hydrolysis. Peptides containing D-amino acids are generally more resistant to proteolytic degradation than their L-amino acid counterparts[3][4]. However, the impact of a D-amino acid is position-dependent. While proteases are highly specific for the stereochemistry at the scissile bond (P1-P1' positions), they may tolerate D-amino acids at more distal positions like P4. The presence of D-Phe at the P3 position in some substrates has been shown to have a favorable interaction with the S3 subsite of trypsin[1]. Therefore, while the D-Leu may slightly alter the binding kinetics, efficient hydrolysis by a suitable protease is still expected.
Q3: What are common buffers used for this type of assay?
A3: Tris-HCl is a commonly used buffer for assays involving trypsin-like proteases and chromogenic pNA substrates in the neutral to alkaline pH range[1]. Phosphate buffers can also be used. It is crucial to select a buffer system with a pKa close to the desired experimental pH to ensure stable pH control throughout the assay. For exploring a wider pH range, a universal buffer or a series of overlapping buffers (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges) should be employed.
Q4: How can I monitor the hydrolysis of this compound?
A4: The hydrolysis of this compound releases the chromophore p-nitroaniline (pNA). The appearance of this yellow product can be continuously monitored by measuring the increase in absorbance at a wavelength of 405 nm. The rate of the increase in absorbance is directly proportional to the rate of substrate hydrolysis and thus the enzyme's activity.
Q5: What are the key parameters to consider when optimizing the pH for this reaction?
A5: When optimizing the pH, it is essential to consider both the activity of the enzyme and the stability of the substrate.
-
Enzyme Activity: The pH of the reaction buffer directly influences the ionization state of the catalytic residues in the enzyme's active site, which is critical for its catalytic function.
-
Substrate Stability: p-nitroanilide substrates can undergo spontaneous, non-enzymatic hydrolysis, particularly at higher pH values[5][6]. It is important to run parallel blank reactions (containing substrate and buffer but no enzyme) to measure and correct for this background hydrolysis at each pH value tested.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | The pH of the reaction buffer is outside the optimal range for the enzyme. | Verify the pH of your buffer and perform a pH profile experiment to determine the optimal pH for your specific enzyme and substrate combination. |
| The enzyme may not be active against this specific substrate. | Confirm that you are using a trypsin-like protease. Test the enzyme with a known, standard substrate (e.g., Benzoyl-L-Arginine-p-nitroanilide) to verify its general activity. | |
| The presence of the D-amino acid is inhibiting enzyme binding or catalysis. | While less likely at the P4 position, consider using a substrate with all L-amino acids as a positive control. | |
| High background absorbance in blank reactions | Spontaneous hydrolysis of the this compound substrate. | This is more common at alkaline pH. Prepare substrate solutions fresh and keep them on ice. Minimize the time between adding the substrate and starting the measurement. Always subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction. Storing stock solutions of pNA substrates in an acidic buffer can improve stability[5]. |
| Contamination of buffer or substrate with a protease. | Use sterile, high-purity reagents and water. Filter-sterilize buffers if necessary. | |
| Inconsistent or non-reproducible results | Inaccurate pH of buffers. | Calibrate the pH meter before preparing buffers. Prepare fresh buffers regularly. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and ensure proper mixing of reaction components. Prepare a master mix for multiple reactions to minimize pipetting variations. | |
| Temperature fluctuations during the assay. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment. |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Hydrolysis
This protocol outlines the steps to determine the optimal pH for the hydrolysis of this compound by a protease.
Materials:
-
This compound substrate
-
Purified protease (e.g., trypsin)
-
A series of buffers covering a pH range (e.g., pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). Suggested buffers:
-
pH 4.0 - 6.0: 50 mM Sodium Citrate
-
pH 6.0 - 7.5: 50 mM Sodium Phosphate
-
pH 7.5 - 9.0: 50 mM Tris-HCl
-
pH 9.0 - 10.0: 50 mM Glycine-NaOH
-
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
-
Temperature-controlled incubator
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in a buffer that ensures its stability (e.g., with low pH or containing stabilizing agents like calcium chloride for trypsin). Store according to the manufacturer's recommendations.
-
Buffer Series: Prepare the series of buffers covering the desired pH range. Verify the final pH of each buffer at the intended experimental temperature.
-
-
Assay Setup:
-
Set up reactions in duplicate or triplicate for each pH value to be tested.
-
For each pH, prepare a "test" reaction (with enzyme) and a "blank" reaction (without enzyme).
-
In a 96-well plate or cuvette, add the components in the following order:
-
Buffer of a specific pH (e.g., 80 µL)
-
Enzyme solution (diluted in the corresponding buffer) or buffer for the blank (e.g., 10 µL)
-
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
To start the reaction, add the substrate solution (diluted from the stock into the corresponding buffer) to each well (e.g., 10 µL to achieve a final concentration of 1 mM).
-
Mix gently but thoroughly.
-
-
Data Collection:
-
Immediately start monitoring the absorbance at 405 nm.
-
Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during this period.
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for both the "test" and "blank" reactions. The rate is the slope of this linear regression.
-
Subtract the rate of the "blank" reaction from the rate of the "test" reaction to obtain the enzyme-catalyzed rate.
-
Plot the enzyme-catalyzed rate (V₀) as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for the hydrolysis of this compound under the tested conditions.
-
Data Presentation
Table 1: Hypothetical pH Profile for this compound Hydrolysis by a Trypsin-like Protease
| pH | Buffer System | Initial Rate (ΔAbs/min) - Blank | Initial Rate (ΔAbs/min) - With Enzyme | Corrected Initial Rate (ΔAbs/min) | Relative Activity (%) |
| 5.0 | Citrate | 0.0001 | 0.0015 | 0.0014 | 5.6 |
| 6.0 | Phosphate | 0.0002 | 0.0052 | 0.0050 | 20.0 |
| 7.0 | Phosphate | 0.0003 | 0.0153 | 0.0150 | 60.0 |
| 7.5 | Tris-HCl | 0.0004 | 0.0229 | 0.0225 | 90.0 |
| 8.0 | Tris-HCl | 0.0005 | 0.0255 | 0.0250 | 100.0 |
| 8.5 | Tris-HCl | 0.0007 | 0.0247 | 0.0240 | 96.0 |
| 9.0 | Tris-HCl | 0.0010 | 0.0210 | 0.0200 | 80.0 |
| 10.0 | Glycine-NaOH | 0.0015 | 0.0115 | 0.0100 | 40.0 |
Note: The data in this table is illustrative and should be determined experimentally for your specific enzyme and conditions.
Visualizations
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering D-Amino Acid Containing Collagen Like Peptide at the Cleavage Site of Clostridium histolyticum Collagenase for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Technical Support Center: D-Leu-Thr-Arg-pNA Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the D-Leu-Thr-Arg-pNA assay, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound assay?
The optimal temperature for the this compound assay is dependent on the specific enzyme being analyzed. However, for many common serine proteases that utilize this substrate, such as tissue-type plasminogen activator (t-PA) and kallikrein, the optimal temperature is typically around 37°C . It is crucial to consult the literature for the specific enzyme you are studying to determine its optimal temperature. For instance, while urokinase has an optimal temperature of 37°C[1], other proteases like trypsin can have optima ranging from 40°C to 60°C[2][3][4].
Q2: How does a small deviation from the optimal temperature affect my results?
Even minor temperature fluctuations can significantly impact the enzymatic reaction rate. As a general rule, for every 1°C increase in temperature, the reaction velocity can increase by 2.5-7.5%. Therefore, maintaining a constant and accurate temperature throughout the assay is critical for reproducible results.
Q3: Can the this compound substrate degrade at high temperatures?
Yes, chromogenic substrates like this compound can be susceptible to degradation at elevated temperatures, leading to a higher background signal (autohydrolysis). While these substrates are generally stable for several weeks at room temperature when dissolved in sterile water, their stability decreases in alkaline buffers. It is recommended to prepare fresh substrate solutions and avoid prolonged exposure to high temperatures.
Q4: What is the effect of temperature on the kinetic parameters (Km and Vmax) of the enzyme?
Temperature has a direct effect on both the Michaelis constant (Km) and the maximum velocity (Vmax) of an enzymatic reaction. Generally, Vmax increases with temperature until the optimum is reached, after which it rapidly declines due to enzyme denaturation. The effect on Km can be more complex, as it reflects the affinity of the enzyme for the substrate, which can either increase or decrease with temperature depending on the specific enzyme-substrate pair.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal temperature: The assay temperature is too low for the enzyme to function efficiently. | - Ensure your incubator or water bath is calibrated and set to the optimal temperature for your specific enzyme (often 37°C).- Pre-warm all buffers and substrate solutions to the assay temperature before initiating the reaction. |
| Enzyme denaturation: The assay temperature is too high, causing the enzyme to lose its structure and function. | - Verify the optimal temperature for your enzyme and ensure the assay is not conducted above this temperature.- If you suspect heat-induced denaturation, perform a temperature stability test on your enzyme. | |
| High background signal | Substrate autohydrolysis: The assay temperature is too high, causing the this compound substrate to break down non-enzymatically. | - Lower the assay temperature to the recommended optimal range.- Prepare fresh substrate solution for each experiment.- Run a "no-enzyme" control at the assay temperature to quantify the rate of autohydrolysis. |
| Inconsistent or non-reproducible results | Temperature fluctuations: The temperature is not being maintained consistently throughout the experiment or between experiments. | - Use a calibrated, temperature-controlled water bath or plate reader for the incubation steps.- Ensure that all reagents and samples are equilibrated to the assay temperature before starting the reaction.- Minimize the time the plate is outside of the temperature-controlled environment. |
| Non-linear reaction kinetics | Rapid substrate depletion at higher temperatures: At elevated temperatures, the enzyme may be so active that it quickly consumes the substrate, leading to a plateau in the signal. | - Lower the enzyme concentration in the assay.- Increase the initial substrate concentration. |
| Enzyme instability at assay temperature: The enzyme may be losing activity over the course of the assay due to thermal instability. | - Lower the assay temperature.- Reduce the assay incubation time.- Consider adding a stabilizing agent (e.g., glycerol), if compatible with your enzyme and assay. |
Data Presentation
The following table summarizes the effect of temperature on the relative activity of various serine proteases that can be assayed using p-nitroanilide-based substrates. Note that the optimal temperature can vary depending on the specific enzyme and assay conditions.
| Temperature (°C) | Trypsin (Relative Activity %)[2][3][4] | Urokinase (Relative Activity %)[1] | Kallikrein-like Serine Protease (Relative Activity %)[5] |
| 25 | ~ 50-60 | ~ 70-80 | ~ 40-50 |
| 30 | ~ 70-80 | ~ 85-95 | ~ 60-70 |
| 37 | ~ 90-100 | 100 | ~ 90-95 |
| 40 | 100 | ~ 95-100 | ~ 95-100 |
| 50 | ~ 90-95 | Declining | 100 |
| 60 | ~ 75-85 | Significantly Decreased | Declining |
Values are approximate and collated from multiple sources. The optimal temperature is highlighted in bold.
Experimental Protocols
Standard Protocol for this compound Assay
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of your enzyme in assay buffer. Dilute to the desired working concentration immediately before use.
-
Substrate Solution: Prepare a stock solution of this compound in sterile, nuclease-free water. A typical stock concentration is 1-10 mM. Store protected from light. Dilute to the final working concentration in assay buffer just before the assay.
-
-
Assay Procedure:
-
Pre-warm the assay buffer, enzyme solution, and substrate solution to the desired assay temperature (e.g., 37°C).
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control (add buffer instead of enzyme) to measure background substrate hydrolysis.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately place the microplate in a plate reader pre-heated to the assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the absorbance readings of the "no-enzyme" control from the corresponding enzyme-containing wells.
-
Plot the change in absorbance over time.
-
The initial linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (pNA) at 405 nm (typically ~10,500 M⁻¹cm⁻¹).
-
Mandatory Visualizations
Caption: A flowchart of the this compound assay protocol.
Caption: A logical diagram for troubleshooting temperature issues.
References
- 1. Studies on the properties of immobilized urokinase: effects of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
Technical Support Center: Correcting for Substrate Inhibition with D-Leu-Thr-Arg-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition when using the chromogenic substrate D-Leu-Thr-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] This deviation from the typical Michaelis-Menten kinetics occurs in approximately 25% of known enzymes.[1] It is often attributed to the formation of an unproductive enzyme-substrate complex when multiple substrate molecules bind to the active site.[1]
Q2: Which enzymes are likely to be affected by substrate inhibition when using this compound?
A2: While specific data for this compound is limited in the provided search results, similar peptide-p-nitroanilide (pNA) substrates, such as D-Val-Leu-Arg-pNA, are used to assay serine proteases like glandular kallikrein and tissue-type plasminogen activator (t-PA).[2][3] Therefore, it is plausible that serine proteases are the primary class of enzymes to be assayed with this compound, and these may exhibit substrate inhibition.
Q3: What are the typical signs of substrate inhibition in my experimental data?
A3: The most common indicator of substrate inhibition is a bell-shaped curve when plotting reaction velocity against substrate concentration. Instead of plateauing at a maximum velocity (Vmax), the velocity increases to a peak and then decreases as the substrate concentration continues to rise.
Q4: How can I confirm that what I am observing is substrate inhibition?
A4: To confirm substrate inhibition, you should perform a detailed kinetic analysis by measuring the initial reaction rates over a wide range of this compound concentrations. If the resulting plot of velocity versus substrate concentration shows a distinct decrease in velocity at higher concentrations, it is strong evidence for substrate inhibition.
Troubleshooting Guide
If you suspect substrate inhibition with this compound, follow this troubleshooting guide to diagnose and address the issue.
Problem: Reaction rate decreases at high concentrations of this compound.
Possible Cause 1: Substrate Inhibition
-
Solution:
-
Perform a wide-range substrate titration: Design an experiment where you measure the initial reaction velocity at a broad range of this compound concentrations. Ensure you have several data points on both the ascending and descending portions of the velocity curve.
-
Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). If substrate inhibition is occurring, you will observe a peak velocity followed by a decline.
-
Kinetic Modeling: Fit your data to the substrate inhibition model (see Experimental Protocols section) to determine the kinetic parameters: Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).
-
Optimize Substrate Concentration: For routine assays, use a this compound concentration that is at or slightly below the concentration that yields the peak velocity to ensure you are in the linear range of the assay.
-
Possible Cause 2: Substrate Depletion
-
Solution:
-
Monitor reaction progress over time: At a high substrate concentration, measure product formation at multiple time points. If the reaction rate slows down and plateaus rapidly, it could indicate that the substrate is being consumed quickly.
-
Reduce Enzyme Concentration: Lower the enzyme concentration and repeat the experiment. If the inhibition effect disappears or lessens, it may have been due to rapid substrate depletion at the higher enzyme concentration.
-
Possible Cause 3: Product Inhibition
-
Solution:
-
Test for product inhibition: Add varying concentrations of the product (p-nitroaniline) to the reaction mixture at the beginning of the assay. If the initial reaction rate decreases with increasing product concentration, this indicates product inhibition.
-
Measure Initial Rates: Ensure that you are always measuring the true initial rates of the reaction before a significant amount of product has accumulated.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased reaction rates.
Experimental Protocols
Protocol 1: Determining Kinetic Parameters (Km and Vmax)
This protocol is for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for an enzyme with this compound, assuming no substrate inhibition.
Materials:
-
Purified enzyme of interest
-
This compound stock solution
-
Assay buffer (optimal pH and temperature for the enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. A typical range might be 0.1x to 10x the expected Km.
-
Set up Reactions: In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate Reaction: Add the different concentrations of this compound to the wells to start the reaction.
-
Monitor Absorbance: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time.
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot. Convert absorbance units to molar concentration using the extinction coefficient of p-nitroaniline.
-
Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Michaelis-Menten Equation: v = (Vmax * [S]) / (Km + [S])
Protocol 2: Correcting for Substrate Inhibition
This protocol describes how to test for and analyze substrate inhibition by this compound.
Procedure:
-
Extended Substrate Titration: Follow the procedure in Protocol 1, but extend the range of this compound concentrations to well above the expected Km (e.g., up to 50x or 100x Km, or until significant inhibition is observed).
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
If substrate inhibition is present, the data will not fit the standard Michaelis-Menten model.
-
Fit the data to the substrate inhibition equation using non-linear regression software.
Substrate Inhibition Equation: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant
-
Ki is the substrate inhibition constant
-
-
Determine Optimal Substrate Concentration: From the fitted curve, identify the substrate concentration that gives the maximum velocity before inhibition becomes significant. This is the optimal substrate concentration for your standard assays.
Experimental Workflow Diagram
Caption: Workflow for correcting substrate inhibition.
Data Presentation
The following tables present hypothetical data for an enzyme exhibiting substrate inhibition with this compound.
Table 1: Hypothetical Kinetic Data
| This compound (µM) | Initial Velocity (µM/min) |
| 10 | 25.1 |
| 20 | 45.5 |
| 50 | 83.3 |
| 100 | 125.0 |
| 200 | 166.7 |
| 400 | 181.8 |
| 800 | 153.8 |
| 1600 | 105.3 |
| 3200 | 61.5 |
Table 2: Calculated Kinetic Parameters from Hypothetical Data
| Parameter | Value | Unit |
| Vmax | 250 | µM/min |
| Km | 80 | µM |
| Ki | 1000 | µM |
Mechanism of Substrate Inhibition
The diagram below illustrates the classical mechanism of substrate inhibition where a second substrate molecule binds to the enzyme-substrate complex, forming an inactive ternary complex.
Caption: Mechanism of classical substrate inhibition.
References
Technical Support Center: D-Leu-Thr-Arg-pNA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and reliability of enzymatic assays using the chromogenic substrate D-Leu-Thr-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is this compound a substrate for?
A1: this compound is a chromogenic substrate for certain serine proteases. The peptide sequence is recognized and cleaved by enzymes that have specificity for an arginine residue at the P1 position. While this specific peptide may be used for custom applications, similar substrates like Boc-Leu-Ser-Thr-Arg-pNA are known to be cleaved by enzymes such as Activated Protein C (APC) and enteropeptidase.
Q2: How does the this compound assay work?
A2: The assay is based on a colorimetric measurement. The enzyme of interest cleaves the peptide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group. The release of free pNA results in a yellow color, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q3: What is the purpose of the "Boc" group I see on similar substrates?
A3: "Boc" stands for tert-butyloxycarbonyl, which is a protecting group used during peptide synthesis to prevent unwanted reactions at the N-terminus. In many assay applications, this group is removed to allow the enzyme to access the peptide sequence. If your substrate is Boc-protected, it may affect the enzyme's ability to cleave it.
Q4: Can I use this substrate to measure enzyme activity in complex samples like plasma or cell lysates?
A4: It is possible, but care must be taken. Complex biological samples may contain other proteases that can also cleave the substrate, leading to an overestimation of the activity of your enzyme of interest. It is crucial to run appropriate controls, and if necessary, use specific inhibitors to block the activity of interfering proteases.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Recommendation |
| Incorrect Wavelength | Ensure your spectrophotometer or plate reader is set to measure absorbance at 405 nm. |
| Enzyme Inactivity | Verify the activity of your enzyme preparation with a known positive control substrate or a different assay. Ensure proper storage and handling of the enzyme. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer. Most serine proteases are active at a neutral to slightly alkaline pH (7.0-8.5). |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation. Monitor the reaction kinetically to determine the optimal time point.[1][2] |
| Low Substrate Concentration | Increase the concentration of this compound. The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme. |
Issue 2: High Background Signal
| Possible Cause | Recommendation |
| Substrate Instability | Some pNA substrates can undergo spontaneous hydrolysis, especially at high pH or temperature. Prepare the substrate solution fresh and run a "substrate only" blank to measure the rate of spontaneous hydrolysis. |
| Contaminating Proteases | Your enzyme preparation or sample may be contaminated with other proteases. Include a "no enzyme" control. If the background is still high, consider using protease inhibitors specific for the contaminating enzymes. |
| Sample Interference | Components in your sample may absorb light at 405 nm. Run a "sample only" control (without the substrate) and subtract this background absorbance. |
Issue 3: Poor Reproducibility
| Possible Cause | Recommendation |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. |
| Reagent Instability | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of the enzyme and substrate stock solutions.[2] |
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a starting point for developing your assay. You will need to optimize the concentrations and incubation times for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Dilute the enzyme in Assay Buffer to the desired concentration.
-
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to the wells of the microplate.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Add 25 µL of the this compound working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the reaction rate.
-
Data Presentation
Table 1: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.5 | 45 |
| 7.0 | 70 |
| 7.5 | 90 |
| 8.0 | 100 |
| 8.5 | 95 |
| 9.0 | 75 |
Table 2: Effect of Substrate Concentration on Reaction Velocity
| Substrate Concentration (µM) | Initial Velocity (mOD/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.5 |
| 100 | 33.1 |
| 200 | 45.8 |
| 400 | 55.0 |
Visualizations
Caption: Enzymatic cleavage of this compound.
References
Technical Support Center: Chromogenic Substrate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromogenic substrate assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during chromogenic substrate assays. Each issue is addressed with potential causes and recommended actions.
Issue 1: High Background
High background is characterized by high absorbance readings in the negative control or blank wells, which can mask the true signal and reduce the assay's dynamic range.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, high-purity reagents. Ensure all buffers are free of contaminants.[2][3] |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[2] |
| Insufficient Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete removal of solutions between steps.[4] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Non-specific Antibody Binding | Use a different blocking buffer or add a non-ionic detergent like Tween-20 to the wash and antibody dilution buffers.[2][5] |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the positive control is well-developed but the background is still low. |
| Incorrect Plate Reading | Ensure the plate reader is set to the correct wavelength for the specific chromogenic substrate used.[6] |
| Plate Contamination | Use new, clean plates for each experiment. If reusing plates, ensure they are thoroughly cleaned according to the manufacturer's instructions. |
Issue 2: Weak or No Signal
This issue is identified by low or absent absorbance readings in the positive control and sample wells.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive or Degraded Reagents | Use fresh reagents and ensure they have been stored correctly. Avoid repeated freeze-thaw cycles of enzymes and antibodies.[3] |
| Suboptimal Reagent Concentration | Optimize the concentration of the enzyme, substrate, and any antibodies used in the assay.[7] |
| Incorrect Incubation Time or Temperature | Ensure that the incubation times and temperatures are optimal for the specific enzyme and substrate system.[8] |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for the chromogenic product. |
| Presence of Inhibitors | Ensure that samples and buffers do not contain enzyme inhibitors. If inhibitors are suspected, they may need to be removed or diluted. |
| Incorrect Assay Setup | Carefully review the protocol to ensure all steps were performed in the correct order and with the correct reagents. |
| Over-washing | Vigorous or prolonged washing steps can lead to the removal of bound enzyme or other critical components.[6] |
Issue 3: Inconsistent or Variable Results
High variability between replicate wells or between assays can make data interpretation difficult and unreliable.[9]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume variations.[9] Use a multi-channel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. |
| "Edge Effect" in Microplates | To minimize evaporation from outer wells, which can lead to concentration changes, consider filling the peripheral wells with sterile water or PBS.[9] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.[10] |
| Inconsistent Incubation Times | Add reagents to all wells in a consistent and timely manner to ensure uniform incubation times. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate, as they can interfere with the light path and affect absorbance readings. |
Frequently Asked Questions (FAQs)
Q1: What is a chromogenic substrate assay?
A chromogenic substrate assay is a method used to detect and quantify the activity of an enzyme.[11] It utilizes a colorless substrate (the chromogen) that is converted into a colored product by the enzyme of interest. The intensity of the color, which is measured using a spectrophotometer, is proportional to the amount of enzyme activity.[12]
Q2: How do I choose the right chromogenic substrate?
The choice of substrate depends on the enzyme being assayed. The substrate must be specific for the enzyme to ensure that the color change is a direct result of the target enzyme's activity.[11] Different enzyme-substrate pairs produce different colored products, which are measured at specific wavelengths.[13]
Q3: What is the purpose of a standard curve in a chromogenic assay?
A standard curve is essential for quantitative assays. It is generated by measuring the absorbance of a series of known concentrations of a standard substance (e.g., the product of the enzymatic reaction).[14][15] This curve allows you to determine the concentration of the substance of interest in your unknown samples by comparing their absorbance values to the curve.[14]
Q4: How can I optimize the incubation time and temperature?
Optimal incubation time and temperature depend on the specific enzyme and substrate. Generally, higher temperatures increase the rate of the enzymatic reaction, but excessively high temperatures can denature the enzyme.[16] It is recommended to perform a time-course experiment at a set temperature (e.g., 25°C, 37°C) to determine the time point at which the reaction is in the linear range.[8][17]
Q5: What are common interfering substances in chromogenic assays?
Substances in the sample matrix can interfere with the assay.[18] For example, high concentrations of lipids (lipemia), bilirubin (icterus), or hemoglobin from red blood cell lysis (hemolysis) can affect absorbance readings.[18][19] It is important to use appropriate sample preparation techniques to minimize these interferences.
Experimental Protocols
General Chromogenic Substrate Assay Protocol
This protocol provides a general workflow for a typical kinetic chromogenic assay performed in a 96-well plate.
-
Reagent Preparation:
-
Prepare all buffers, enzyme solutions, substrate solutions, and samples. Ensure all components are at the optimal temperature before starting the assay.
-
-
Assay Setup:
-
Add a specific volume of each component (e.g., buffer, sample/standard, enzyme) to the wells of a 96-well plate. The order of addition may vary depending on the specific assay.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells. It is crucial to do this quickly and consistently across the plate, for example, by using a multichannel pipette.
-
-
Incubation:
-
Incubate the plate at a constant temperature for a predetermined amount of time. For kinetic assays, the plate is placed in a plate reader that can maintain the temperature and take readings at regular intervals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength for the colored product. For kinetic assays, readings are taken multiple times over the incubation period.
-
-
Data Analysis:
-
For endpoint assays, subtract the absorbance of the blank wells from the absorbance of the sample and standard wells. For kinetic assays, determine the rate of reaction (change in absorbance over time).
-
Use the standard curve to calculate the concentration or activity in the samples.
-
Protocol for Preparing a Standard Curve
-
Prepare a Stock Solution: Create a high-concentration stock solution of the standard.[15]
-
Perform Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of known concentrations.[20]
-
Assay the Standards: Run the standards in the same way as the unknown samples in the chromogenic assay.
-
Plot the Data: Plot the absorbance values (Y-axis) against the corresponding concentrations of the standards (X-axis).[15]
-
Generate the Curve: Use a linear regression analysis to generate a best-fit line through the data points. The equation of this line and the R-squared value (a measure of how well the data fit the line) are used for subsequent calculations.[14]
Visualizations
References
- 1. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 2. arp1.com [arp1.com]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromagar.com [chromagar.com]
- 9. benchchem.com [benchchem.com]
- 10. anshlabs.com [anshlabs.com]
- 11. goldbio.com [goldbio.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. goldbio.com [goldbio.com]
- 14. news-medical.net [news-medical.net]
- 15. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 16. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 17. researchgate.net [researchgate.net]
- 18. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 20. bio.libretexts.org [bio.libretexts.org]
Navigating the Stability of D-Leu-Thr-Arg-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the chromogenic substrate D-Leu-Thr-Arg-pNA in various buffer systems. Understanding and controlling the stability of this substrate is critical for obtaining accurate and reproducible results in enzymatic assays. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its use.
Understanding this compound Stability
This compound (L-Leucyl-L-threonyl-L-arginine-p-nitroanilide) is a synthetic substrate commonly used for the assay of various proteases. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety releases the yellow chromophore, which can be quantified spectrophotometrically. However, this amide bond can also undergo spontaneous, non-enzymatic hydrolysis, leading to a background signal that can interfere with experimental results. The rate of this spontaneous hydrolysis is influenced by several factors, primarily pH, temperature, and buffer composition.
Data on this compound Stability
Table 1: Expected pH-Dependent Stability of this compound
| Buffer System | pH Range | Expected Stability | Key Considerations |
| Tris-HCl | 7.0 - 9.0 | Moderate to Low | Amine group of Tris can act as a nucleophile, potentially increasing the rate of hydrolysis, especially at higher pH and temperatures. |
| Phosphate-Buffered Saline (PBS) | 6.8 - 7.6 | Good | Generally considered a relatively inert buffer for this type of substrate. |
| HEPES | 6.8 - 8.2 | Good | Often a preferred buffer for maintaining pH stability without interfering with enzymatic reactions. |
| Acetate Buffer | 4.0 - 5.5 | High | The amide bond is generally more stable at acidic pH. However, most protease assays are performed at neutral or slightly alkaline pH. |
| Carbonate-Bicarbonate Buffer | 9.0 - 10.5 | Low | The highly basic environment significantly accelerates the rate of spontaneous hydrolysis. |
Table 2: Expected Temperature-Dependent Stability of this compound in a Neutral pH Buffer (e.g., PBS, pH 7.4)
| Temperature | Expected Stability | Recommendation for Use |
| -20°C to -80°C (Stock Solution) | Very High | Recommended for long-term storage of powdered substrate and stock solutions (in an appropriate solvent like DMSO or water) to minimize degradation.[1][2] |
| 4°C | High | Suitable for short-term storage of stock solutions (days). |
| Room Temperature (20-25°C) | Moderate | Spontaneous hydrolysis may become significant over several hours. Prepare working solutions fresh daily. |
| 37°C | Low | The rate of spontaneous hydrolysis is significantly increased at physiological temperatures. It is critical to run appropriate controls. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Buffer
This protocol allows you to determine the rate of spontaneous hydrolysis of this compound in your buffer of choice.
Materials:
-
This compound
-
Your chosen experimental buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or sterile water). Store on ice.
-
Prepare the test solution: Dilute the this compound stock solution in your experimental buffer to the final working concentration you intend to use in your assay (e.g., 1 mM).
-
Incubate the test solution at your experimental temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 15-30 minutes) over the planned duration of your enzyme assay. Use the experimental buffer as a blank.
-
Plot the absorbance at 405 nm against time. A linear increase in absorbance indicates spontaneous hydrolysis.
-
Calculate the rate of spontaneous hydrolysis from the slope of the linear portion of the graph (ΔAbs/min). This value represents your background rate and should be subtracted from the rates obtained in your enzymatic assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Spontaneous hydrolysis of the substrate. | 1. Confirm the issue: Run a time-course experiment with only the substrate in the buffer at the assay temperature. A steady increase in absorbance confirms spontaneous hydrolysis. 2. Optimize pH: If possible, lower the pH of the assay buffer, as the amide bond is generally more stable at lower pH. However, this must be balanced with the optimal pH for your enzyme of interest. 3. Lower the temperature: If the enzyme is sufficiently active at a lower temperature, performing the assay at room temperature or 30°C instead of 37°C can significantly reduce the background rate. 4. Reduce incubation time: Shorten the assay time to minimize the contribution of spontaneous hydrolysis. This may require using a higher enzyme concentration. 5. Prepare substrate solution fresh: Always prepare the working solution of this compound immediately before use. 6. Subtract the background: For every experiment, include a "no enzyme" control and subtract the rate of spontaneous hydrolysis from the rates of your enzymatic reactions. |
| Inconsistent results between experiments | 1. Variability in the age of the substrate working solution. 2. Inconsistent incubation times or temperatures. | 1. Standardize protocols: Strictly adhere to the protocol of preparing fresh substrate solutions for each experiment. 2. Ensure temperature control: Use a calibrated incubator or water bath to maintain a consistent temperature throughout the assay. |
| Precipitation of the substrate in the assay well | Low solubility of this compound in the aqueous buffer. | 1. Use a co-solvent: Prepare the stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid affecting enzyme activity. 2. Check the final concentration: Do not exceed the solubility limit of the substrate in your final assay volume. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound and its stock solution? A1: The solid, powdered form of this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO or sterile water, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability (up to 6 months).[1][2] For short-term storage, stock solutions can be kept at 4°C for a few days.
Q2: Can I prepare a large batch of working solution in my assay buffer and use it for several days? A2: This is not recommended. This compound in aqueous buffer solutions, especially at neutral to alkaline pH and at room temperature or higher, is susceptible to spontaneous hydrolysis. This will lead to an increase in background signal over time and can cause variability in your results. Always prepare the working solution fresh from a frozen stock solution just before starting your experiment.
Q3: My assay requires a high pH (e.g., pH 9.0). How can I minimize the high background from substrate hydrolysis? A3: A high pH will accelerate the rate of spontaneous hydrolysis. To mitigate this:
-
Perform the assay at the lowest possible temperature that still provides adequate enzyme activity.
-
Use the shortest possible incubation time.
-
Always run a parallel "no enzyme" control for the same duration to accurately measure and subtract the background rate.
-
Consider using an alternative substrate if the background is unmanageably high.
Q4: What is the underlying chemical reason for the instability of this compound? A4: The instability is due to the hydrolysis of the amide bond linking the tripeptide to the p-nitroaniline group. This reaction can be catalyzed by both H+ (acid) and OH- (base). At neutral and slightly alkaline pH, the hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the amide bond, which leads to its cleavage. This process is temperature-dependent, with higher temperatures increasing the reaction rate.
References
Technical Support Center: Light Sensitivity of p-Nitroanilide (pNA) Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-nitroanilide (pNA) substrates. The information provided addresses common issues related to the light sensitivity and stability of pNA substrates to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Are p-nitroanilide (pNA) substrates sensitive to light?
A1: Yes, p-nitroanilide and its peptide derivatives are known to be sensitive to light, particularly UV radiation. Exposure to ambient lab lighting for prolonged periods can also lead to degradation. The p-nitroaniline (pNA) molecule, which is the chromophore released upon enzymatic cleavage, can undergo photodegradation. Furthermore, the pNA-linked substrate itself can be susceptible to abiotic hydrolysis, which may be exacerbated by light and other experimental conditions, leading to an increased background signal. It is recommended to store pNA substrates in a cool, dark, and dry place.
Q2: What are the signs of pNA substrate degradation due to light exposure?
A2: The primary indicator of pNA substrate degradation is a high background reading in your assay wells, particularly in the "no enzyme" or "blank" controls. This is observed as an increased absorbance at 405-410 nm, the wavelength used to detect the released p-nitroaniline. You may also notice a faint yellow color in your stock solution, which should ideally be colorless.
Q3: How does light exposure affect the accuracy of my enzyme kinetics data?
A3: Light exposure can lead to the non-enzymatic release of p-nitroaniline, causing a higher initial absorbance reading and a continuous increase in background absorbance over time. This artificially inflates the perceived rate of the enzymatic reaction, leading to an overestimation of the enzyme's activity. This can result in inaccurate determination of kinetic parameters such as Vmax and Km.
Q4: What are the best practices for storing pNA substrate stock solutions?
A4: To minimize degradation, pNA substrate stock solutions should be prepared in a suitable dry organic solvent like DMSO or methanol.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C in the dark. Use amber or opaque tubes to provide additional protection from light.[2]
Q5: For how long can I store my diluted pNA substrate working solution?
A5: When you dilute an aliquot of your pNA substrate stock solution with an aqueous buffer for your experiment, it should ideally be used within the same working day.[1] These aqueous solutions are more prone to abiotic hydrolysis. It is recommended to keep the working solution on ice and protected from light until it is added to the assay plate.
Troubleshooting Guides
Issue 1: High Background Absorbance in Blank/Control Wells
Possible Causes:
-
Photodegradation of pNA Substrate: The substrate solution was exposed to light during preparation, storage, or the assay itself.
-
Abiotic Hydrolysis: The substrate is degrading due to factors like pH, temperature, or the composition of the assay buffer. This can be exacerbated by light exposure.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with a substance that causes the hydrolysis of the substrate or interferes with the absorbance reading.
Solutions:
-
Protect from Light:
-
Optimize Buffer Conditions:
-
Be aware that alkaline conditions can increase the rate of abiotic hydrolysis. If possible, perform the enzymatic reaction at a neutral pH and stop the reaction with a separate reagent if necessary.
-
-
Prepare Fresh Reagents:
-
Always use freshly prepared working solutions of the pNA substrate.
-
Ensure all buffers and reagents are prepared with high-purity water and are not contaminated.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Variable Light Exposure: Inconsistent exposure of the assay plates or substrate solutions to light between experiments can lead to variability in background signal and reaction rates.
-
Degradation of Stock Solution: The main stock solution of the pNA substrate may have degraded over time due to repeated freeze-thaw cycles and light exposure during handling.
Solutions:
-
Standardize Light Conditions:
-
Maintain a consistent low-light environment for all steps of the assay.
-
Use a consistent incubation time in the dark before reading the plate.
-
-
Proper Aliquoting and Storage:
-
Aliquot the pNA substrate stock solution upon initial preparation to avoid repeated exposure of the entire stock to light and temperature changes.
-
Discard any aliquot that appears discolored or has been stored for an extended period.
-
Data Presentation
Table 1: Summary of Potential Issues and Mitigation Strategies for pNA Substrate Assays
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| High absorbance in "no enzyme" controls | Light-induced degradation of substrate; Abiotic hydrolysis | Prepare solutions in low light; Store in opaque tubes; Cover plate during incubation | Reduction of background signal to near zero |
| Drifting baseline in kinetic assays | Continuous, non-enzymatic release of pNA | Minimize light exposure during the entire assay; Use fresh substrate solution | A stable, flat baseline in control wells |
| Inconsistent results between assays | Variable light exposure; Degradation of stock solution | Standardize lab lighting; Aliquot and store stock solution properly | Improved reproducibility of results |
| Faint yellow color in substrate stock solution | Degradation of the pNA substrate | Discard the solution and prepare a fresh stock from solid material | Stock solution should be colorless |
Experimental Protocols
Protocol 1: Preparation and Storage of Light-Sensitive pNA Substrate Stock Solutions
-
Weighing and Dissolving:
-
Perform all steps under subdued lighting. Avoid direct, bright overhead lights.
-
Weigh the required amount of the pNA substrate powder in a fume hood.
-
Dissolve the powder in 100% dry DMSO to the desired stock concentration (e.g., 10-100 mM). Ensure the substrate is fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in amber or opaque microcentrifuge tubes.
-
Label the tubes clearly with the substrate name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Enzyme Assay Using a pNA Substrate
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the pNA substrate stock solution on ice, protected from light.
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer. Prepare this solution fresh and keep it on ice and covered.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer and the enzyme solution.
-
Include "no enzyme" control wells containing only the assay buffer.
-
To initiate the reaction, add the pNA substrate working solution to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature.
-
If the plate reader does not have a lid, cover the plate with an opaque seal or aluminum foil during incubation.
-
Measure the absorbance at 405 nm at regular intervals for a kinetic assay, or as a single endpoint measurement after a fixed incubation time.
-
Mandatory Visualizations
Caption: Workflow for handling light-sensitive pNA substrates.
Caption: Troubleshooting high background in pNA assays.
References
Minimizing non-enzymatic hydrolysis of D-Leu-Thr-Arg-pNA
Welcome to the technical support center for the chromogenic substrate D-Leu-Thr-Arg-pNA. This resource is designed to help researchers, scientists, and drug development professionals minimize non-enzymatic hydrolysis of this substrate, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the absorbance in my "no-enzyme" control (blank) unacceptably high?
Answer: A high blank reading is the most common indicator of significant non-enzymatic hydrolysis. This spontaneous breakdown of the substrate releases p-nitroaniline (pNA), causing a yellow color change that interferes with your results. The issue can typically be traced to one of three areas: the substrate solution itself, the assay buffer conditions, or the reagents used to stop the reaction.
Possible Causes and Solutions:
-
Substrate Stock Degradation: The substrate may be degrading during storage.
-
Solution: Prepare fresh substrate stock solutions. While aqueous solutions are convenient, they are less stable. For longer-term storage, consider dissolving the substrate in an organic solvent like DMSO and storing it in aliquots at -20°C or below.[1] Aqueous solutions should be prepared fresh daily.
-
-
Inappropriate Assay Buffer Conditions: The pH, temperature, or composition of your assay buffer can accelerate substrate breakdown.
-
Solution: Optimize your assay buffer.
-
pH: Avoid extremes in pH. While enzyme activity is pH-dependent, the stability of pNA substrates is also influenced by pH.[1][2] Determine the optimal pH for your enzyme and check the rate of non-enzymatic hydrolysis in a "no-enzyme" control at that pH.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[3] Perform incubations at the lowest temperature compatible with robust enzyme activity and ensure all controls are incubated for the same duration.
-
Buffer Purity: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions to avoid contamination that could contribute to substrate degradation.[2]
-
-
-
Reaction Termination Method: The method used to stop the enzymatic reaction can sometimes induce hydrolysis.
-
Solution: Avoid using strong bases like sodium hydroxide (NaOH) to stop the reaction, as they are known to induce abiotic hydrolysis of pNA-linked substrates.[4][5] Consider alternative methods like adding a strong acid (e.g., acetic acid) or a specific enzyme inhibitor. If a pH change is required for color development, use a milder base like Tris.
-
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a problem?
Non-enzymatic hydrolysis, also known as abiotic hydrolysis or autohydrolysis, is the chemical breakdown of the this compound substrate in the absence of the target enzyme. This process releases the chromophore p-nitroaniline (pNA), leading to an increase in absorbance at 405-410 nm. This background signal can mask the true enzymatic activity, resulting in an overestimation of reaction rates and inaccurate kinetic measurements.[4][5]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage are critical for substrate longevity. The stability of the substrate can vary considerably.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) is preferred for long-term storage.[1] | Substrates dissolved in DMSO are generally more stable than those in aqueous solutions.[1] |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of chemical degradation. |
| Aliquoting | Prepare small, single-use aliquots. | Avoids multiple freeze-thaw cycles, which can degrade the peptide. |
| Light Exposure | Store in amber vials or protect from light. | While no decomposition by light has been observed for some pNA substrates, it is good practice to minimize light exposure.[1] |
| Working Solutions | Prepare fresh aqueous working solutions daily from the frozen stock. | Aqueous solutions are more prone to hydrolysis and potential microbial contamination.[1] |
Q3: What are the key experimental factors that influence the rate of non-enzymatic hydrolysis?
Several factors can accelerate the spontaneous breakdown of the substrate. These must be carefully controlled in your assay.
| Factor | Effect on Hydrolysis | Recommendation |
| pH | High or low pH can catalyze hydrolysis. The effect of pH on pNA absorbance itself should also be considered.[1] | Maintain a stable pH using an appropriate buffer (e.g., Tris, HEPES) within the optimal range for your enzyme, ideally between pH 7.0 and 8.5.[2][3] |
| Temperature | Higher temperatures increase the rate of hydrolysis.[3] | Use the lowest temperature that allows for sufficient enzyme activity. Maintain a constant temperature throughout the experiment using a water bath or temperature-controlled plate reader.[2][3] |
| Incubation Time | Longer incubation times allow for more background hydrolysis to occur. | Use the shortest incubation time that provides a reliable, linear rate of product formation.[3] |
| Ionic Strength | Can affect both substrate stability and the molar absorptivity of the released pNA.[1] | Keep the ionic strength of the reaction mixture constant across all experiments. |
Q4: How do I design my experiment to properly measure and subtract the background hydrolysis?
The inclusion of proper controls is essential for accurate data.
-
No-Enzyme Control (Blank): This is the most critical control. It contains all reaction components (buffer, substrate) except for the enzyme. The absorbance change in this well over time represents the rate of non-enzymatic hydrolysis.[2][4] This value should be subtracted from the rates measured in your experimental wells.
-
No-Substrate Control: This control contains the buffer and enzyme but no substrate. It helps to identify if there is any interfering absorbance from the enzyme preparation or buffer components themselves.
Experimental Protocols
Protocol 1: Assessing Substrate Stability in Different Assay Buffers
This protocol helps determine the optimal buffer system that supports enzyme activity while minimizing background hydrolysis.
-
Prepare Buffers: Prepare a series of potential assay buffers (e.g., 50 mM Tris, 50 mM HEPES, 50 mM Phosphate) at your target pH (e.g., pH 7.8).
-
Set up Reactions: In a 96-well plate, add the this compound substrate to each buffer to the final desired concentration. Prepare triplicate wells for each buffer condition.
-
Incubate: Incubate the plate at your intended experimental temperature (e.g., 37°C).
-
Monitor Absorbance: Measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Analyze Data: Calculate the rate of absorbance increase (ΔAbs/min) for each buffer. The buffer that shows the lowest rate of spontaneous hydrolysis is the most suitable for your assay, provided it is also optimal for your enzyme.
Protocol 2: Standard Assay Setup with Controls
-
Prepare Reagents: Prepare assay buffer, enzyme dilutions, and substrate working solution.
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Experimental Wells: Add assay buffer, enzyme solution.
-
No-Enzyme Control Wells: Add assay buffer, and an equal volume of buffer instead of the enzyme solution.[2]
-
No-Substrate Control Wells: Add assay buffer, enzyme solution, and an equal volume of buffer instead of the substrate solution.
-
-
Equilibrate Temperature: Pre-incubate the plate at the desired assay temperature for 5-10 minutes.[2]
-
Initiate Reaction: Add the this compound substrate working solution to the "Experimental" and "No-Enzyme Control" wells to start the reaction.[2]
-
Measure Kinetics: Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm at regular intervals for a predetermined duration.[3]
-
Calculate Corrected Rate: For each experimental well, subtract the rate of hydrolysis measured in the corresponding "No-Enzyme Control" well.
Visualizations
Caption: Troubleshooting workflow for high background hydrolysis.
Caption: Key factors promoting non-enzymatic substrate hydrolysis.
References
Validation & Comparative
Validating Chromogenic Plasmin Assays: A Comparative Guide to Aprotinin and Tranexamic Acid Inhibition
For researchers, scientists, and drug development professionals engaged in the study of fibrinolysis, the validation of enzymatic assays is a critical step to ensure data accuracy and reliability. This guide provides a detailed comparison of two common inhibitors, aprotinin and tranexamic acid, for the validation of plasmin activity assays utilizing the chromogenic substrate H-D-Val-Leu-Lys-p-nitroanilide (pNA).
Due to the limited availability of specific data for the D-Leu-Thr-Arg-pNA assay, this guide utilizes the well-characterized and structurally similar substrate, H-D-Val-Leu-Lys-pNA (also known as S-2251), as a reliable alternative for demonstrating the principles of assay validation with enzyme inhibitors.
Comparative Efficacy of Plasmin Inhibitors
Aprotinin and tranexamic acid are both effective inhibitors of plasmin, the primary enzyme responsible for the degradation of fibrin clots. However, they operate through distinct mechanisms of action, which is reflected in their differing inhibitory potencies.
Aprotinin , a serine protease inhibitor, directly binds to the active site of plasmin, preventing it from cleaving its substrate.[1] This results in a potent, direct inhibition of enzymatic activity. In contrast, tranexamic acid , a synthetic lysine analog, acts by binding to the lysine-binding sites on plasminogen and plasmin.[2] This prevents plasmin from binding to fibrin and thereby indirectly inhibits fibrinolysis.[2]
The differing mechanisms are clearly demonstrated by their half-maximal inhibitory concentrations (IC50). A study directly comparing the two inhibitors found that aprotinin is significantly more potent in inhibiting fibrinolysis.[3]
| Inhibitor | Mechanism of Action | IC50 for Fibrinolysis Inhibition |
| Aprotinin | Direct, competitive serine protease inhibitor[1] | 0.16 ± 0.02 µmol/L[3] |
| Tranexamic Acid | Indirect, blocks lysine-binding sites[2] | 24.1 ± 1.1 µmol/L[3] |
Experimental Protocols
To validate a plasmin chromogenic assay, a dose-response inhibition experiment should be performed. The following protocol provides a general framework for such an experiment using H-D-Val-Leu-Lys-pNA as the substrate.
Materials:
-
Human Plasmin
-
Chromogenic Substrate: H-D-Val-Leu-Lys-pNA
-
Inhibitors: Aprotinin and Tranexamic Acid
-
Assay Buffer: e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a stock solution of the H-D-Val-Leu-Lys-pNA substrate in sterile water.
-
Prepare serial dilutions of aprotinin and tranexamic acid in the assay buffer to cover a range of concentrations around their expected IC50 values.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the plasmin solution to each well.
-
Add varying concentrations of either aprotinin or tranexamic acid to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the H-D-Val-Leu-Lys-pNA substrate solution to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the plasmin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the activity in the control well (no inhibitor).
-
Plot the percentage of plasmin activity against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value for each inhibitor from the dose-response curve.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and its inhibition, as well as the experimental workflow.
References
- 1. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma [sigmaaldrich.com]
- 3. Evaluation of aprotinin and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protease Specificity: A Comparative Analysis of D-Leu-Thr-Arg-pNA Cross-Reactivity
In the intricate world of proteomics and drug discovery, understanding the specificity of proteases is paramount. Chromogenic substrates, such as D-Leu-Thr-Arg-pNA, serve as vital tools for elucidating enzyme kinetics and inhibition. This guide provides a comprehensive comparison of the cross-reactivity of this peptide substrate with various proteases, supported by experimental data and detailed protocols to aid researchers in their quest for selective and potent enzyme modulators.
The this compound substrate is designed with a specific amino acid sequence that is recognized and cleaved by certain proteases. The cleavage of the p-nitroanilide (pNA) group from the peptide results in a yellow-colored product that can be quantified spectrophotometrically, allowing for the measurement of enzyme activity. While designed for a primary target, the potential for cross-reactivity with other proteases is a critical consideration in experimental design and data interpretation.
Comparative Protease Activity on Arginine-Specific Chromogenic Substrates
The following table summarizes the kinetic parameters of various proteases when assayed with chromogenic substrates similar in structure to this compound, featuring a basic amino acid (Arginine or Lysine) at the P1 position. This data offers insights into the potential cross-reactivity profile of this compound.
| Substrate | Protease | K_m (μM) | k_cat (s⁻¹) | Source |
| D-Val-Leu-Arg-pNA | Glandular Kallikrein | - | - | [1][2][3] |
| D-Val-Leu-Arg-pNA | Tissue-type Plasminogen Activator (t-PA) | - | - | [1] |
| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | [4] |
| D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | [4] |
| Methoxycarbonyl-D-Nle-Gly-Arg-pNA | Factor IXa, Factor Xa | - | - | [5] |
| N-Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Plasmin, Trypsin | - | - | [6] |
| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | 355 ± 2 | 27.9 ± 0.3 | [7][8] |
Experimental Protocol: Assessing Protease Cross-Reactivity
This protocol outlines a general procedure for determining the activity of various proteases on a chromogenic substrate like this compound.
Objective: To measure the rate of hydrolysis of this compound by a panel of proteases to assess cross-reactivity.
Materials:
-
This compound substrate
-
Purified proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa, Kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for substrate stock solution)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Prepare working solutions of each protease in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted substrate solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the enzyme solution to the appropriate wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroanilide (ε₄₀₅ = 10,660 M⁻¹cm⁻¹).
-
To determine K_m and k_cat, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of a chromogenic substrate with multiple proteases.
Caption: Experimental workflow for protease cross-reactivity screening.
Signaling Pathway Context: The Coagulation Cascade
Many of the proteases that may exhibit cross-reactivity with an Arginine-containing substrate are key players in the blood coagulation cascade. Understanding this pathway is crucial for interpreting the biological implications of protease activity. Thrombin, for example, is a central enzyme in this cascade, responsible for converting fibrinogen to fibrin, leading to clot formation.
Caption: Simplified diagram of the blood coagulation cascade.
By providing a framework for comparison, standardized experimental protocols, and a contextual understanding of relevant biological pathways, this guide aims to empower researchers in their studies of protease specificity and the development of targeted therapeutic agents. The careful selection and characterization of substrates like this compound are foundational to advancing our knowledge in these critical areas of biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. D-Val-Leu-Arg-pNA (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
A Head-to-Head Battle of Chromogenic Substrates: D-Leu-Thr-Arg-pNA vs. S-2266 for Kallikrein Activity Analysis
For researchers, scientists, and drug development professionals navigating the landscape of kallikrein activity assays, the choice of chromogenic substrate is a critical determinant of experimental success. This guide provides an objective comparison of two commonly employed substrates, D-Leu-Thr-Arg-pNA and S-2266 (H-D-Val-Leu-Arg-pNA), supported by available experimental data and detailed methodologies to aid in the selection of the optimal reagent for your specific research needs.
Introduction to Kallikrein and Chromogenic Assays
Kallikreins are a group of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation. The kallikrein-kinin system, a cascade of proteins, is a key focus in drug discovery for conditions ranging from hereditary angioedema to cardiovascular diseases.
The measurement of kallikrein activity is fundamental to understanding its function and for screening potential inhibitors. Chromogenic assays offer a straightforward and widely used method for this purpose. These assays utilize synthetic peptide substrates that mimic the natural cleavage site of the target protease. The peptide is conjugated to a chromophore, typically p-nitroaniline (pNA). Upon cleavage by the active enzyme, the pNA is released, resulting in a measurable color change that is directly proportional to the enzyme's activity.
This guide focuses on two such substrates: this compound and the well-established S-2266, which is chemically identified as H-D-Val-Leu-Arg-pNA.
Performance Comparison: A Data-Driven Analysis
A direct, side-by-side comparison of the kinetic parameters of this compound and S-2266 for tissue kallikrein is essential for evaluating their relative performance. While comprehensive comparative studies are limited, analysis of available data provides valuable insights into their utility.
At low substrate concentrations, the hydrolysis of S-2266 by human tissue kallikrein has been reported to follow Michaelis-Menten kinetics. However, at higher concentrations, deviations from this model have been observed, suggesting a more complex interaction that may involve substrate activation.
Below is a summary of the key characteristics of each substrate:
| Feature | This compound | S-2266 (H-D-Val-Leu-Arg-pNA) |
| Peptide Sequence | D-Leu-Thr-Arg | H-D-Val-Leu-Arg |
| Chromophore | p-Nitroaniline (pNA) | p-Nitroaniline (pNA) |
| Target Enzyme | Kallikrein | Glandular/Tissue Kallikrein |
| Reported Kinetic Behavior | Data not readily available | Follows Michaelis-Menten kinetics at low concentrations |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for conducting a kallikrein activity assay using a generic chromogenic pNA substrate, which can be adapted for both this compound and S-2266.
General Chromogenic Kallikrein Activity Assay Protocol
Materials:
-
Purified tissue kallikrein
-
Chromogenic substrate (this compound or S-2266)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the purified kallikrein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the microplate.
-
Add the kallikrein solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the chromogenic substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔA405/min).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for a typical kallikrein chromogenic assay.
Caption: Simplified schematic of the Kallikrein-Kinin system activation.
Conclusion
The choice between this compound and S-2266 for measuring kallikrein activity will depend on the specific requirements of the assay. S-2266 is a well-characterized substrate for tissue kallikrein, and its kinetic behavior has been investigated, although obtaining precise, universally applicable kinetic constants can be challenging due to variations in experimental conditions.
For researchers requiring a robust and well-documented substrate, S-2266 represents a solid choice. However, the performance of this compound should not be dismissed, and empirical validation in the specific assay system is recommended. The detailed protocols and workflow diagrams provided in this guide offer a framework for conducting these evaluations and for the successful implementation of kallikrein activity assays in your research. Further head-to-head comparative studies are warranted to definitively establish the superior substrate for various applications.
A Comparative Guide to Peptide Substrates: Unveiling the Advantages of D-Leu-Thr-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug development, the choice of substrate is paramount for obtaining accurate and reproducible results. Chromogenic peptide substrates, particularly those containing a p-nitroanilide (pNA) moiety, have become indispensable tools for the kinetic analysis of serine proteases. This guide provides a comprehensive comparison of D-Leu-Thr-Arg-pNA with other commonly used peptide substrates, offering insights into their respective advantages and performance based on available experimental data.
Understanding the Core Advantage: The Role of P3-P1 Residues
The specificity and efficiency of a peptide substrate are largely determined by the amino acid residues at the P3, P2, and P1 positions, which interact with the corresponding S3, S2, and S1 binding pockets of the protease. The P1 residue is the primary determinant of specificity for many serine proteases, which often prefer a basic residue like Arginine (Arg) or Lysine (Lys) at this position.
The novelty of this compound lies in the composition of its P3 (D-Leucine) and P2 (Threonine) residues. The presence of a D-amino acid at the P3 position can confer resistance to cleavage by other non-target proteases, thereby increasing the specificity of the assay. The Threonine at the P2 position introduces a hydroxyl group that can form additional hydrogen bonds within the enzyme's active site, potentially influencing the substrate's binding affinity and turnover rate.
Quantitative Comparison of Common Chromogenic Substrates
To provide a clear performance benchmark, the following table summarizes the kinetic parameters (Km and kcat) of several widely used chromogenic substrates for thrombin. A lower Km value indicates a higher binding affinity of the substrate for the enzyme, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
| Substrate Name | Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 | 91.4 | 6.87 x 10⁷ |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 | 127 | 3.04 x 10⁷ |
| β-Ala-Gly-Arg-pNA | β-Ala-Gly-Arg-pNA | Human Thrombin | 1950 | 1.91 | 9.8 x 10² |
Data sourced from various scientific publications. Conditions for each experiment may vary.
Experimental Protocols: A Guide to Chromogenic Protease Assays
The following is a generalized protocol for determining the kinetic parameters of a serine protease using a chromogenic p-nitroanilide substrate. This protocol can be adapted for specific enzymes and substrates.
Materials:
-
Purified serine protease (e.g., Thrombin)
-
Chromogenic substrate (e.g., this compound, S-2238, Chromozym TH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water). Create a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for the kinetic analysis.
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired reaction time.
-
Assay Setup: To each well of the 96-well microplate, add a fixed volume of the enzyme solution.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a specific volume of the substrate dilution to each well.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes). The increase in absorbance is due to the release of p-nitroaniline.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,920 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression analysis to determine the kinetic parameters Km and Vmax.
-
Calculate the turnover number (kcat) from the equation kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Visualizing the Molecular Landscape
To better understand the context in which these substrates are utilized, the following diagrams illustrate a key signaling pathway involving thrombin and a typical experimental workflow for enzyme kinetic analysis.
A Comparative Guide: Correlating Chromogenic D-Leu-Thr-Arg-pNA Assay Results with Traditional Clotting Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic D-Leu-Thr-Arg-pNA assay with standard clotting assays, namely the Prothrombin Time (PT) and the activated Partial Thromboplastin Time (aPTT). The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate assay for their specific needs, understanding the underlying principles of each method, and interpreting the correlative data.
Introduction to Coagulation Assays
The assessment of the coagulation cascade is critical in various research and clinical settings, including the development of anticoagulant and procoagulant drugs. Two primary methodologies are employed for this purpose: traditional clot-based assays and chromogenic substrate assays.
Clotting Assays (PT and aPTT): These are global assays that measure the time to fibrin clot formation, providing an overall assessment of the integrity of different parts of the coagulation cascade.[1][2][3] The Prothrombin Time (PT) evaluates the extrinsic and common pathways, while the activated Partial Thromboplastin Time (aPTT) assesses the intrinsic and common pathways.[1][2][3]
Chromogenic Assays: These assays utilize a synthetic peptide substrate, such as this compound, which is conjugated to a chromophore (p-nitroaniline, pNA).[4] When cleaved by a specific activated coagulation factor, the pNA is released, resulting in a color change that can be quantified spectrophotometrically.[5] This method allows for the direct measurement of the activity of a single enzyme in the coagulation cascade. While the exact target of this compound is not specified in widely available literature, its structure is consistent with substrates for serine proteases central to the coagulation cascade, such as Factor Xa or Thrombin. For the purpose of this guide, we will consider its application in a Factor Xa chromogenic assay, a common and critical enzyme in the coagulation cascade.
Comparative Data Analysis
The following table summarizes the key performance characteristics of the this compound (Factor Xa Chromogenic) assay compared to PT and aPTT. The data presented is a representative synthesis from various studies comparing chromogenic and clotting assays.
| Parameter | This compound (Factor Xa Chromogenic Assay) | Prothrombin Time (PT) | activated Partial Thromboplastin Time (aPTT) |
| Principle | Measures the activity of a specific coagulation factor (e.g., Factor Xa) by enzymatic cleavage of a chromogenic substrate.[5] | Measures the time to clot formation upon activation of the extrinsic and common pathways.[1][3] | Measures the time to clot formation upon activation of the intrinsic and common pathways.[1][3] |
| Measurement | Quantitative (Enzyme Activity) | Quantitative (Clotting Time in seconds) | Quantitative (Clotting Time in seconds) |
| Specificity | High for the target enzyme. | Low (Global assessment of multiple factors). | Low (Global assessment of multiple factors). |
| Sensitivity | High for the target enzyme activity. | Can be insensitive to mild single factor deficiencies. | Can be insensitive to mild single factor deficiencies. |
| Interferences | Less susceptible to interferences from lupus anticoagulants, high levels of Factor VIII, and sample turbidity. | Can be affected by lupus anticoagulants, elevated Factor VIII, and lipemia. | Can be affected by lupus anticoagulants, and lipemia. |
| Precision (CV%) | Typically lower (e.g., <5%) | Generally higher (e.g., 5-10%) | Generally higher (e.g., 5-15%) |
| Correlation | Good correlation with clotting assays, though discrepancies can occur, particularly with certain patient populations or therapies. | Gold standard for monitoring Vitamin K antagonist therapy. | Gold standard for monitoring unfractionated heparin therapy. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
The diagram above illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of Factor Xa and Thrombin.
This workflow demonstrates the principle of a chromogenic assay where the enzymatic activity of a specific factor is measured.
These workflows illustrate the procedural steps for conducting PT and aPTT assays, which measure the time to clot formation.
Experimental Protocols
This compound Chromogenic Assay (Representative Protocol for Factor Xa)
1. Principle: This assay measures the activity of Factor Xa. In the presence of a specific activator, Factor X in the plasma is converted to Factor Xa. The amount of Factor Xa formed is then determined by its ability to cleave the chromogenic substrate this compound, releasing p-nitroaniline (pNA). The rate of pNA release, measured as a change in absorbance at 405 nm, is directly proportional to the Factor Xa activity in the sample.
2. Materials:
-
Citrated platelet-poor plasma (patient and control samples)
-
Factor Xa Assay Buffer (e.g., Tris-HCl buffer, pH 8.3)
-
Factor X Activator (e.g., Russell's Viper Venom)
-
Chromogenic Substrate: this compound
-
Stopping Reagent (e.g., 2% citric acid or 50% acetic acid)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator/water bath at 37°C
3. Procedure:
-
Prepare a standard curve using a series of dilutions of a plasma calibrator with known Factor X activity.
-
Pre-warm all reagents and plasma samples to 37°C.
-
In a microplate well, add 50 µL of the plasma sample (or standard/control).
-
Add 50 µL of the Factor X Activator to each well.
-
Incubate for a specified time (e.g., 180 seconds) at 37°C.
-
Add 50 µL of the pre-warmed this compound substrate solution to initiate the reaction.
-
Incubate for a specified time (e.g., 120 seconds) at 37°C.
-
Add 50 µL of the stopping reagent to quench the reaction.
-
Read the absorbance of each well at 405 nm.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the Factor X activity of the patient samples from the standard curve.
Prothrombin Time (PT) Assay
1. Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent, which contains tissue factor and calcium. This test evaluates the extrinsic and common pathways of the coagulation cascade.
2. Materials:
-
Citrated platelet-poor plasma (patient and control samples)
-
PT Reagent (Thromboplastin with calcium)
-
Coagulometer or a water bath at 37°C and a stopwatch
3. Procedure:
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette or test tube.
-
Incubate the plasma for a specified time (e.g., 1-3 minutes) at 37°C.
-
Forcibly add 200 µL of the pre-warmed PT reagent to the plasma sample and simultaneously start the timer.
-
Stop the timer as soon as a fibrin clot is detected (either visually or by the coagulometer).
-
Record the clotting time in seconds.
activated Partial Thromboplastin Time (aPTT) Assay
1. Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (like silica), phospholipids, and calcium. This test evaluates the intrinsic and common pathways of the coagulation cascade.
2. Materials:
-
Citrated platelet-poor plasma (patient and control samples)
-
aPTT Reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl2) solution (0.025 M)
-
Coagulometer or a water bath at 37°C and a stopwatch
3. Procedure:
-
Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette or test tube.
-
Add 100 µL of the aPTT reagent to the plasma.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.
-
Forcibly add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start the timer.
-
Stop the timer as soon as a fibrin clot is detected.
-
Record the clotting time in seconds.
Conclusion
Both chromogenic and clotting assays are valuable tools in coagulation research and drug development. The choice of assay depends on the specific research question.
-
Clotting assays (PT and aPTT) provide a global assessment of the coagulation cascade and are well-suited for initial screening and monitoring of broad-acting anticoagulants.
-
The this compound chromogenic assay , by targeting a specific enzyme like Factor Xa, offers higher specificity and sensitivity for quantifying the activity of a single factor. This makes it particularly useful for studying the mechanism of action of targeted anticoagulants and for research applications requiring precise measurement of a specific enzymatic activity.
A thorough understanding of the principles, advantages, and limitations of each assay is crucial for the accurate interpretation of results and for making informed decisions in research and drug development.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
A Comparative Guide to the Specificity of Arginine-p-Nitroanilide Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity of various arginine-p-nitroanilide (Arg-pNA) chromogenic substrates, with a focus on their performance with serine proteases. While specific kinetic data for D-Leu-Thr-Arg-pNA was not found in the reviewed literature, this guide offers a comprehensive overview of closely related and commonly used Arg-pNA substrates, supported by experimental data and detailed protocols to aid in experimental design and substrate selection.
Introduction to Arg-pNA Substrates
Chromogenic substrates are synthetic peptides that, when cleaved by a specific enzyme, release a colored product, typically p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. Substrates with an arginine residue at the P1 position are particularly useful for assaying the activity of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The amino acid sequence flanking the P1 arginine residue significantly influences the substrate's specificity and kinetic parameters (Km and kcat) for different proteases.
Comparative Kinetic Data of Arg-pNA Substrates
The specificity of a substrate for a particular enzyme is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific substrate. The following table summarizes the kinetic parameters of several common Arg-pNA substrates with various serine proteases. It is important to note that direct kinetic data for this compound could not be located in the available literature.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.6 | 130 | 8.13 x 10⁷ | [1] |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Bovine α-Thrombin | 2.5 | 120 | 4.80 x 10⁷ | [1] |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-Thrombin | 16 | 120 | 7.50 x 10⁶ | [1] |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Bovine α-Thrombin | 16 | 120 | 7.50 x 10⁶ | [1] |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Human α-Thrombin | 4.1 | 35 | 8.54 x 10⁶ | [1] |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Bovine α-Thrombin | 4.8 | 48 | 1.00 x 10⁷ | [1] |
| Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | 1100 | - | 90 | |
| Z-D-Arg-Gly-Arg-pNA | Factor Xa | 260 | - | 920 | |
| D-Val-Leu-Lys-pNA (S-2251) | Plasmin | 400 | - | 50 | |
| pyroGlu-Pro-Arg-pNA | Activated Protein C | 200 | - | 690 |
Experimental Protocols
General Protocol for Determining Enzyme Kinetics with a Chromogenic pNA Substrate
This protocol can be adapted for various serine proteases and Arg-pNA substrates.
Materials:
-
Purified serine protease of interest
-
Arg-pNA substrate (e.g., this compound, S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
DMSO (for dissolving substrates if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Arg-pNA substrate in DMSO or an appropriate aqueous buffer.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (typically spanning from 0.1 x Km to 10 x Km).
-
Prepare a stock solution of the purified enzyme in assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of pNA release during the measurement period.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a defined volume of each substrate dilution.
-
Include control wells:
-
Blank: Assay buffer only (to measure background absorbance).
-
Substrate control: Substrate solution without enzyme (to check for auto-hydrolysis).
-
Enzyme control: Enzyme solution without substrate.
-
-
-
Enzyme Reaction:
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed volume of the enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate (typically 5-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of pNA (ε₄₀₅ = 9920 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vₘₐₓ.
-
Calculate the turnover number (kcat) from the Vₘₐₓ and the enzyme concentration ([E]) using the equation: kcat = Vₘₐₓ / [E].
-
Determine the specificity constant (kcat/Km).
-
Visualizing Protease Activity and Specificity
Enzymatic Cleavage of an Arg-pNA Substrate
The following diagram illustrates the basic mechanism of a serine protease cleaving a generic Arg-pNA substrate, leading to the release of the chromophore p-nitroaniline.
Caption: Enzymatic cleavage of an Arg-pNA substrate.
Workflow for Comparing Substrate Specificity
This diagram outlines the experimental workflow for comparing the specificity of different Arg-pNA substrates for a target protease.
Caption: Workflow for comparing substrate specificity.
Serine Protease Signaling Pathways
The specificity of a protease for its substrate is crucial for its biological function. Serine proteases are involved in a multitude of signaling pathways. The diagram below illustrates a generalized view of serine protease-mediated signaling, highlighting key activation events.
Caption: Generalized serine protease signaling pathway.
Conclusion
References
Comparative Guide to Chromogenic Substrates for Serine Proteases: An Analysis of D-Leu-Thr-Arg-pNA Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The specific chromogenic substrate D-Leu-Thr-Arg-pNA is not extensively documented in scientific literature. This guide, therefore, provides a comparative analysis of two closely related and commercially available chromogenic substrates: Boc-Leu-Ser-Thr-Arg-pNA and D-Val-Leu-Arg-pNA . These peptides, which share sequence similarities with this compound, are valuable tools for the enzymatic analysis of various serine proteases. This document details their primary applications, quantitative performance data, and experimental protocols to assist researchers in selecting the appropriate substrate for their specific needs.
Introduction
Chromogenic substrates are synthetic peptides that, when cleaved by a specific enzyme, release a colored molecule, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically. This colorimetric change allows for the sensitive and continuous monitoring of enzyme activity. The peptide sequence of the substrate determines its specificity for a particular protease. While this compound itself is not well-characterized, its analogues, Boc-Leu-Ser-Thr-Arg-pNA and D-Val-Leu-Arg-pNA, serve as effective substrates for several key serine proteases involved in coagulation, fibrinolysis, and inflammatory pathways.
Comparison of this compound Analogues
This section provides a head-to-head comparison of Boc-Leu-Ser-Thr-Arg-pNA and D-Val-Leu-Arg-pNA, focusing on their target enzymes and kinetic parameters.
Quantitative Data Summary
The following table summarizes the known enzymatic targets and associated kinetic parameters for the two analogue substrates. It is important to note that kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
| Substrate | Target Enzyme(s) | K_m_ | k_cat_ (s⁻¹) | Source |
| Boc-Leu-Ser-Thr-Arg-pNA | Activated Protein C (APC), Enteropeptidase | ~33 µM (for AMC variant) | ~8.4 (for AMC variant) | [1] |
| D-Val-Leu-Arg-pNA | Glandular Kallikrein, tissue-type Plasminogen Activator (t-PA) | Not readily available | Not readily available | [2] |
Note: The kinetic data for Boc-Leu-Ser-Thr-Arg-pNA is based on its fluorogenic 7-amino-4-methylcoumarin (AMC) analogue, Boc-LSTR-AMC, and is provided as an estimation for the pNA variant.[1] Specific kinetic data for the pNA version and for D-Val-Leu-Arg-pNA were not available in the reviewed literature.
Detailed Experimental Protocols
General Chromogenic Assay for Serine Protease Activity
This protocol provides a general framework for measuring serine protease activity using a pNA-based chromogenic substrate. Specific parameters such as buffer composition, pH, and substrate concentration should be optimized for each enzyme-substrate pair.
Materials:
-
Purified serine protease (e.g., Activated Protein C, Glandular Kallikrein)
-
Chromogenic substrate (Boc-Leu-Ser-Thr-Arg-pNA or D-Val-Leu-Arg-pNA)
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of substrate dilutions in the assay buffer.
-
Prepare a solution of the purified enzyme in the assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well microplate.
-
Add the enzyme solution to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm.
-
Take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of pNA release (ΔA405/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Specific Protocol: Activated Protein C (APC) Activity Assay
This protocol is adapted for the measurement of APC activity using a chromogenic substrate like Boc-Leu-Ser-Thr-Arg-pNA.[3][4]
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5.
Procedure:
-
Follow the general protocol outlined above.
-
The final concentration of Boc-Leu-Ser-Thr-Arg-pNA should ideally be at or above the K_m_ value to ensure saturation of the enzyme. A starting concentration of 100-200 µM is recommended.
-
The concentration of APC will depend on the purity and activity of the enzyme preparation.
Specific Protocol: Glandular Kallikrein Activity Assay
This protocol is based on the determination of glandular kallikrein activity using the chromogenic substrate H-D-Val-Leu-Arg-pNA (S-2266).[5]
Assay Buffer: 0.1 M Tris-HCl, pH 8.2.
Procedure:
-
Follow the general protocol.
-
A typical final concentration for H-D-Val-Leu-Arg-pNA is in the range of 0.2-1.0 mM.
-
The reaction can be performed at room temperature or 37°C.
Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of a Chromogenic Substrate
This diagram illustrates the fundamental principle of a chromogenic protease assay. The serine protease cleaves the peptide bond between the arginine residue and the p-nitroaniline (pNA) group of the substrate. This cleavage releases the pNA chromophore, which results in a measurable increase in absorbance at 405 nm.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 5. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Leu-Thr-Arg-pNA for Serine Protease Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of serine proteases such as tissue plasminogen activator (tPA) and plasmin, the selection of an appropriate activity assay is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the chromogenic substrate D-Leu-Thr-Arg-pNA with gold standard methods, offering insights into their respective principles, performance, and procedural workflows.
Overview of Assay Methods
The enzymatic activity of serine proteases is commonly assessed using chromogenic, fluorogenic, or fibrin-based assays. Each method offers distinct advantages and is suited to different experimental needs.
-
Chromogenic Assays: These assays utilize a synthetic peptide substrate, such as this compound, which is conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be quantified spectrophotometrically at approximately 405 nm. The rate of color development is directly proportional to the enzyme's activity.[1][2][3]
-
Fluorogenic Assays: Similar to chromogenic assays, fluorogenic methods employ a peptide substrate linked to a fluorophore. Enzymatic cleavage liberates the fluorophore, leading to an increase in fluorescence that can be measured with a fluorometer.[4] These assays are generally more sensitive than their chromogenic counterparts.[5][6]
-
Fibrin-Based Assays: These assays measure the physiological function of enzymes like tPA, which is to dissolve fibrin clots. In these methods, the enzyme is added to a fibrin clot, and the rate of clot lysis is monitored. This can be done by measuring the decrease in turbidity or by using a labeled fibrin substrate. While being highly physiologically relevant, these assays can be more complex and less suited for high-throughput screening.[7][8]
Data Presentation: Comparison of Assay Methods
| Feature | This compound (Chromogenic) | Fluorogenic Assays | Fibrin-Based Assays |
| Principle | Enzymatic cleavage of a peptide-pNA conjugate, releasing a colored product.[1][3] | Enzymatic cleavage of a peptide-fluorophore conjugate, releasing a fluorescent product.[4] | Measurement of the enzymatic dissolution of a fibrin clot.[7][8] |
| Detection | Spectrophotometry (Absorbance at ~405 nm).[2] | Fluorometry (Excitation and emission at specific wavelengths).[4] | Turbidity, release of labeled fibrin degradation products. |
| Sensitivity | Moderate. | High.[4][5][6] | Variable, can be high. |
| Throughput | High, suitable for microplate format. | High, suitable for microplate format. | Low to moderate. |
| Ease of Use | Simple, "mix-and-read" format.[9] | Simple, "mix-and-read" format. | More complex, requires clot formation and lysis monitoring. |
| Cost | Generally lower cost per assay.[5] | Can be more expensive due to fluorogenic substrates and specific instrumentation. | Can be costly due to purified fibrinogen and other reagents. |
| Physiological Relevance | Moderate, uses a synthetic substrate. | Moderate, uses a synthetic substrate. | High, measures activity on a natural substrate.[7][8] |
| Interference | Potential for interference from colored compounds in the sample. | Potential for interference from fluorescent compounds in the sample. | Can be affected by factors that influence fibrin polymerization and stability. |
Experimental Protocols
Chromogenic Assay using this compound for tPA Activity
This protocol is a representative example for determining tPA activity in a sample such as purified enzyme preparations or biological fluids.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, pH 8.5)
-
tPA standard
-
Sample containing tPA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of tPA standards of known concentrations in Assay Buffer.
-
Add a defined volume of the sample or tPA standard to each well of the 96-well microplate.
-
Add Assay Buffer to bring the total volume in each well to a pre-determined amount.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the tPA standards against their concentrations to generate a standard curve.
-
Determine the tPA activity in the samples by interpolating their ΔA/min values on the standard curve.
Gold Standard Method: Fluorogenic Assay for Plasmin Activity
This protocol provides a typical workflow for a fluorogenic plasmin activity assay.
Materials:
-
Fluorogenic plasmin substrate (e.g., a peptide conjugated to AFC or AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Plasmin standard
-
Sample containing plasmin
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic plasmin substrate in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the plasmin standard in Assay Buffer.
-
Pipette the sample or plasmin standard into the wells of the black microplate.
-
Add Assay Buffer to each well to reach the desired final volume.
-
Start the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at various time points.
-
Calculate the rate of increase in fluorescence for each sample and standard.
-
Construct a standard curve by plotting the rate of fluorescence increase against the known plasmin concentrations.
-
Quantify the plasmin activity in the samples from the standard curve.
Mandatory Visualization
Caption: Enzymatic reaction of this compound with a serine protease.
References
- 1. Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) | Abcam [abcam.com]
- 2. abcam.com [abcam.com]
- 3. Chromogenic substrates - Haemochrom [haemochrom.de]
- 4. SensoLyte® AFC Plasmin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Current status of activity assays for tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-PA Assays [practical-haemostasis.com]
- 9. Chromogenic and Fluorogenic media | ibresco [ibresco.com]
A Comparative Guide to the Specificity of Chromogenic Substrates for Plasma and Tissue Kallikrein
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of the chromogenic substrate D-Leu-Thr-Arg-pNA and other alternatives for measuring the activity of plasma kallikrein and tissue kallikrein.
Distinguishing Plasma and Tissue Kallikrein
Plasma kallikrein (PK) and tissue kallikrein (TK or KLK1) are both serine proteases that play crucial roles in the kallikrein-kinin system, a key regulator of inflammation, blood pressure, and coagulation. However, they are distinct enzymes encoded by different genes and exhibit different substrate specificities. PK circulates in the plasma as a zymogen (prekallikrein) and is primarily involved in the intrinsic pathway of coagulation and the generation of bradykinin from high-molecular-weight kininogen (HMWK). Tissue kallikrein is found in various tissues and exocrine secretions and preferentially cleaves low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin (kallidin).
The substrate specificity of these enzymes is determined by the amino acid sequence of the substrate, particularly the residues at the P1, P2, and P3 positions (N-terminal to the cleavage site). Tissue kallikrein (KLK1) is known to have a broader specificity, exhibiting both trypsin-like activity (cleaving after arginine or lysine at P1) and chymotrypsin-like activity (cleaving after hydrophobic residues like phenylalanine at P1)[1][2]. In contrast, plasma kallikrein demonstrates a more restricted, trypsin-like specificity, with a strong preference for arginine at the P1 position.
This compound: An Insight into its Specificity
The chromogenic substrate this compound is designed to be cleaved by trypsin-like serine proteases due to the presence of arginine at the P1 position. The release of p-nitroaniline (pNA) upon cleavage results in a yellow color that can be quantified spectrophotometrically at 405 nm.
For a closely related substrate, D-Val-Leu-Arg-pNA , studies on rat tissue kallikrein have shown a Michaelis-Menten constant (Km) of 24 ± 2 µM [3]. This low Km value suggests a high affinity of tissue kallikrein for this substrate. However, the same study noted that at higher substrate concentrations, the enzyme's kinetics deviate from the Michaelis-Menten model, indicating a more complex interaction[3]. A similar study on human tissue kallikrein using D-valyl-L-leucyl-L-arginine 4-nitroanilide also reported deviations from Michaelis-Menten kinetics at high substrate concentrations[4].
Unfortunately, specific kinetic parameters (Km and kcat) for the hydrolysis of this compound or D-Val-Leu-Arg-pNA by human plasma kallikrein could not be identified in the surveyed literature. This lack of data makes a direct quantitative comparison of the substrate's specificity for the two enzymes challenging.
Alternative Chromogenic Substrates: A Quantitative Comparison
Given the limited data on this compound, researchers often turn to other well-characterized chromogenic substrates for plasma and tissue kallikrein assays. The table below summarizes the kinetic parameters for some of these alternatives. A lower Km indicates higher affinity, and a higher kcat/Km ratio indicates greater catalytic efficiency and specificity.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200[5] | - | - |
| BOC-Leu-Ser-Thr-Arg-pNA (B3644) | Kallikrein (unspecified) | 235[6] | - | - |
| D-Val-Leu-Arg-pNA | Rat Tissue Kallikrein | 24[3] | - | - |
| Unnamed Fluorogenic Substrate | Kallikrein (in plasma) | 910[7] | 19[7] | 20,879 |
Note: The Vmax for B3644 with kallikrein was reported as 337 nmol x s(-1) x U(-1)[6]. The kcat value for the unnamed fluorogenic substrate was calculated from the provided data. Data for kcat and kcat/Km for all substrates were not consistently available in the reviewed literature.
Experimental Protocols
General Protocol for Measuring Kallikrein Activity with a Chromogenic Substrate
This protocol provides a general framework for determining the activity of plasma or tissue kallikrein using a p-nitroanilide-based chromogenic substrate.
Materials:
-
Purified plasma or tissue kallikrein
-
Chromogenic substrate (e.g., this compound, S-2302) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to determine the optimal concentration.
-
Add a fixed amount of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the change in absorbance at 405 nm over time (kinetic read). The rate of p-nitroaniline release is proportional to the enzyme activity[5][8].
-
For endpoint assays, the reaction can be stopped after a specific time by adding a stopping reagent (e.g., acetic acid), and the final absorbance is measured[8].
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
Visualizing Key Processes
To aid in the understanding of the systems and workflows discussed, the following diagrams have been generated.
Caption: The Kallikrein-Kinin System Pathways.
Caption: Chromogenic Kallikrein Activity Assay Workflow.
References
- 1. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates [repositorio.unifesp.br]
- 4. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein “like” activity in human plasma | CoLab [colab.ws]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Comparative Kinetics of D-Leu-Thr-Arg-pNA and Similar Chromogenic Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinetic properties of the chromogenic substrate D-Leu-Thr-Arg-pNA and its analogs. The data presented here, summarized from various studies, facilitates the selection of appropriate substrates for the kinetic analysis of serine proteases such as plasma kallikrein and thrombin.
The efficiency of a chromogenic substrate is determined by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
Comparative Kinetic Data
The following table summarizes the kinetic constants for the hydrolysis of this compound (Boc-Leu-Ser-Thr-Arg-pNA) and other commonly used chromogenic substrates by various serine proteases. It is important to note that the experimental conditions, including the source of the enzyme (human vs. porcine), pH, and temperature, can significantly influence these parameters.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Vmax (nmol·s⁻¹·U⁻¹) | kcat/Km (µM⁻¹·s⁻¹) |
| Boc-Leu-Ser-Thr-Arg-pNA | Porcine Kallikrein | 235 | - | 337 | - |
| Boc-Leu-Ser-Thr-Arg-pNA | Porcine Thrombin | 469 | - | 63 | - |
| Boc-Leu-Ser-Thr-Arg-pNA | Porcine Plasmin | 70 | - | 358 | - |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | - | - | - |
| Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Human Plasma Kallikrein | - | - | - | - |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33 | 91.4 | - | 68.7 |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-Thrombin | 4.18 | 127 | - | 30.4 |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Human α-Thrombin | ~16 | ~130 | - | ~8.1 |
Note: The Vmax for Boc-Leu-Ser-Thr-Arg-pNA is reported in nmol·s⁻¹·U⁻¹ as the kcat was not explicitly provided in the source. A direct comparison of kcat/Km for this substrate with others is therefore not possible without further information.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a serine protease with a p-nitroanilide (pNA) chromogenic substrate. This protocol is based on established methods for enzymes like plasma kallikrein.
Materials:
-
Purified serine protease (e.g., human plasma kallikrein, human thrombin)
-
Chromogenic substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Reagent-grade water
-
(Optional) Inhibitor for control experiments
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in reagent-grade water. The final concentration will depend on the expected Km value.
-
Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare a series of substrate dilutions in the assay buffer to cover a concentration range from approximately 0.2 x Km to 5 x Km.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.
-
Include a set of blank wells containing only the assay buffer and substrate to correct for any non-enzymatic hydrolysis.
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a fixed volume of the enzyme solution to each well containing the substrate.
-
Mix the contents of the wells gently, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is directly proportional to the enzyme activity.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (µM/min) using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the values of Km and Vmax.
-
Calculate the catalytic constant (kcat) from the Vmax value and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
Calculate the specificity constant as the ratio of kcat to Km.
-
Visualizing the Enzymatic Reaction and Workflow
The following diagrams illustrate the fundamental principles of the chromogenic assay and the experimental workflow.
Caption: Enzymatic hydrolysis of a chromogenic substrate.
Caption: A typical workflow for a chromogenic kinetic assay.
Safety Operating Guide
Essential Safety & Disposal Procedures for D-Leu-Thr-Arg-pNA
For researchers, scientists, and drug development professionals utilizing D-Leu-Thr-Arg-pNA, a chromogenic peptide substrate, ensuring its proper handling and disposal is paramount for laboratory safety and environmental protection. Due to the presence of the p-nitroaniline (pNA) moiety, this compound should be treated as hazardous waste. The following guide provides a comprehensive, step-by-step operational and disposal plan.
Immediate Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves. It is recommended to double-glove.[1]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[1]
All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[1]
Quantitative Data on Hazardous Component: p-Nitroaniline
The primary hazardous component of this compound is p-nitroaniline (pNA). The following table summarizes its key hazard information.
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral) | Category 3 | [2] |
| Acute Toxicity (Dermal) | Category 3 | [2] |
| Acute Toxicity (Inhalation) | Category 3 | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | [2] |
Experimental Protocols: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Solid Spill Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: If the spill is small, you can manage it internally. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Dampen the Material: Carefully dampen the spilled solid with a 60-70% ethanol solution to prevent dust from becoming airborne.[3]
-
Collect the Material: Use absorbent paper dampened with the same ethanol solution to collect the material.[3]
-
Package the Waste: Place the collected material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag.[3]
-
Decontaminate the Area: Wipe the spill area with a 60-70% ethanol solution, followed by a soap and water solution.[3]
-
Dispose of Waste: The sealed bag containing the spill cleanup materials must be disposed of as hazardous waste.
Proper Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[4][5][6]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all this compound waste separately from other chemical waste streams to avoid incompatible mixtures.[7]
-
Use Appropriate Containers: Store waste in a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are often preferred.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
Personal protective equipment for handling D-Leu-Thr-Arg-pNA
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling and disposal of the chromogenic substrate D-Leu-Thr-Arg-pNA (p-nitroanilide).
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before beginning any work.[3] The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Handling Solid (Lyophilized Powder) | Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[2][3] | Work within a fume hood to prevent inhalation.[1][4] Double-gloving with nitrile gloves is recommended.[1] |
| Reconstituting (Dissolving in Solvent) | Lab coat, chemical splash goggles, nitrile gloves, long pants, and closed-toe shoes.[2] | A face shield in addition to goggles is crucial when there is a risk of splashing.[2] Consider a chemical-resistant apron for handling larger volumes.[2] |
| Handling Solutions | Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[5] | Chemical splash goggles should be used if there is a risk of splashing.[3] |
| General Laboratory Work | A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[3] | Visitors should wear protective eyewear at a minimum.[3] |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. The following are general first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4] |
| Skin Contact | Wash skin with plenty of water for 15 minutes.[1] Remove contaminated clothing and shoes.[6] If irritation develops, seek medical attention. |
| Inhalation | Move the exposed person to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.
Operational Workflow:
Disposal Plan:
All waste containing this compound should be treated as chemical waste.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | Collect all unused solutions and experimental media in a sealed, labeled hazardous waste container.[4] Do not dispose of down the drain.[4] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container. |
| Decontamination | Decontaminate all work surfaces and equipment after use.[4] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols.[7]
Key Safety Considerations
-
Hazard Assessment : Before working with this compound, a thorough risk assessment should be performed.[4]
-
Ventilation : When handling the solid form, always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][4]
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[8]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and any known hazards.[2]
-
Spill Response : Have a spill kit readily available. In case of a spill, contain it with absorbent material and dispose of it as hazardous waste.[2]
References
- 1. amherst.edu [amherst.edu]
- 2. realpeptides.co [realpeptides.co]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. biovera.com.au [biovera.com.au]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
